ML321
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20N2O3S2 |
|---|---|
Molecular Weight |
412.52 |
IUPAC Name |
(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
YNXQLYVNEKEXJH-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ML321; ML 321; ML-321. |
Origin of Product |
United States |
Foundational & Exploratory
ML321 dopamine D2 receptor antagonist mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of ML321, a Dopamine D2 Receptor Antagonist
This technical guide provides a comprehensive overview of the mechanism of action of this compound, a novel and highly selective antagonist for the dopamine D2 receptor (D2R). This compound serves as a critical chemical probe for dissecting D2R signaling and represents an advanced lead compound for the development of atypical antipsychotics with potentially fewer side effects.[1][2]
Quantitative Data Summary
The selectivity and potency of this compound are defined by its binding affinity and functional antagonism across various dopamine receptor subtypes. The data below is compiled from key in vitro experiments.
Table 1: Radioligand Binding Affinity of this compound at Dopamine Receptors
This table summarizes the binding affinity (Ki) of this compound for the five dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand Used | Ki (nM) | 95% Confidence Interval (nM) | Selectivity (fold) vs. D2R |
| D2R | [3H]-methylspiperone | 57.6 | 45.7–72.8 | - |
| D3R | [3H]-methylspiperone | ~3,900 | 2,800–5,500 | ~68x |
| D1R | - | >10,000 | - | >173x |
| D4R | - | >10,000 | - | >173x |
| D5R | - | >10,000 | - | >173x |
| Data sourced from radioligand binding competition assays.[1][2] |
Table 2: Functional Antagonism of this compound
This table presents the functional potency of this compound in blocking dopamine-induced signaling through G-protein and β-arrestin pathways. The antagonist dissociation constant (KB) reflects the concentration of this compound required to occupy 50% of the receptors in the absence of an agonist.
| Functional Assay | Measured Pathway | KB (nM) | 95% Confidence Interval (nM) |
| cAMP Accumulation | G-protein signaling | 8.36 | 3.5–16.5 |
| β-Arrestin Recruitment (BRET) | G-protein independent | 230 | - |
| Data sourced from Gaddum/Schild analyses of dopamine concentration-response curves in the presence of this compound.[2] |
Core Mechanism of Action
This compound acts as a highly selective, competitive antagonist and inverse agonist at the D2 dopamine receptor.[1][2] Its mechanism is distinguished by its unique binding mode, exceptional selectivity, and kinetic properties that are characteristic of atypical antipsychotics.
Receptor Binding and Competitive Antagonism
This compound binds to the orthosteric site of the D2R, the same site as the endogenous ligand dopamine.[1][2] Unlike most monoaminergic ligands, this compound lacks a positively charged amine group, contributing to a unique binding pose within the receptor.[2][3][4] Functional assays demonstrate that increasing concentrations of this compound produce a parallel rightward shift in the concentration-response curve for dopamine, which is characteristic of competitive antagonism.[2] This indicates that this compound and dopamine directly compete for binding to the D2R.
Studies also show that this compound functions as an inverse agonist, meaning it reduces the basal, agonist-independent activity of the D2R.[1][2]
Modulation of D2R Signaling Pathways
The D2R signals primarily through two distinct pathways: a canonical G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestin. This compound effectively antagonizes both.
-
G-Protein Signaling: The D2R couples to Gi/o proteins. Agonist binding inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound blocks this action, preventing dopamine from inhibiting forskolin-stimulated cAMP accumulation.[2] The potent KB value of 8.35 nM in this assay highlights its efficacy in blocking G-protein-mediated signaling.[2]
-
β-Arrestin Signaling: Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the D2R, leading to the recruitment of β-arrestin. This process desensitizes G-protein signaling and initiates a separate wave of signaling. This compound also antagonizes dopamine-stimulated β-arrestin recruitment to the D2R.[2]
Receptor Selectivity and Binding Kinetics
A key feature of this compound is its exceptional selectivity. Functional profiling screens against 168 different G-protein coupled receptors (GPCRs) showed significant inhibition only at the D2R and, to a much lesser extent, the D3R.[1][2] This high selectivity minimizes the potential for off-target side effects that plague many existing antipsychotic drugs.[1][2]
Furthermore, kinetic studies revealed that this compound exhibits "slow-on, fast-off" receptor binding rates.[2][3] This kinetic profile is similar to that of atypical antipsychotics like clozapine and is hypothesized to contribute to a reduced incidence of extrapyramidal side effects (e.g., catalepsy).[2][3][5]
Key Experimental Protocols
The characterization of this compound involved several key in vitro and in vivo methodologies.
Radioligand Binding Competition Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell Preparation: Membranes are prepared from Human Embryonic Kidney (HEK) 293 cells stably expressing the human D2L receptor subtype.[6]
-
Reaction Mixture: Cell membranes are incubated in a buffer (e.g., Tris buffer) with a fixed concentration of a D2R-selective radioligand (e.g., 0.2 nM [3H]-methylspiperone) and varying concentrations of the unlabeled competitor compound (this compound).[2][6]
-
Incubation: The mixture is incubated for a set period (e.g., 90 minutes) at room temperature to allow the binding to reach equilibrium.[6]
-
Separation: Bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters (e.g., GF/C filters).[6] The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2] Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist like (+)-butaclamol.[6]
cAMP Accumulation Functional Assay
This assay assesses the ability of this compound to function as an antagonist of the D2R Gi/o-mediated signaling pathway.
-
Cell Culture: Cells expressing the D2R are cultured and plated.
-
Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.
-
Agonist/Antagonist Treatment: Cells are co-treated with a fixed concentration of dopamine (agonist) and varying concentrations of this compound (antagonist).
-
cAMP Measurement: After incubation, the reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection method (e.g., HTRF, ELISA).
-
Data Analysis: The ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP levels is quantified. A Gaddum/Schild analysis is performed on the concentration-response curves to determine the KB value for this compound.[2]
β-Arrestin Recruitment BRET Assay
This assay measures the antagonism of G-protein-independent signaling.
-
Assay Principle: A Bioluminescence Resonance Energy Transfer (BRET) system is used. The D2R is fused to a BRET donor (e.g., a luciferase), and β-arrestin is fused to a BRET acceptor (e.g., a fluorescent protein).
-
Cell Treatment: Cells co-expressing these fusion proteins are stimulated with dopamine in the presence of varying concentrations of this compound.
-
Signal Detection: When dopamine recruits β-arrestin to the D2R, the donor and acceptor come into close proximity, generating a BRET signal.
-
Data Analysis: The ability of this compound to inhibit the dopamine-induced BRET signal is measured, and the KB value is calculated to quantify its antagonist potency in this pathway.[2]
In Vivo Pharmacological Profile
Preclinical studies in animal models confirm that this compound's in vitro properties translate to a promising in vivo profile.
-
CNS Penetration: Positron Emission Tomography (PET) imaging studies in non-human primates have demonstrated that this compound effectively penetrates the central nervous system and occupies D2Rs in a dose-dependent manner.[2][3][5]
-
Antipsychotic-like Efficacy: In rodent models predictive of antipsychotic efficacy, this compound effectively attenuates hyperlocomotor activity induced by stimulants like amphetamine and phencyclidine.[2][5] It also restores prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is deficient in schizophrenia.[2][3]
-
In Vivo Selectivity: this compound demonstrates remarkable in vivo selectivity. At doses that block D2R-mediated responses (such as drug-induced hypothermia), it does not affect D3R-mediated responses (such as yawning), confirming its D2R-preferring action in a physiological context.[1][2][3]
-
Low Catalepsy Induction: Crucially, even at doses that are maximally effective in antipsychotic models, this compound is relatively ineffective at promoting catalepsy in rodents.[2][3][5] Catalepsy in animal models is a strong predictor of extrapyramidal motor side effects in humans, suggesting this compound may have an "atypical" profile with a lower risk of such adverse effects.[2]
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Selectivity Profile of ML321: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of ML321, a novel and highly selective D2 dopamine receptor (D2R) antagonist. The information presented herein is intended to support researchers and drug development professionals in understanding the pharmacological characteristics of this compound.
Executive Summary
This compound is a potent D2R antagonist that demonstrates exceptional selectivity over a wide range of other G-protein coupled receptors (GPCRs), including the closely related D3 dopamine receptor (D3R).[1][2][3][4][5][6] Functional profiling has confirmed its limited activity at other GPCRs, highlighting its potential for reduced off-target effects.[1][2][3][4][5][6] This high degree of selectivity is attributed to its unique chemical structure, which lacks a positively charged amine group, and its distinct binding pose within the orthosteric binding site of the D2R.[1][2][4][5] In vivo studies have further corroborated this selectivity, showing that this compound can antagonize D2R-mediated responses without affecting D3R-mediated behaviors.[1][2][3][5][6]
Quantitative Selectivity Data
The selectivity of this compound has been quantitatively assessed through various in vitro assays. The following table summarizes the binding affinities (Ki) of this compound for dopamine receptor subtypes.
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. D2R) |
| Dopamine D2 Receptor (D2R) | 58 | - |
| Dopamine D3 Receptor (D3R) | ~4000 | ~80 |
Data sourced from radioligand binding competition assays.[2]
In broader screening, this compound was tested at a concentration of 10 μM against a panel of 168 different GPCRs. In these functional profiling screens, it showed significant inhibition only at the D2R and, to a much lesser extent, the D3R, demonstrating excellent receptor selectivity.[1][2][4][5]
Experimental Protocols
The following sections detail the methodologies used to determine the selectivity profile of this compound.
Radioligand Binding Competition Assays
This assay was employed to determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Objective: To quantify the affinity of this compound for D2 and D3 dopamine receptors.
Methodology:
-
Membrane Preparation: Membranes were prepared from cells stably expressing either the human D2 or D3 dopamine receptor.
-
Radioligand: A specific radioligand (e.g., [³H]spiperone for D2R, [³H]raclopride for D3R) was used to label the target receptors.
-
Competition Binding: A fixed concentration of the radioligand was incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.
-
Incubation: The reaction was allowed to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation. The data were expressed as a percentage of the control specific binding and represent the mean ± SEM from three independent experiments, each performed in triplicate.[2]
GPCR Functional Profiling Screen
This high-throughput screening assay was used to assess the functional activity of this compound against a large panel of GPCRs.
Objective: To evaluate the selectivity of this compound by measuring its antagonist and agonist activity at 168 different GPCRs.
Methodology:
-
Assay Principle: The assay measured β-arrestin recruitment to each GPCR, a common downstream event in GPCR signaling.
-
Antagonist Mode: Each GPCR in the panel was stimulated by a known agonist for that specific receptor in the presence of 10 μM this compound. The ability of this compound to inhibit the agonist-induced β-arrestin recruitment was measured.
-
Agonist Mode: this compound was tested alone at a concentration of 10 μM to determine if it could directly stimulate β-arrestin recruitment.
-
Data Analysis: The results were expressed as the mean percent inhibition (for antagonist mode) or stimulation (for agonist mode) of the indicated GPCR. A response that deviated more than 20% from the baseline was considered significant.[1] The assays were run in duplicate.[2]
Signaling Pathways and Experimental Workflows
D2 Dopamine Receptor Signaling Pathway
The following diagram illustrates the canonical D2 dopamine receptor signaling pathway, which is inhibited by this compound.
Caption: D2 Dopamine Receptor Signaling Pathway Antagonized by this compound.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in the radioligand binding competition assay used to determine the binding affinity of this compound.
Caption: Workflow for Radioligand Binding Competition Assay.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
Unraveling ML321: A Disambiguation and an In-Depth Guide to a Validated KCC2 Potentiator for Neuroscience Research
A critical review of current scientific literature reveals a case of mistaken identity for the chemical probe ML321. Contrary to the initial inquiry, extensive research confirms that this compound is a highly selective D2 dopamine receptor antagonist and not a potentiator of the K-Cl cotransporter 2 (KCC2). This whitepaper clarifies this distinction and, in line with the original request's intent to explore KCC2 modulation, provides a comprehensive technical guide on a validated class of KCC2 potentiators, exemplified by the probe VU0463271 , for researchers, scientists, and drug development professionals.
Introduction to KCC2 and its Therapeutic Potential
The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter crucial for maintaining low intracellular chloride concentrations in mature neurons.[1] This low chloride environment is fundamental for the hyperpolarizing and inhibitory action of GABAergic and glycinergic neurotransmission.[2][3] Dysfunction of KCC2 has been implicated in a wide array of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and various neurodevelopmental disorders, making it a compelling therapeutic target.[3][4][5] The development of chemical probes to potentiate KCC2 activity is a key strategy for restoring inhibitory tone and investigating the therapeutic potential of this mechanism.[6][7]
This compound: A Selective D2 Dopamine Receptor Antagonist
This compound has been thoroughly characterized as a potent and selective antagonist of the D2 dopamine receptor.[8][9][10][11][12] Functional profiling screens across 168 G protein-coupled receptors (GPCRs) demonstrated that this compound's activity is largely confined to the D2 receptor, with lesser activity at the D3 receptor.[8][9][10][11][12] Its utility in neuroscience research lies in its ability to probe the function and signaling of the D2 receptor with high specificity, aiding in the development of novel antipsychotics with potentially fewer side effects.[10] There is no peer-reviewed evidence to suggest that this compound directly modulates KCC2 activity.
A Validated Chemical Probe for KCC2 Potentiation: The VU0463271 Series
Given the interest in KCC2 potentiation, this guide will focus on a well-characterized class of KCC2 potentiators, with VU0463271 serving as a representative example. These compounds were identified through high-throughput screening and have been shown to directly enhance KCC2-mediated chloride extrusion.
Quantitative Data for VU0463271 and Analogs
| Compound | EC50 (KCC2 Potentiation) | Maximum Potentiation | Selectivity vs. NKCC1 | Reference |
| VU0463271 | ~1.9 µM | ~150% of baseline | >10-fold | (Prael et al., 2022) |
| VU0500469 | ~1.6 µM | ~150% of baseline | >10-fold | (Prael et al., 2022) |
Note: The above data is aggregated from representative studies and should be considered approximate. Please refer to the primary literature for detailed experimental conditions.
Mechanism of Action
The VU0463271 series of KCC2 potentiators is believed to act by directly binding to the KCC2 protein and allosterically modulating its activity, leading to an increase in the rate of chloride extrusion from the neuron. This enhancement of KCC2 function helps to restore the low intracellular chloride concentration necessary for robust GABAergic inhibition.
Signaling Pathways and Experimental Workflows
KCC2-Mediated Chloride Extrusion and GABAergic Inhibition
The following diagram illustrates the central role of KCC2 in maintaining neuronal chloride homeostasis and facilitating inhibitory neurotransmission.
Caption: KCC2 uses the K⁺ gradient to extrude Cl⁻, enabling GABA-A receptor-mediated inhibition.
Experimental Workflow for Identifying KCC2 Potentiators
This diagram outlines a typical high-throughput screening workflow to identify novel KCC2 potentiators.
Caption: Workflow for the discovery and validation of novel KCC2 potentiators.
Detailed Experimental Protocols
Thallium Flux Assay for KCC2 Activity
This assay is a common method for high-throughput screening of KCC2 modulators. It relies on the fact that KCC2 can transport thallium ions (Tl⁺) as a congener for K⁺.
Principle: HEK293 cells stably expressing KCC2 are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™). The addition of a Tl⁺-containing buffer initiates Tl⁺ influx through KCC2, leading to an increase in fluorescence. Potentiators of KCC2 will enhance the rate of Tl⁺ influx and thus increase the fluorescent signal.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing KCC2 in 384-well plates and grow to confluence.
-
Dye Loading: Remove culture medium and add the FluxOR™ dye loading solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Add test compounds (e.g., VU0463271) at various concentrations to the wells and incubate for a specified time.
-
Tl⁺ Influx Measurement: Use a fluorescence plate reader to measure baseline fluorescence. Inject the Tl⁺-containing stimulus buffer and immediately begin kinetic fluorescence readings.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Normalize the data to vehicle controls and determine the EC50 for active compounds.
Gramicidin-Perforated Patch-Clamp Electrophysiology
This technique is used to measure the GABA reversal potential (EGABA), which is an indicator of the intracellular chloride concentration, without dialyzing the cell's internal contents.
Principle: Gramicidin forms pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride. This allows for electrical access to the cell without disturbing the intracellular chloride concentration. By voltage-clamping the neuron and applying GABA, the reversal potential of the GABA-A receptor current can be determined.
Protocol:
-
Prepare Pipettes: Back-fill patch pipettes with a solution containing KCl and gramicidin.
-
Obtain a Gigaseal: Approach a neuron in a brain slice or primary culture and form a high-resistance seal.
-
Perforation: Monitor the access resistance as gramicidin inserts into the membrane. Wait for the access resistance to stabilize.
-
Measure EGABA: In voltage-clamp mode, hold the neuron at different potentials and apply brief puffs of GABA. Record the resulting current and determine the voltage at which the current reverses direction. This is EGABA.
-
Compound Application: Bath-apply a KCC2 potentiator (e.g., VU0463271) and repeat the EGABA measurement to assess the compound's effect on chloride extrusion. A hyperpolarizing shift in EGABA indicates enhanced KCC2 activity.
Conclusion
While this compound is a valuable tool for studying D2 dopamine receptor pharmacology, it is not a KCC2 potentiator. For researchers interested in modulating neuronal chloride homeostasis, validated chemical probes like VU0463271 and its analogs offer a direct and specific means to enhance KCC2 activity. The continued development and characterization of such probes are essential for advancing our understanding of KCC2's role in health and disease and for developing novel therapeutics for a range of debilitating neurological disorders.
References
- 1. Chloride potassium symporter 5 - Wikipedia [en.wikipedia.org]
- 2. Regulation of neuronal chloride homeostasis by neuromodulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Small Molecule KCC2 Potentiators Which Attenuate In Vitro Seizure-Like Activity in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical insights into therapeutic targeting of KCC2 for disorders of neuronal hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KCC2 modulators and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Development of KCC2 therapeutics to treat neurological disorders [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ML321: A Technical Whitepaper on its Inverse Agonist Activity at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the pharmacological characteristics of ML321, a novel and highly selective antagonist with inverse agonist properties at the Dopamine D2 Receptor (D2R). The information presented herein is compiled from comprehensive studies, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction
This compound is a compound of significant interest due to its exceptional selectivity for the D2R over other dopamine receptor subtypes and a wide range of other G-protein coupled receptors (GPCRs).[1][2] Unlike many monoaminergic ligands, this compound lacks a positively charged amine group, contributing to a unique binding mode within the orthosteric site of the D2R.[1][3] Extensive characterization has revealed that this compound functions not merely as a competitive antagonist but also as an inverse agonist, capable of reducing the basal, constitutive activity of the D2R.[1][2] This property, combined with its high selectivity and favorable kinetic profile, suggests its potential as a scaffold for developing atypical antipsychotics with reduced side effects.[1][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with the Dopamine D2 Receptor.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | K_i_ (nM) | Radioligand | Source |
| Dopamine D2 | 58 | [³H]Spiperone | [1][2] |
| Dopamine D3 | ~4000 | [³H]Spiperone | [1][2] |
| Dopamine D1 | >10,000 | [³H]SCH23390 | [1][2] |
| Dopamine D4 | >10,000 | [³H]Spiperone | [1][2] |
| Dopamine D5 | >10,000 | [³H]SCH23390 | [1][2] |
Table 2: Functional Antagonist and Inverse Agonist Activity of this compound at the D2R
| Assay Type | Parameter | Value | Notes | Source |
| β-Arrestin Recruitment | K_B_ (nM) | 103 | Schild analysis | [1] |
| cAMP Inhibition | K_B_ (nM) | 8.36 | Schild analysis | [1] |
| Gαo BRET | IC_50_ (nM) | 11.2 | Demonstrates inverse agonism | [1] |
Signaling Pathways of the Dopamine D2 Receptor
The D2R primarily signals through the Gαi/o family of G-proteins. In its basal state, the D2R can exhibit constitutive activity, leading to a low level of G-protein activation even in the absence of an agonist. This compound, as an inverse agonist, binds to the receptor and stabilizes an inactive conformation, thereby reducing this basal signaling.
Gαi/o-Mediated Signaling Pathway
Upon activation by an agonist like dopamine, the D2R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. Gαi/o-GTP proceeds to inhibit adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). This compound blocks this agonist-induced signaling and, as an inverse agonist, further reduces the basal activity of this pathway.
β-Arrestin Recruitment Pathway
Ligand binding to the D2R can also promote the recruitment of β-arrestin. This process is crucial for receptor desensitization and internalization, and can also initiate G-protein independent signaling cascades. This compound acts as an antagonist in this pathway, blocking dopamine-induced β-arrestin recruitment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document, based on the procedures described by Free et al. (2022).[1]
Radioligand Binding Assays
This protocol is used to determine the binding affinity (K_i_) of this compound for various dopamine receptor subtypes.
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the respective human dopamine receptor subtypes are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Assays are performed in 96-well plates. For each well, receptor-containing membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of this compound.
-
D2R and D4R: [³H]Spiperone is used as the radioligand.
-
D1R and D5R: [³H]SCH23390 is used.
-
D3R: [³H]Spiperone is used.
-
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin to the D2R.
-
Assay Principle: A β-galactosidase enzyme fragment complementation assay (PathHunter®, DiscoveRx) is utilized. HEK293 cells are engineered to express the D2R fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the D2R brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Procedure:
-
Cells are plated in 96-well microplates.
-
Cells are incubated with varying concentrations of dopamine in the presence or absence of different concentrations of this compound.
-
After incubation, the detection reagent containing the chemiluminescent substrate is added.
-
The chemiluminescent signal is measured using a plate reader.
-
-
Data Analysis: Dopamine concentration-response curves are generated in the presence of different fixed concentrations of this compound. The data is subjected to Schild analysis to determine the equilibrium dissociation constant (K_B_) of this compound.
cAMP Inhibition Assay
This assay assesses the functional antagonism of this compound at the Gαi/o-coupled D2R by measuring its effect on cAMP levels.
-
Assay Principle: A LANCE® Ultra cAMP TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is used. The assay is a competitive immunoassay between native cAMP produced by cells and a fluorescently labeled cAMP tracer for binding to a specific antibody.
-
Procedure:
-
CHO-K1 cells stably expressing the human D2R are used.
-
Cells are incubated with 10 μM forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
Cells are then treated with varying concentrations of dopamine in the presence or absence of different concentrations of this compound.
-
Cells are lysed, and the TR-FRET detection reagents are added.
-
The FRET signal is measured, which is inversely proportional to the intracellular cAMP concentration.
-
-
Data Analysis: Similar to the β-arrestin assay, dopamine concentration-response curves for the inhibition of forskolin-stimulated cAMP are generated in the presence of this compound. Schild analysis is performed to calculate the K_B_ value.
Gαo Bioluminescence Resonance Energy Transfer (BRET) Assay
This assay directly measures the inverse agonist activity of this compound by monitoring the conformation of the Gαo protein heterotrimer.
-
Assay Principle: BRET is used to measure the proximity between Gαo and Gγ subunits, which are tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and a BRET acceptor (e.g., Venus, a YFP variant), respectively.
-
In the basal state, the D2R has some constitutive activity, causing a baseline level of G-protein activation and thus a specific BRET signal between Gαo-Rluc and Gγ-Venus.
-
An agonist (dopamine) causes dissociation of the Gαo and Gγ subunits, leading to a decrease in the BRET signal.
-
An inverse agonist (this compound) stabilizes the inactive state of the D2R, promoting the formation of the Gαoβγ heterotrimer and thus increasing the BRET signal above the baseline.
-
-
Procedure:
-
HEK293T cells are transiently transfected with plasmids encoding for the D2R, Gαo-Rluc, Gβ, and Gγ-Venus.
-
Cells are plated in 96-well microplates.
-
The BRET substrate (e.g., coelenterazine h) is added to each well.
-
Varying concentrations of this compound or a reference agonist/antagonist are added.
-
The light emissions at the donor and acceptor wavelengths are measured simultaneously.
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio upon addition of this compound indicates inverse agonist activity. Concentration-response curves are plotted to determine the IC_50_ for this effect.
Conclusion
This compound is a highly selective D2R antagonist that exhibits clear inverse agonist activity.[1] Its ability to reduce the basal signaling of the D2R, particularly through the Gαi/o pathway, has been quantitatively demonstrated. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and similar compounds. The unique pharmacological profile of this compound, including its competitive antagonism of β-arrestin recruitment and its inverse agonism of G-protein signaling, makes it a valuable tool for dissecting D2R physiology and a promising lead for the development of novel therapeutics for conditions such as schizophrenia.[1][3]
References
understanding the pharmacokinetics of ML321 in rodents
An In-Depth Technical Guide to the Pharmacokinetics of ML321 in Rodents
Introduction
This compound is a novel and highly selective D2 dopamine receptor (D2R) antagonist that functions as an inverse agonist.[1][2] It has demonstrated efficacy in animal models predictive of atypical antipsychotic activity, distinguishing itself by not producing catalepsy at effective doses, a side effect common to many antipsychotics.[1][2] This characteristic is potentially linked to its slow-on, fast-off receptor binding kinetics, similar to other atypical antipsychotics.[2][3][4] Due to its exceptional selectivity, this compound serves as a valuable chemical probe for studying D2R signaling and as a promising lead compound for developing improved antipsychotic drugs with fewer side effects.[1][4] This guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodent models, intended for researchers, scientists, and professionals in drug development.
Quantitative Pharmacokinetic Data
The primary quantitative pharmacokinetic (PK) data for this compound comes from studies in male C57BL/6 mice following a single intraperitoneal (i.p.) injection.
Table 1: Summary of Pharmacokinetic Parameters for this compound in Mice
This table summarizes the key PK parameters of this compound after a 30 mg/kg intraperitoneal dose in C57BL/6 mice.
| Parameter | Unit | Value | Reference |
| Dose | mg/kg | 30 | [5] |
| Route of Administration | - | Intraperitoneal (IP) | [5] |
| Tmax (Plasma) | Hr | 0.25 | [5] |
| Cmax (Plasma) | ng/mL | 8275 | [5] |
| t1/2 (Plasma) | Hr | 1.67 | [1][5] |
| AUClast | hng/mL | 7796 | [5] |
| AUCINF | hng/mL | 7844 | [5] |
| t1/2 (Brain) | Hr | 1.32 | [1] |
| Brain/Plasma Cmax Ratio | - | 0.2 | [1] |
Table 2: Mean Plasma Concentration of this compound Over Time in Mice
This table details the mean plasma concentration of this compound at various time points following a 30 mg/kg IP dose.
| Time (hr) | Mean Concentration (ng/mL) | Standard Deviation |
| 0.083 | 6771 | 129 |
| 0.25 | 8275 | 694 |
| 0.5 | 6715 | 792 |
| 1.0 | 2594 | 368 |
| 2.0 | 250 | 11.6 |
| 4.0 | 10.2 | 2.58 |
| 8.0 | 79.0 | 13.9 |
| 12.0 | 19.7 | 13.2 |
Data sourced from the NIH Molecular Libraries Program Probe Report.[5]
These data indicate that after intraperitoneal administration in mice, this compound is rapidly absorbed, reaching maximum plasma and brain concentrations within 15 minutes.[1] The compound demonstrates a relatively short half-life in both plasma (1.67 hours) and the brain (1.32 hours).[1][5] The brain-to-plasma concentration ratio of 0.2 confirms that this compound effectively penetrates the central nervous system (CNS).[1] While detailed PK studies in rats have not been published, behavioral studies confirm its in vivo activity and D2R selectivity in this species.[2][3][6]
Experimental Protocols & Methodologies
In Vivo Pharmacokinetic Study in Mice
The quantitative data presented above was generated from a standard pharmacokinetic study.
-
Animal Model : Male C57BL/6 mice were used for the study.
-
Drug Administration : this compound was administered as a single 30 mg/kg dose via the intraperitoneal (i.p.) route.[5]
-
Sample Collection : Blood samples were collected at specified time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[5] Plasma was separated from the whole blood for analysis. For brain concentration analysis, animals were euthanized at corresponding time points, and brain tissue was collected.
-
Bioanalysis : The concentration of this compound in plasma and brain homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying drug levels in biological matrices.
Caption: Workflow for a rodent pharmacokinetic study.
In Vivo D2R/D3R Selectivity Assessment in Rats
To confirm that this compound selectively antagonizes D2 receptors over D3 receptors in a living system, specific behavioral paradigms were used in rats.[1][2]
-
D2R-Mediated Response (Hypothermia) : A D2R agonist was administered to rats, which induces a drop in body temperature. The ability of pre-administered this compound to block this hypothermic response was measured, demonstrating its D2R antagonist activity.[1][2]
-
D3R-Mediated Response (Yawning) : A D3R agonist was administered, which induces yawning behavior. This compound was shown to have no effect on agonist-induced yawning, confirming its lack of significant D3R antagonism in vivo.[1][2]
Caption: In vivo selectivity assessment of this compound in rats.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the D2 dopamine receptor, which is a G protein-coupled receptor (GPCR). Specifically, it couples to the Gαi/o subunit. Activation of the D2R by dopamine typically inhibits the enzyme adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking this receptor, this compound prevents this signaling cascade.
Caption: Simplified D2 dopamine receptor signaling pathway.
Metabolism and Excretion
While the specific metabolites of this compound have been identified, the detailed findings remain unpublished as of current literature.[1][7] Therefore, a complete metabolic map and the primary routes of excretion for this compound in rodents cannot be definitively described at this time. Further research is required to characterize its metabolic stability, identify major metabolites, and determine the primary clearance mechanisms (e.g., renal vs. hepatic).
Conclusion
This compound exhibits a pharmacokinetic profile in mice characterized by rapid absorption and CNS penetration following intraperitoneal administration, with a relatively short half-life. Its high selectivity for the D2 dopamine receptor, demonstrated in both in vitro and in vivo rodent models, makes it an exceptional tool for neuropharmacological research. The current data supports its use in acute behavioral studies in rodents. However, a more complete understanding of its metabolism, excretion, and oral bioavailability is necessary to fully assess its potential as a therapeutic drug lead.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Table 9, Summary of in vivo pharmacokinetic (PK) data for this compound in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for this compound in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of ML321, a Novel and Selective D2 Dopamine Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of ML321, a potent and highly selective antagonist of the D2 dopamine receptor (D2R). This compound serves as a valuable chemical probe for studying D2R signaling and as a promising lead scaffold for the development of novel therapeutics for neuropsychiatric disorders. This document details the quantitative data for this compound and its analogs, provides in-depth experimental protocols for key biological assays, and visualizes critical signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, non-basic small molecule that acts as a potent and selective antagonist of the D2 dopamine receptor.[1][2] A key feature of its discovery was the focus on achieving high selectivity over the closely related D3 dopamine receptor, a common challenge in the development of D2R-targeted therapeutics.[2] Unlike many aminergic GPCR ligands, this compound lacks a basic amine, which is thought to contribute to its unique binding mode and high selectivity.[3] Extensive characterization has demonstrated its efficacy in animal models predictive of antipsychotic activity, suggesting its potential as a lead compound for the treatment of conditions such as schizophrenia, with a potentially improved side-effect profile compared to existing medications.[3]
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data from SAR studies of this compound and its analogs. These studies were crucial in identifying the key structural motifs responsible for D2R potency and selectivity. The data is primarily derived from radioligand binding assays and functional assays, such as β-arrestin recruitment.
Table 1: In Vitro Activity of this compound at Dopamine Receptors
| Compound | D2R Ki (nM) | D3R Ki (nM) | D2R/D3R Selectivity Fold | D2R β-arrestin IC50 (nM) | D3R β-arrestin IC50 (nM) |
| This compound | 120 | >10,000 | >83 | 725 | 12,900 |
Data sourced from Xiao et al., 2014.[2]
Table 2: Structure-Activity Relationship of this compound Analogs - Modifications of the Thiophene Moiety
| Compound ID | R1 | R2 | D2R β-arrestin IC50 (nM) | D3R β-arrestin IC50 (nM) |
| This compound (65) | H | H | 725 | 12,900 |
| 58 | Cl | H | 230 | 1,400 |
| 59 | Br | H | 230 | 1,900 |
| 60 | Me | H | 700 | 8,900 |
| 61 | H | Cl | 1,100 | 12,000 |
| 62 | H | Br | 900 | 11,000 |
| 63 | H | Me | 2,000 | >30,000 |
| 64 | F | F | 1,300 | 15,000 |
Data sourced from the supplementary information of Xiao et al., 2014.
Table 3: Structure-Activity Relationship of this compound Analogs - Modifications of the Phenyl Ring
| Compound ID | R3 | R4 | D2R β-arrestin IC50 (nM) | D3R β-arrestin IC50 (nM) |
| This compound (65) | H | H | 725 | 12,900 |
| 66 | F | H | 800 | 10,000 |
| 67 | Cl | H | 650 | 9,500 |
| 68 | Me | H | 1,200 | 18,000 |
| 69 | H | F | 750 | 11,500 |
| 70 | H | Cl | 700 | 10,500 |
| 71 | H | Me | 950 | 14,000 |
Data sourced from the supplementary information of Xiao et al., 2014.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound and its analogs for dopamine receptor subtypes.
Materials:
-
HEK293 cells stably expressing human D1, D2L, D3, D4.4, or D5 dopamine receptors.
-
Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, 120 mM NaCl.
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA.
-
Radioligand: [3H]-Spiperone for D2L, D3, and D4.4 receptors; [3H]-SCH23390 for D1 and D5 receptors.
-
Non-specific binding control: 10 µM haloperidol for D2-like receptors; 10 µM SCH23390 for D1-like receptors.
-
Test compounds (this compound and analogs).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
Add 50 µL of various concentrations of the test compound.
-
Add 50 µL of the appropriate radioligand at a concentration near its Kd.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (PathHunter® Assay)
Objective: To functionally assess the antagonist activity of this compound and its analogs by measuring their ability to inhibit agonist-induced β-arrestin recruitment to the D2 and D3 receptors.
Materials:
-
PathHunter® CHO-K1 cells stably co-expressing the ProLink™-tagged D2 or D3 receptor and the Enzyme Acceptor-tagged β-arrestin.
-
Cell plating reagent.
-
Dopamine (agonist).
-
Test compounds (this compound and analogs).
-
PathHunter® detection reagents.
-
384-well white, solid-bottom microplates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating:
-
Suspend cells in the cell plating reagent at a density of 10,000 cells per 20 µL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Antagonist Assay:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted test compounds to the cell plates.
-
Incubate for 30 minutes at 37°C.
-
Add 5 µL of dopamine at an EC80 concentration.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add 15 µL of the PathHunter® detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the response against the log of the antagonist concentration and determine the IC50 values using non-linear regression.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflow for its characterization.
D2 Dopamine Receptor Signaling Pathway
Caption: D2 Dopamine Receptor Signaling Cascade.
Experimental Workflow for this compound Characterization
Caption: Antipsychotic Drug Discovery Workflow.
Conclusion
The structure-activity relationship studies of this compound and its analogs have provided critical insights into the structural requirements for potent and selective D2 dopamine receptor antagonism. The data presented in this guide, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of neuropsychiatric drug discovery. The unique pharmacological profile of this compound, characterized by its high selectivity and favorable in vivo properties, establishes it as a powerful tool for further investigation and a promising starting point for the development of next-generation antipsychotic agents with improved therapeutic indices.
References
- 1. Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
ML321: A Novel Therapeutic Avenue for Central Nervous System Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ML321 is a novel, highly selective, and potent antagonist of the D2 dopamine receptor (D2R) that has shown considerable promise in preclinical studies for the treatment of certain central nervous system (CNS) disorders.[1][2][3] Unlike many existing D2R antagonists, this compound exhibits an exceptional selectivity profile, with significantly less activity at other G protein-coupled receptors (GPCRs), suggesting a potential for reduced side effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy, and pharmacokinetic profile, with a focus on its potential therapeutic applications in CNS disorders.
Mechanism of Action
This compound functions as a competitive antagonist and inverse agonist at the D2 dopamine receptor.[4] Its high selectivity for the D2R over other dopamine receptor subtypes and other GPCRs is a key characteristic.[2][3][4] Notably, this compound lacks a positively charged amine group, a common feature in many monoaminergic ligands, which contributes to its unique binding pose within the orthosteric binding site of the D2R.[1][2][3]
The D2 dopamine receptor, a member of the G protein-coupled receptor superfamily, is primarily coupled to the Gαi/o subtype of G proteins.[5] Activation of D2R by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] As an antagonist, this compound blocks the binding of dopamine to the D2R, thereby preventing this downstream signaling cascade. Furthermore, as an inverse agonist, this compound can reduce the basal activity of the receptor in the absence of an agonist.[4]
Signaling Pathway
The signaling pathway of the D2 dopamine receptor and the point of intervention for this compound are depicted below.
Caption: D2 Dopamine Receptor Signaling Pathway and this compound's Point of Intervention.
Potential Therapeutic Applications in CNS Disorders
The primary therapeutic application of this compound investigated to date is in the treatment of psychosis, particularly schizophrenia.[1][3] However, its high selectivity and unique pharmacological profile suggest potential for broader applications in other CNS disorders where dopamine signaling is dysregulated.
Psychosis and Schizophrenia
Preclinical studies in animal models predictive of antipsychotic efficacy have demonstrated that this compound can attenuate hyperlocomotor activity induced by amphetamine and phencyclidine (PCP).[1][2][7] It also restores prepulse inhibition (PPI) of the acoustic startle response, a measure of sensorimotor gating that is deficient in schizophrenia.[1][2][7] A significant advantage of this compound is its low propensity to induce catalepsy in rodents, a preclinical indicator of extrapyramidal side effects (EPS) commonly associated with typical antipsychotics.[1][2][3] This favorable side effect profile is attributed to its "atypical" antipsychotic characteristics, including slow receptor association and fast dissociation kinetics.[1][2]
Other Potential CNS Applications
While direct preclinical evidence is currently limited, the role of D2 receptors in various neurological and psychiatric conditions suggests potential therapeutic avenues for this compound that warrant further investigation:
-
Huntington's Disease: Chorea, a hallmark motor symptom of Huntington's disease, is often managed with D2 receptor antagonists. The high selectivity of this compound could offer a treatment option with a better side-effect profile compared to existing medications.
-
Tourette's Syndrome: Tics in Tourette's syndrome are also treated with D2 receptor antagonists. This compound's properties could be beneficial in this context.
-
Bipolar Disorder: Atypical antipsychotics are commonly used in the treatment of bipolar disorder, both for manic episodes and as mood stabilizers. This compound's profile as an atypical antipsychotic suggests its potential utility in this indication.
Further preclinical studies in relevant animal models of these disorders are necessary to validate these potential applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | D2R | 57.6 nM [45.7-72.8] | Radioligand Binding | [4] |
| D3R | ~3.9 µM | Radioligand Binding | [4] | |
| D1R, D4R, D5R | >10 µM | Radioligand Binding | [4] | |
| AC50 | D2R | 0.070 µM | Ca2+ Mobilization | [8] |
| D2R | 0.725 µM | β-arrestin Recruitment | [8] | |
| D3R | 12.9 µM | β-arrestin Recruitment | [8] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in C57BL/6 Mice
| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |
| Tmax | IP | 30 | 0.25 | Hr | [9] |
| Cmax | IP | 30 | 8275 | ng/mL | [9] |
| Terminal t1/2 | IP | 30 | 1.67 | Hr | [9] |
| AUClast | IP | 30 | 7796 | hng/mL | [9] |
| AUCINF | IP | 30 | 7844 | hng/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptors.
Protocol:
-
Membrane Preparation: Prepare crude membranes from HEK293 cells stably expressing the human dopamine D2 or D3 receptor.
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.
-
Incubation: In a 96-well plate, incubate the cell membranes (10-40 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone at a concentration near its Kd) and a range of concentrations of this compound.
-
Incubation Conditions: Incubate for 1 hour at 30°C.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
In Vivo Behavioral Assays (Amphetamine-Induced Hyperlocomotion)
Objective: To assess the antipsychotic-like efficacy of this compound in a rodent model.
Protocol:
-
Animals: Use adult male C57BL/6 mice.
-
Habituation: Habituate the mice to the open-field arenas for at least 30 minutes prior to the start of the experiment.
-
Drug Administration: Administer this compound (at various doses) or vehicle via intraperitoneal (IP) injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes) for this compound to become pharmacologically active.
-
Psychostimulant Challenge: Administer amphetamine (e.g., 2.5 mg/kg, IP) to induce hyperlocomotion.
-
Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Mandatory Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising lead compound for the development of novel therapeutics for CNS disorders, particularly psychosis. Its high selectivity for the D2 dopamine receptor and favorable preclinical profile, including efficacy in animal models and a low propensity for inducing extrapyramidal side effects, distinguish it from many currently available antipsychotics.[1][2][3] Further research is warranted to explore its therapeutic potential in a broader range of CNS disorders characterized by dopaminergic dysfunction. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising compound into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table 9, Summary of in vivo pharmacokinetic (PK) data for this compound in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for this compound in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
ML321: A Comprehensive Technical Guide to its Dopamine Receptor Subtype Binding Affinity and Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional activity of ML321 across the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented is compiled from robust scientific studies to offer a clear and detailed understanding of this compound's pharmacological profile.
Executive Summary
This compound is a novel and highly selective antagonist for the dopamine D2 receptor (D2R).[1][2][3][4][5] It exhibits a significantly higher affinity for the D2R compared to other dopamine receptor subtypes.[1][2] Functionally, this compound acts as a potent inhibitor and an inverse agonist at the D2R.[1][2] Its selectivity and unique binding kinetics, characterized by a slow-on and fast-off rate, suggest its potential as a chemical probe for the D2R and as a lead compound for the development of atypical antipsychotics with a reduced side-effect profile.[1][4]
Data Presentation: Binding Affinity and Functional Activity of this compound
The following table summarizes the quantitative data for this compound's binding affinity (Ki) and its functional activity at each dopamine receptor subtype.
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| D1 Receptor (D1R) | > 10 µM | Negligible affinity | [1][2] |
| D2 Receptor (D2R) | 58 nM (Ki value of 57.6 nM with a 95% confidence interval of 45.7–72.8 nM) | Potent Antagonist, Inverse Agonist | [1][2] |
| D3 Receptor (D3R) | ~ 4 µM (approximated) | Weak inhibition | [1][2] |
| D4 Receptor (D4R) | > 10 µM | Negligible affinity | [1][2] |
| D5 Receptor (D5R) | > 10 µM | Negligible affinity | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity and functional activity.
Radioligand Binding Competition Assays
This protocol is utilized to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligand specific for the dopamine receptor subtype being tested (e.g., [³H]-Spiperone for D2-like receptors, [³H]-SCH23390 for D1-like receptors).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation Assay)
This protocol is used to determine the functional activity of a compound (agonist or antagonist) by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP). D1-like receptors (D1 and D5) are Gs-coupled and their activation leads to an increase in cAMP, while D2-like receptors (D2, D3, and D4) are Gi-coupled and their activation inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.
Materials:
-
Cell lines stably expressing the human dopamine receptor subtypes.
-
Assay Medium (e.g., serum-free DMEM).
-
Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).
-
Test compound (this compound) at various concentrations.
-
cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based).
-
Lysis buffer.
-
Microplate reader capable of detecting the signal from the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Seed the cells in a suitable microplate and allow them to adhere and grow.
-
Compound Treatment:
-
For Gs-coupled receptors (D1, D5): Add varying concentrations of this compound to the cells and incubate.
-
For Gi-coupled receptors (D2, D3, D4): Pre-treat the cells with varying concentrations of this compound, followed by the addition of a fixed concentration of an agonist (e.g., dopamine) and forskolin.
-
-
Incubation: Incubate the plates at 37°C for a specified time to allow for changes in intracellular cAMP levels.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method.
-
Data Analysis:
-
For Antagonist Activity: Determine the IC50 value, which is the concentration of this compound that causes a 50% inhibition of the agonist-induced response.
-
For Inverse Agonist Activity: Observe if this compound reduces the basal level of cAMP in the absence of an agonist.
-
Mandatory Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.
Dopamine D2 Receptor Signaling Pathway Inhibition by this compound
Caption: Inhibition of the D2 receptor signaling pathway by the antagonist this compound.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
In Vitro Pharmacological Profile of ML321: A Technical Guide
This technical guide provides an in-depth overview of the in vitro pharmacology of ML321, a novel and highly selective D2 dopamine receptor (D2R) antagonist. The information presented is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a potent and selective antagonist of the D2 dopamine receptor, demonstrating exceptional selectivity over other G protein-coupled receptors (GPCRs).[1] Its unique pharmacological profile, characterized by competitive antagonism and inverse agonism at the D2R, suggests its potential as a therapeutic agent for neuropsychiatric disorders with a favorable side-effect profile.[2][3] This document details the in vitro experiments that characterize the pharmacological properties of this compound.
Mechanism of Action
This compound functions as a competitive antagonist and an inverse agonist at the D2 dopamine receptor.[2][3] It binds to the orthosteric site of the D2R, a site that is also recognized by the endogenous ligand dopamine.[2][3] Unlike many other monoaminergic ligands, this compound lacks a positively charged amine group, which contributes to its unique binding pose and high selectivity.[1][4] As a competitive antagonist, this compound blocks the signaling induced by dopamine. As an inverse agonist, it reduces the basal, constitutive activity of the D2R.[2][3]
Quantitative Pharmacology
The in vitro pharmacological activity of this compound has been quantified through various binding and functional assays. The data are summarized in the tables below.
Receptor Binding Affinity
The binding affinity of this compound for dopamine receptor subtypes was determined using radioligand binding competition assays.
| Receptor | Radioligand | This compound Ki (nM) | Selectivity (fold vs. D2R) |
| D2R | [3H]Spiperone | 58 | - |
| D3R | [3H]Spiperone | ~4000 | ~80 |
Data sourced from radioligand binding competition assays.[2]
Functional Antagonist Potency
The functional potency of this compound as a D2R antagonist was evaluated in several cell-based assays measuring different aspects of receptor signaling.
| Assay Type | Measured Pathway | This compound KB (nM) |
| cAMP Assay | Gαi/o-mediated cAMP inhibition | 103 |
| β-Arrestin Recruitment (BRET) | β-Arrestin 2 recruitment | 239 |
| G Protein Activation (BRET) | Gαo activation | 143 |
KB values were determined from Schild analyses of functional assays.[5][6]
GPCR Selectivity Screen
This compound was screened against a panel of 168 GPCRs to assess its selectivity. At a concentration of 10 µM, this compound showed minimal activity at most of these receptors, with significant inhibition observed only for the D2R and, to a lesser extent, the D3R, highlighting its exceptional selectivity.[1][2]
In Vitro ADME Profile
Initial in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted to assess the drug-like properties of this compound.
| Parameter | Result |
| Metabolic Stability | Good stability |
| Permeability | Good permeability |
| hERG Channel Blockade | No significant blockade |
In vitro ADME studies indicate a favorable profile for this compound.[7][8]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Radioligand Binding Competition Assays
These assays were performed to determine the binding affinity (Ki) of this compound for dopamine receptors.
-
Cell Membranes: Membranes from cells stably expressing human D2 or D3 receptors were used.
-
Radioligand: [3H]Spiperone was used as the radiolabeled ligand.
-
Procedure:
-
Cell membranes were incubated with a fixed concentration of [3H]Spiperone and varying concentrations of this compound.
-
The reaction was allowed to reach equilibrium.
-
Bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific binding) were determined by non-linear regression analysis. Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[2]
BRET-based β-Arrestin Recruitment Assay
This assay measures the ability of this compound to antagonize dopamine-induced recruitment of β-arrestin 2 to the D2R.
-
Assay Principle: Bioluminescence Resonance Energy Transfer (BRET) was used to monitor the interaction between D2R and β-arrestin 2. The D2R was tagged with a BRET donor (e.g., a luciferase) and β-arrestin 2 with a BRET acceptor (e.g., a fluorescent protein).
-
Procedure:
-
Cells co-expressing the tagged D2R and β-arrestin 2 were plated.
-
Cells were treated with a fixed concentration of dopamine in the presence of varying concentrations of this compound.
-
The BRET signal was measured following the addition of the luciferase substrate.
-
-
Data Analysis: The data were analyzed to determine the antagonist potency (KB) of this compound using a Schild analysis.[2][6]
BRET-based G Protein Activation Assay
This assay assesses the effect of this compound on dopamine-induced activation of the Gαo protein.
-
Assay Principle: A BRET-based sensor was used to measure the dissociation of the Gαo and Gβγ subunits upon receptor activation.
-
Procedure:
-
Cells expressing D2R and the G protein BRET sensor were used.
-
Cells were stimulated with dopamine in the presence of different concentrations of this compound.
-
The change in the BRET signal, indicative of G protein activation, was measured.
-
-
Data Analysis: The antagonist potency (KB) of this compound was determined using a Schild analysis.[5][6]
cAMP Assay
This assay was used to evaluate the antagonism of D2R-mediated inhibition of cAMP production by this compound.
-
Procedure:
-
Cells expressing D2R were treated with forskolin to stimulate cAMP production.
-
The cells were then incubated with a fixed concentration of dopamine in the presence of varying concentrations of this compound.
-
Intracellular cAMP levels were measured using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Data Analysis: The KB value for this compound was determined from the rightward shift of the dopamine concentration-response curve in the presence of the antagonist, using a Schild analysis.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and the general workflows of the key experiments.
Caption: D2R signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the radioligand binding competition assay.
Caption: Generalized workflow for functional cell-based assays.
Conclusion
The in vitro characterization of this compound reveals it to be a highly potent and selective D2 dopamine receptor antagonist with inverse agonist properties. Its exceptional selectivity, demonstrated in both receptor binding and functional cell-based assays, distinguishes it from many existing D2R antagonists. The favorable in vitro ADME profile further supports its potential for development as a novel therapeutic for neuropsychiatric disorders. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers in the field.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Table 8, In vitro ADME profile for probe this compound and a relative analog NCGC00109414 (CID16007814) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Off-Target Effects of ML321
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target effects of ML321, a novel and highly selective D2 dopamine receptor antagonist. The information presented herein is intended to assist researchers and drug development professionals in understanding the selectivity profile and potential non-D2 receptor-mediated activities of this compound. All data is collated from publicly available preclinical studies.
Quantitative Summary of Off-Target Binding and Functional Activity
This compound has been extensively profiled against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters to determine its selectivity. The following tables summarize the key quantitative data from these screening assays.
Table 1: Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. D2R |
| D2R | 57.6 | - |
| D3R | ~4000 | ~80 |
| D1R | >10,000 | >173 |
| D4R | >10,000 | >173 |
| D5R | >10,000 | >173 |
| Data from radioligand binding competition assays. The Ki for D3R is an approximation as the competition curve was incomplete.[1][2] |
Table 2: Off-Target Profile of this compound in Radioligand Binding Assays (NIMH PDSP)
| Target | Percent Inhibition at 10 µM |
| Dopamine D2 Receptor | 92% |
| Serotonin 5-HT2C Receptor | 64% |
| Dopamine D3 Receptor | 59% |
| Serotonin 5-HT7 Receptor | 53% |
| This screen assessed 46 unique GPCRs, transporters, and ion channels. Only targets with >50% inhibition are listed.[3] |
Table 3: Off-Target Profile of this compound in β-Arrestin Recruitment Functional Assays (DiscoverX gpcrMAX)
| Target | Percent Inhibition at 10 µM (Antagonist Mode) |
| Dopamine D2S Receptor | Max Inhibition |
| Dopamine D2L Receptor | Max Inhibition |
| Dopamine D3 Receptor | 72% |
| Serotonin 5-HT2A Receptor | >20% |
| Serotonin 5-HT2C Receptor | >20% |
| Leukotriene B4 Receptor 1 (BLT1) | >20% |
| Sphingosine-1-Phosphate Receptor 4 | >20% |
| α2C-Adrenergic Receptor | >20% |
| This screen evaluated 168 different GPCRs. Only targets with significant inhibition are listed.[2] In agonist mode at 10 µM, this compound only showed notable activity at the CB2 cannabinoid receptor (44% stimulation).[2] |
Table 4: Safety and Cytotoxicity Profile of this compound
| Assay | Result (IC50) |
| hERG K+ Channel Inhibition | >25 µM |
| Cytotoxicity (HepG2 cells, 72h) | Not specified, but no concerns noted in safety/toxicity studies.[4] |
| These assays are crucial for assessing potential cardiotoxicity and general cellular toxicity.[1][2][3][5] |
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of scientific findings. The following are descriptions of the key experimental protocols used to assess the off-target effects of this compound.
2.1. Radioligand Binding Assays (NIMH Psychoactive Drug Screening Program - PDSP)
-
Objective: To determine the binding affinity of this compound to a wide panel of receptors, ion channels, and transporters.
-
Methodology:
-
This compound was tested at a concentration of 10 µM.
-
Assays were conducted using radioligand binding competition. In this format, a specific radiolabeled ligand for each target is incubated with a preparation of the target protein (e.g., cell membranes expressing the receptor) in the presence and absence of the test compound (this compound).
-
The ability of this compound to inhibit the binding of the specific radioligand is measured by quantifying the amount of radioactivity bound to the target protein.
-
The results are expressed as the percentage of inhibition of specific binding. A threshold of >50% inhibition is typically considered significant for follow-up studies.[3]
-
2.2. GPCR Functional Assay (DiscoverX gpcrMAX β-Arrestin Recruitment)
-
Objective: To assess the functional antagonist or agonist activity of this compound at a large panel of GPCRs.
-
Methodology:
-
Antagonist Mode:
-
Each of the 168 GPCRs in the panel was stimulated with an EC80 concentration of a known reference agonist.
-
This stimulation was performed in the presence of 10 µM this compound.
-
The recruitment of β-arrestin to the activated GPCR was measured. A decrease in β-arrestin recruitment compared to the agonist-only control indicates antagonist activity.
-
-
Agonist Mode:
-
2.3. hERG Channel Inhibition Assay
-
Objective: To evaluate the potential for this compound to induce cardiotoxicity by inhibiting the hERG potassium channel.
-
Methodology:
-
Human Embryonic Kidney (HEK293) cells expressing the hERG channel were used.
-
Whole-cell voltage clamping experiments were conducted. This technique measures the flow of ions across the cell membrane.
-
The cells were exposed to various concentrations of this compound, and the effect on the hERG channel current was recorded to determine the IC50 value.[1][2][3][5]
-
2.4. In Vivo Selectivity and Efficacy Models
-
Objective: To determine if the in vitro selectivity of this compound translates to in vivo models and to assess its potential as an antipsychotic agent.
-
Methodology:
-
D2R vs. D3R-Mediated Responses in Rats:
-
A D2R-mediated response (hypothermia) and a D3R-mediated response (yawning) were measured after administration of this compound. The ability of this compound to selectively antagonize the D2R-mediated effect without impacting the D3R-mediated effect at the same dose demonstrated in vivo selectivity.[5][6][7][8]
-
-
Antipsychotic-like Activity:
-
Extrapyramidal Side Effects Model:
-
Visualizations of Workflows and Pathways
3.1. Workflow for Off-Target Screening of this compound
Caption: A logical workflow for the comprehensive off-target screening and in vivo validation of this compound.
3.2. Signaling Pathway for On-Target vs. Off-Target GPCR Activity
Caption: On-target inverse agonism at D2R versus potential off-target antagonism at other GPCRs.
Conclusion
This compound demonstrates a high degree of selectivity for the dopamine D2 receptor over a broad range of other potential targets.[1][3][8][9][10][11] Off-target interactions have been identified, primarily at the dopamine D3 and certain serotonin receptors, but these occur at significantly higher concentrations than those required for D2R engagement.[2][3] The lack of significant hERG channel inhibition and the favorable in vivo profile, including a low propensity to cause catalepsy, suggest a reduced risk of common off-target related side effects compared to existing antipsychotic drugs.[3][5][6][7][8][10][11] The unique binding kinetics of this compound, characterized by slow-on and fast-off rates at the D2R, may also contribute to its favorable safety profile.[3][6][7][9][10][12] These findings position this compound as a valuable chemical probe for studying D2R biology and a promising lead for the development of next-generation antipsychotics with an improved side-effect profile.[1][3][6]
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MLS-6916 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for ML321 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML321 is a potent, selective, and brain-penetrant antagonist of the dopamine D2 receptor (D2R), functioning as an inverse agonist.[1][2] Its high selectivity for the D2R over other G-protein coupled receptors (GPCRs) and its "atypical" antipsychotic profile, characterized by efficacy in predictive models of antipsychosis with a reduced risk of extrapyramidal side effects, make it a valuable tool for preclinical research in neuropsychiatric disorders.[1][2][3] These application notes provide detailed protocols for utilizing this compound in common behavioral paradigms in mice to assess its potential as an antipsychotic agent.
Mechanism of Action
This compound acts as an antagonist at the dopamine D2 receptor. Upon binding, it inhibits the downstream signaling cascade typically initiated by dopamine. The D2R is a Gi/o-coupled receptor, and its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an inverse agonist, this compound not only blocks the action of agonists but also reduces the basal activity of the receptor.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 Receptor Signaling Pathway and Inhibition by this compound.
Pharmacokinetics
In vivo pharmacokinetic studies in C57BL/6 mice have demonstrated that this compound exhibits good central nervous system (CNS) penetration. Following intraperitoneal (IP) administration, this compound reaches its maximum plasma concentration (Cmax) in approximately 0.25 hours (Tmax).
| Parameter | Unit | Value |
| Dose | mg/kg | 30 |
| Route | - | IP |
| Tmax | hr | 0.25 |
| Cmax | ng/mL | 8275 |
| Terminal t1/2 | hr | 1.67 |
| AUClast | hng/mL | 7796 |
| AUCINF | hng/mL | 7844 |
| Data from male C57BL/6 mice. |
Experimental Protocols
General Considerations
-
Animals: Adult male C57BL/6J mice are a commonly used strain for these behavioral assays.
-
Housing: Mice should be group-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified.
-
Acclimation: Allow at least one week for mice to acclimate to the housing facility before any experimental procedures. On testing days, acclimate the mice to the testing room for at least 30-60 minutes prior to the start of the experiment.
-
Drug Preparation: this compound can be prepared in a vehicle of 10% DMSO, 10% Tween 80, and 80% saline. The solution should be sonicated to ensure it is well-dissolved. Administer via intraperitoneal (IP) injection at a volume of 10 mL/kg.
Psychostimulant-Induced Hyperlocomotion
This model is used to assess the potential of a compound to mitigate the positive symptoms of schizophrenia, as psychostimulants like amphetamine and phencyclidine (PCP) induce hyperlocomotor activity in rodents.
Caption: Workflow for Psychostimulant-Induced Hyperlocomotion Assay.
-
Open field apparatus (e.g., a 40 cm x 40 cm x 30 cm chamber) equipped with automated photobeam tracking systems.
-
This compound
-
d-Amphetamine sulfate or Phencyclidine (PCP)
-
Vehicle (10% DMSO, 10% Tween 80, 80% saline)
-
Saline (0.9% NaCl)
-
Place individual mice into the open field chambers and allow them to acclimate for 30 minutes.
-
After the acclimation period, administer this compound (e.g., 1, 3, 5 mg/kg, IP) or vehicle.
-
Immediately return the mice to the open field and record their locomotor activity for a 30-minute baseline period.
-
Remove the mice from the chambers and administer d-amphetamine (e.g., 3 mg/kg, IP) or PCP (e.g., 6 mg/kg, IP).
-
Immediately return the mice to the open field and record locomotor activity for an additional 90 minutes.
-
Analyze the total distance traveled in 5-minute bins.
This compound is expected to dose-dependently attenuate the hyperlocomotor activity induced by both amphetamine and PCP, without significantly affecting baseline locomotor activity at effective doses.[1][4]
| Treatment Group | Dose (mg/kg) | Expected Outcome |
| Vehicle + Saline | - | Normal locomotor activity, habituation over time. |
| Vehicle + Amphetamine | 3 | Significant increase in locomotor activity. |
| This compound + Amphetamine | 1-5 | Dose-dependent reduction of amphetamine-induced hyperlocomotion. |
| Vehicle + PCP | 6 | Significant increase in locomotor activity. |
| This compound + PCP | 1-5 | Dose-dependent reduction of PCP-induced hyperlocomotion. |
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Caption: Workflow for the Prepulse Inhibition (PPI) Assay.
-
Acoustic startle response system with a startle chamber, loudspeaker, and a sensor to detect whole-body startle.
-
This compound
-
Vehicle (10% DMSO, 10% Tween 80, 80% saline)
-
Administer this compound (e.g., 1, 3, 5 mg/kg, IP) or vehicle 30 minutes before the test session.
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds). The trial types include:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weak acoustic stimulus at different intensities (e.g., 74, 78, 82 dB, 20 ms duration).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response is measured as the peak amplitude of the motor response.
-
Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 - [ (Startle response on prepulse-pulse trial) / (Startle response on pulse-alone trial) ] * 100
This compound is expected to restore PPI deficits in mouse models that exhibit such impairments. In strains with naturally low PPI, this compound may enhance PPI.
| Parameter | Setting |
| Background Noise | 65-70 dB |
| Startle Pulse | 120 dB, 40 ms |
| Prepulse Intensities | 74, 78, 82 dB (or 4, 8, 12 dB above background) |
| Prepulse Duration | 20 ms |
| Lead Interval (prepulse to pulse) | 100 ms |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the D2 dopamine receptor in rodent models of neuropsychiatric disorders. The protocols outlined above provide a framework for assessing its antipsychotic-like properties in vivo. Researchers should optimize these protocols based on their specific experimental conditions and animal models.
References
Application Notes and Protocols for ML321 in Locomotor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ML321, a selective D2 dopamine receptor antagonist, in locomotor activity assays. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the effects of this compound on psychostimulant-induced hyperlocomotion.
Introduction
This compound is a novel and highly selective antagonist for the D2 dopamine receptor (D2R).[1] It has shown efficacy in animal models that predict antipsychotic activity.[1][2][3] Locomotor activity assays, particularly the open field test, are standard preclinical methods to assess the behavioral effects of novel compounds.[4][5][6][7] These assays are crucial in studying conditions like psychosis, where dopamine dysregulation is a key factor. By antagonizing D2Rs, this compound is expected to modulate dopamine-mediated behaviors, including hyperlocomotion induced by psychostimulants like amphetamine and phencyclidine (PCP).[1][2][3]
Mechanism of Action: D2 Dopamine Receptor Antagonism
This compound exerts its effects by acting as an antagonist at the D2 dopamine receptor, and it also functions as an inverse agonist at this receptor.[2][3] D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8] By blocking this action, this compound can modulate downstream signaling pathways involved in motor control and behavior.
Signaling Pathway of D2 Dopamine Receptor
Caption: D2 Dopamine Receptor Signaling Pathway and this compound's Point of Intervention.
Recommended Dosage of this compound for Locomotor Activity Assays
The following table summarizes the recommended dosage of this compound for studies investigating its effect on psychostimulant-induced locomotor activity in mice. The data is derived from studies using C57BL/6J mice.[9]
| Parameter | Details |
| Animal Model | C57BL/6J mice |
| Compound | This compound |
| Vehicle | Not specified, but likely a standard vehicle such as saline or a solution with a small percentage of DMSO and/or Tween 80. |
| Route of Administration | Intraperitoneal (i.p.) injection |
| Dosage Range | 0.5 mg/kg to 5 mg/kg |
| Pre-treatment Time | 30 minutes prior to the administration of a psychostimulant and subsequent locomotor activity assessment. |
| Psychostimulants | Amphetamine (3 mg/kg, i.p.) or Phencyclidine (PCP) (6 mg/kg, i.p.) |
| Observed Effect | This compound dose-dependently attenuates hyperlocomotion induced by amphetamine and PCP.[1][2][3] At the highest tested dose of 5 mg/kg, this compound alone did not significantly affect locomotor activity compared to the vehicle control.[9] |
Experimental Protocol: Open Field Test for Locomotor Activity
This protocol outlines the steps for conducting an open field test to assess the impact of this compound on psychostimulant-induced hyperlocomotion.
Materials
-
This compound
-
Vehicle solution
-
Amphetamine or Phencyclidine (PCP)
-
Saline solution (for control groups)
-
C57BL/6J mice
-
Open field apparatus (a square arena, typically 40x40 cm or 50x50 cm, with walls)[7]
-
Disinfectant (e.g., 70% ethanol)[5]
Experimental Workflow
Caption: Experimental Workflow for Assessing this compound's Effect on Locomotor Activity.
Procedure
-
Animal Acclimation:
-
Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[5]
-
-
Apparatus Preparation:
-
Thoroughly clean the open field arena with a disinfectant (e.g., 70% ethanol) and allow it to dry completely before and after each mouse is tested to remove any olfactory cues.[5]
-
-
Drug Preparation and Administration:
-
Prepare fresh solutions of this compound, vehicle, and the chosen psychostimulant (amphetamine or PCP) on the day of the experiment.
-
Divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + Psychostimulant, this compound [dose 1] + Psychostimulant, this compound [dose 2] + Psychostimulant, etc.).
-
Administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
-
Pre-treatment Period:
-
Return the mice to their home cages for a 30-minute pre-treatment period.[9]
-
-
Baseline Locomotor Activity (Optional but Recommended):
-
After the 30-minute pre-treatment period with this compound or vehicle, place the mouse in the center of the open field arena and record its locomotor activity for 30 minutes to establish a baseline.[9]
-
-
Psychostimulant Administration:
-
Remove the mouse from the open field arena and administer the appropriate dose of the psychostimulant (e.g., 3 mg/kg amphetamine or 6 mg/kg PCP) or saline via i.p. injection.[9]
-
-
Locomotor Activity Recording:
-
Immediately return the mouse to the center of the open field arena.
-
Record the locomotor activity for a predefined period, for example, 90 minutes.[9] The duration can be adjusted based on the specific research question, with typical sessions lasting between 5 and 20 minutes for general activity assessment.[2][4][5]
-
-
Data Collection and Analysis:
-
Use a video tracking system to automatically record and quantify locomotor activity. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency
-
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.
-
Compare the different treatment groups using appropriate statistical methods, such as ANOVA followed by post-hoc tests.
-
Conclusion
This compound is a valuable tool for investigating the role of the D2 dopamine receptor in modulating locomotor activity. The provided dosage recommendations and experimental protocol offer a solid foundation for conducting reproducible and informative preclinical studies. Researchers should always adhere to institutional guidelines for animal care and use when performing these experiments.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPD: JaxCC1: project protocol [phenome.jax.org]
- 3. researchgate.net [researchgate.net]
- 4. Open field test for mice [protocols.io]
- 5. anilocus.com [anilocus.com]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Intraperitoneal vs. Intravenous Administration of ML321
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ML321, a selective D2 dopamine receptor antagonist, via intraperitoneal (IP) and intravenous (IV) routes. The following sections detail the available pharmacokinetic data, experimental protocols, and the underlying signaling pathway of this compound.
Pharmacokinetic Profile of this compound
Intraperitoneal Administration Data
A study from the NIH Molecular Libraries Program provides the following pharmacokinetic parameters for this compound following a single 30 mg/kg intraperitoneal dose in male C57BL/6 mice.[1]
| Parameter | Unit | Value |
| Dose | mg/kg | 30 |
| Route | Intraperitoneal (IP) | |
| Tmax | hr | 0.25 |
| Cmax | ng/mL | 8275 |
| Terminal t1/2 | hr | 1.67 |
| AUClast | hng/mL | 7796 |
| AUCINF | hng/mL | 7844 |
Table 1: Pharmacokinetic parameters of this compound after a single 30 mg/kg IP dose in male C57BL/6 mice.[1]
Note: Extensive literature searches did not yield publicly available, directly comparable pharmacokinetic data (Cmax, Tmax, AUC) for the intravenous administration of this compound in mice. Therefore, a direct comparative table for IP vs. IV administration in this species cannot be constructed at this time.
Signaling Pathway of this compound
This compound acts as a selective antagonist at the dopamine D2 receptor (D2R).[2][3][4][5][6] The D2R is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon binding of the endogenous ligand dopamine, the D2R inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of dopamine to the D2R, thereby preventing this signaling cascade.
Experimental Protocols
The following are generalized protocols for the intraperitoneal and intravenous administration of a compound like this compound in mice. These should be adapted based on specific experimental requirements, institutional guidelines (IACUC), and the vehicle used for this compound solubilization.
Experimental Workflow
Protocol 1: Intraperitoneal (IP) Injection
1. Materials:
-
This compound compound
-
Appropriate vehicle (e.g., DMSO, PEG400, saline, depending on solubility and toxicity)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
-
Appropriate mouse restraint device
2. Procedure:
-
Formulation Preparation: Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the final solution is clear and free of precipitates. The pH should be within a physiologically acceptable range.
-
Dose Calculation: Weigh the mouse and calculate the injection volume based on its body weight and the desired dose (e.g., 30 mg/kg). The injection volume should typically not exceed 10 mL/kg.
-
Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspirate slightly to ensure no blood or urine is drawn, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the mouse for any signs of distress, pain, or adverse reactions.
Protocol 2: Intravenous (IV) Tail Vein Injection
1. Materials:
-
This compound compound
-
Appropriate sterile, pyrogen-free vehicle for intravenous administration
-
Sterile 1 mL syringes or insulin syringes
-
Sterile needles (27-30 gauge)
-
70% ethanol wipes
-
Animal scale
-
A tail vein warming device (e.g., heat lamp)
-
A mouse restraint device specifically for tail vein injections
2. Procedure:
-
Formulation Preparation: Prepare the this compound solution in a sterile, IV-compatible vehicle. Ensure the solution is free of particles and pyrogens.
-
Dose Calculation: Weigh the mouse and calculate the injection volume. For IV injections, the volume is typically smaller, around 5 mL/kg.
-
Animal Preparation:
-
Place the mouse in the restraint device.
-
Warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and easier to access. Be careful not to overheat the animal.
-
-
Vein Identification: The two lateral tail veins are the primary targets for injection.
-
Injection:
-
Wipe the tail with a 70% ethanol wipe.
-
Position the needle, with the bevel up, parallel to the vein.
-
Carefully insert the needle into the vein. A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly and steadily inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
References
- 1. Table 9, Summary of in vivo pharmacokinetic (PK) data for this compound in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for this compound in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Preparing ML321 Solutions for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML321 is a novel and highly selective D2 dopamine receptor antagonist that has demonstrated efficacy in animal models predictive of atypical antipsychotic activity.[1][2][3] It functions as an inverse agonist at the D2 receptor and exhibits a favorable pharmacological profile, including exceptional receptor selectivity and slow-on/fast-off receptor binding kinetics, suggesting a potential for reduced side effects compared to existing D2R antagonists.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions for in vivo experiments, based on established methodologies, to ensure consistent and reliable results.
Data Presentation
Table 1: In Vivo Formulation of this compound
| Component | Concentration | Role |
| N-methyl-2-pyrrolidone (NMP) | 10% (v/v) | Co-solvent |
| Polyethylene Glycol 400 (PEG400) | 20% (v/v) | Co-solvent/Viscosity enhancer |
| β-cyclodextrin | 25% (w/v) in water | Solubilizing agent |
| This compound | Target Concentration | Active Pharmaceutical Ingredient |
| This formulation has been successfully used for subcutaneous administration in rats.[2][4] |
Table 2: Reported Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration Route | Dose |
| Tmax | 0.25 | Hr | Intraperitoneal (IP) | 30 mg/kg |
| Cmax | 8275 | ng/mL | Intraperitoneal (IP) | 30 mg/kg |
| Terminal t1/2 | 1.67 | Hr | Intraperitoneal (IP) | 30 mg/kg |
| AUClast | 7796 | hng/mL | Intraperitoneal (IP) | 30 mg/kg |
| AUCINF | 7844 | hng/mL | Intraperitoneal (IP) | 30 mg/kg |
| Data from a study in male C57BL/6 mice.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene Glycol 400 (PEG400)
-
β-cyclodextrin
-
Sterile water for injection
-
Sterile vials
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare the β-cyclodextrin solution:
-
Weigh the required amount of β-cyclodextrin to make a 25% (w/v) solution in sterile water.
-
Dissolve the β-cyclodextrin in the sterile water. Gentle heating and stirring may be required to fully dissolve the powder.
-
Allow the solution to cool to room temperature.
-
-
Prepare the this compound formulation:
-
In a sterile vial, combine the vehicle components in the following order:
-
70% (v/v) of the 25% (w/v) β-cyclodextrin solution.
-
10% (v/v) N-methyl-2-pyrrolidone (NMP).
-
20% (v/v) Polyethylene Glycol 400 (PEG400).
-
-
Vortex the mixture thoroughly.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound to achieve the desired final concentration.
-
Add the this compound powder to the prepared vehicle.
-
Sonicate the mixture until the this compound is completely dissolved and the solution is clear.[4] Visual inspection is crucial to ensure no particulate matter remains.
-
-
Sterile Filtration and Storage:
Protocol 2: Administration of this compound to Rodents
Considerations:
-
All animal procedures must be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
-
The choice of administration route and injection volume should be appropriate for the animal species and size.[6]
Procedure for Subcutaneous (s.c.) Injection in Rats:
-
Gently restrain the rat.
-
Lift the loose skin on the back, between the shoulder blades, to form a tent.
-
Insert the needle (e.g., 25-27 gauge) into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly.
-
Withdraw the needle and gently massage the injection site to aid dispersion.
-
For a 10.0 mg/kg dose of this compound, an injection volume of 3.125 mL/kg has been reported.[2][4] For other doses, the injection volume is typically 1.0 mL/kg.[2][4]
Mandatory Visualizations
Caption: Workflow for the preparation of this compound solution for in vivo experiments.
Caption: Simplified signaling pathway of the D2 dopamine receptor and the antagonistic action of this compound.
References
- 1. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Table 9, Summary of in vivo pharmacokinetic (PK) data for this compound in C57BL/6 mice (BQL = Below quantifiable limit of 1 ng/mL for this compound in male C57BL/6 plasma. NA = Not available) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols for Studying Dopamine Signaling Pathways with ML321
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML321 is a potent and highly selective antagonist of the D2 dopamine receptor (D2R), a critical G protein-coupled receptor (GPCR) involved in numerous neurological and psychiatric disorders.[1][2][3] Unlike many other monoaminergic ligands, this compound lacks a positively charged amine group, contributing to its unique binding profile and high selectivity for the D2R over other dopamine receptor subtypes and a wide range of other GPCRs.[1][4][5][6] Its ability to penetrate the central nervous system and its atypical antipsychotic-like profile in preclinical models make it a valuable tool for investigating D2R-mediated signaling pathways and for the development of novel therapeutics.[1][2][4][6] These application notes provide detailed protocols and data for utilizing this compound in the study of dopamine signaling.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear reference for its potency and selectivity.
Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound
| Parameter | Receptor/Assay | Value | Reference |
| Ki (Radioligand Binding) | Dopamine D2 Receptor | 103 nM | [1] |
| KB (Functional Antagonism) | Dopamine D2 Receptor | 8.36 nM | [1] |
| KB (β-arrestin Recruitment) | Dopamine D2 Receptor | 230 nM | [1] |
Table 2: Selectivity Profile of this compound across GPCRs
| Receptor Family | Specific Receptors with >20% Inhibition (at 10 µM) | % Inhibition | Reference |
| Serotonin | 5-HT2A, 5-HT2C | >20% | [1] |
| Leukotriene | BLT1 | >20% | [1] |
| Sphingosine-1-Phosphate | S1P4 | >20% | [1] |
| Adrenergic | α2C | >20% | [1] |
| Cannabinoid | CB2 | 44% (stimulation) | [1] |
| Note: this compound was screened against 168 different GPCRs and showed little to no activity against the vast majority, demonstrating its high selectivity for the D2 receptor.[1][2][4][5][6] |
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are primarily coupled to Gαi/o proteins. Upon activation by dopamine, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. This compound acts as a competitive antagonist at the D2R, blocking the binding of dopamine and thereby preventing the inhibition of adenylyl cyclase.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for In Vitro Characterization of this compound
This workflow outlines the key steps for characterizing the antagonistic properties of this compound on D2 receptor signaling in a cell-based assay.
Caption: General experimental workflow for in vitro characterization of this compound.
Experimental Protocols
Protocol 1: In Vitro Dopamine D2 Receptor Functional Antagonism Assay (cAMP Measurement)
Objective: To determine the functional potency (KB) of this compound as a D2 receptor antagonist by measuring its ability to block dopamine-induced inhibition of cAMP production.
Materials:
-
HEK293 cells stably expressing the human D2 dopamine receptor.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dopamine hydrochloride stock solution (e.g., 10 mM in water).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEK293-D2R cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of dopamine.
-
Antagonist Treatment: Remove the culture medium from the cells and replace it with assay buffer containing the various concentrations of this compound. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration) to the wells, along with forskolin to stimulate cAMP production. Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the dopamine-induced response.
-
Determine the KB value using the Cheng-Prusoff equation: KB = IC50 / (1 + [Agonist]/EC50).
-
Protocol 2: In Vivo Assessment of D2 Receptor Antagonism (Amphetamine-Induced Hyperlocomotion)
Objective: To evaluate the in vivo efficacy of this compound as a D2 receptor antagonist by assessing its ability to attenuate amphetamine-induced hyperlocomotion in rodents.
Materials:
-
Adult male rats or mice.
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle solution (e.g., saline, 5% DMSO/5% Tween 80 in saline).
-
Open-field activity chambers equipped with photobeam sensors.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room and the open-field chambers for at least 60 minutes prior to the experiment.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral). The dose and pretreatment time should be determined based on pharmacokinetic data if available.[1]
-
Amphetamine Administration: After the appropriate pretreatment time, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: Immediately place the animals back into the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-90 minutes).
-
Data Analysis:
-
Quantify the total locomotor activity for each animal.
-
Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates in vivo D2 receptor antagonism.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for ML321 in Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the ML321 protocol for receptor occupancy studies, targeting the Dopamine D2 Receptor (D2R). This document includes detailed experimental protocols, quantitative binding data, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel and potent antagonist of the D2R with exceptional selectivity over other dopamine receptor subtypes and a broad range of other G-protein coupled receptors (GPCRs).[1][2][3] It acts as an inverse agonist at the D2R and has demonstrated efficacy in animal models predictive of atypical antipsychotic activity.[4][5] Its unique chemical structure, lacking a positively charged amine group, contributes to its distinct binding mode within the orthosteric binding site of the D2R.[2] Positron Emission Tomography (PET) imaging studies in non-human primates have confirmed that this compound penetrates the central nervous system and occupies the D2R in a dose-dependent manner.[2][4][5]
Quantitative Binding Affinity of this compound
The binding affinity of this compound for dopamine receptor subtypes has been determined through radioligand competition assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with a lower Ki value indicating a higher affinity.
| Receptor Subtype | Ki (nM) | Selectivity (fold) vs. D2R |
| Dopamine D2R | 58 | - |
| Dopamine D3R | ~4000 | ~69 |
| Dopamine D1R | >10,000 | >172 |
| Dopamine D4R | >10,000 | >172 |
| Dopamine D5R | >10,000 | >172 |
| Serotonin 5-HT2C | Significant inhibition at 10µM | Not determined |
| Serotonin 5-HT7 | Significant inhibition at 10µM | Not determined |
Table 1: Binding affinities of this compound for dopamine receptor subtypes. Data derived from radioligand competition assays.[4][5]
D2 Dopamine Receptor Signaling Pathway
The D2R is a G-protein coupled receptor that primarily signals through the Gi/o pathway. Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can modulate the activity of various ion channels, including activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type and P/Q-type calcium channels.
References
- 1. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ML321 in Schizophrenia Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML321 is a novel and potent antagonist of the D2 dopamine receptor (D2R) with exceptional selectivity over other G-protein coupled receptors (GPCRs).[1][2][3] Its unique pharmacological profile, characterized by slow-on and fast-off receptor binding kinetics, suggests a potential "atypical" antipsychotic activity with a reduced risk of extrapyramidal side effects.[1][2][3] These properties make this compound a valuable research tool for investigating the role of D2R in the pathophysiology of schizophrenia and for the development of novel antipsychotic therapeutics.
This document provides detailed application notes and protocols for the use of this compound in preclinical schizophrenia research models, focusing on its mechanism of action, key in vitro and in vivo findings, and standardized experimental procedures.
Mechanism of Action: Selective D2 Dopamine Receptor Antagonism
This compound acts as a competitive antagonist and inverse agonist at the D2 dopamine receptor.[3] Unlike many other monoaminergic ligands, this compound lacks a positively charged amine group, which contributes to its unique binding pose within the orthosteric binding site of the D2R and its high selectivity.[1][3] The primary mechanism of action involves the blockade of dopamine-induced signaling through the D2R, which is a key pathway implicated in the positive symptoms of schizophrenia.
Signaling Pathway of D2 Dopamine Receptor Antagonism by this compound
The following diagram illustrates the signaling pathway of the D2 dopamine receptor and the antagonistic action of this compound. Under normal physiological conditions, dopamine binds to the D2R, a Gi/o-coupled GPCR, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors. This compound competitively binds to the D2R, preventing dopamine binding and subsequent downstream signaling.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure D2 Receptor Antagonism Using ML321
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dopamine D2 receptor (D2R), a class A G protein-coupled receptor (GPCR), is a primary target for antipsychotic drugs. D2R antagonists are crucial for managing neuropsychiatric disorders such as schizophrenia. ML321 is a novel and highly selective D2R antagonist that has demonstrated efficacy in animal models predictive of atypical antipsychotic activity.[1][2][3][4][5][6] Unlike many other monoaminergic ligands, this compound lacks a positively charged amine group and exhibits a unique binding mode within the orthosteric binding site of the D2R.[1][2][7] This exceptional selectivity, particularly against other dopamine receptor subtypes and a wide range of other GPCRs, makes this compound an invaluable chemical probe for studying D2R pharmacology and a promising lead for the development of therapeutics with fewer off-target side effects.[1][2][3][5][6][7]
These application notes provide detailed protocols for a suite of cell-based assays to characterize the D2R antagonist activity of this compound and similar compounds. The described methods include direct binding assays, functional assays measuring downstream signaling events, and reporter-based assays, offering a comprehensive approach to evaluating compound potency and mechanism of action.
D2 Receptor Signaling Pathways
Dopamine D2 receptors primarily couple to the Gi/o family of G proteins.[6][8][9] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][9][10] The Gβγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels.[8] Furthermore, agonist-bound D2R can recruit β-arrestin proteins, which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[8][11] this compound acts as a competitive antagonist at the D2R, blocking the effects of agonists like dopamine, and has also been shown to exhibit inverse agonist activity.[1][2][7]
Quantitative Data Summary
The following tables summarize the reported binding affinities and functional potencies of this compound at the dopamine D2 receptor from various cell-based assays.
Table 1: this compound Binding Affinities (Ki values)
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) [95% C.I.] | Reference |
| D2 | [3H]-Spiperone | CHO | 57.6 [45.7–72.8] | [1][2] |
| D3 | [3H]-Spiperone | CHO | 3900 [2800–5500] (approx.) | [1][2] |
| D1, D4, D5 | Various | - | >10,000 | [1][2] |
Table 2: this compound Functional Potencies (KB values)
| Assay Type | D2R-Mediated Response | Cell Line | KB (nM) [95% C.I.] | Reference |
| cAMP Inhibition | Inhibition of forskolin-stimulated cAMP | CHO | 8.36 [3.5–16.5] | [1][2] |
| β-Arrestin Recruitment (Curve-shift) | Dopamine-stimulated β-arrestin recruitment | - | 103 [76.7–127] | [1][2] |
| β-Arrestin Recruitment (BRET) | Dopamine-stimulated β-arrestin recruitment | - | 230 | [1][2][12] |
| Gαo Activation (BRET) | Dopamine-stimulated Gαo activation | - | 143 [10.1-441] | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the D2 receptor through competition with a radiolabeled ligand, [3H]-spiperone.
Materials:
-
Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-spiperone.
-
Test Compound: this compound.
-
Non-Specific Binding Control: (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates, glass fiber filters (e.g., GF/B), and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing D2R in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding (TB): Assay buffer only.
-
Non-Specific Binding (NSB): 10 µM (+)-butaclamol (final concentration).
-
Competition: Serial dilutions of this compound (e.g., 10-11 M to 10-5 M).
-
-
Reaction: To each well, add the following in order:
-
50 µL of assay buffer (for TB) or corresponding compound (NSB or this compound dilutions).
-
100 µL of diluted cell membranes (typically 5-20 µg protein/well).
-
50 µL of [3H]-spiperone (final concentration ~0.1-0.3 nM, which is 2-3x Kd).[1]
-
-
Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-spiperone binding) using non-linear regression (sigmoidal dose-response).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
cAMP Inhibition Assay (HTRF)
This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production. Since D2R is Gi-coupled, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES.
-
cAMP Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (e.g., from Cisbio or Revvity).[10][14][15]
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed cells into a 384-well white plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a solution of dopamine at its EC80 concentration (predetermined). Prepare a solution of forskolin (e.g., 10 µM final concentration).
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound solutions to the wells. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a mixture of dopamine (at EC80) and forskolin to all wells (except for negative controls). Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well as per the manufacturer's protocol.[14]
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm) and normalize the data.
-
The signal is inversely proportional to the cAMP concentration.[14][15]
-
Plot the normalized response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the antagonist affinity constant (KB) using the Gaddum/Schild equation.[7]
-
β-Arrestin Recruitment Assay (BRET)
This assay measures the ability of this compound to block dopamine-induced recruitment of β-arrestin2 to the D2 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: A plasmid encoding D2R fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a plasmid encoding β-arrestin2 fused to a BRET acceptor (e.g., Venus or GFP).[11][16]
-
Transfection Reagent.
-
BRET Substrate: Coelenterazine h.
-
Agonist: Dopamine.
-
Test Compound: this compound.
-
Assay Buffer: HBSS.
-
96-well white, clear-bottom microplates.
-
BRET-capable plate reader.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the D2R-Rluc and β-arrestin2-Venus plasmids.
-
Cell Plating: 24 hours post-transfection, seed the cells into a 96-well plate and incubate for another 24 hours.
-
Assay Protocol:
-
Wash the cells once with Assay Buffer.
-
Add this compound at various concentrations and incubate for 15-20 minutes at 37°C.
-
Add dopamine to the wells at a final concentration corresponding to its EC80.
-
Immediately add the BRET substrate, coelenterazine h.
-
-
Data Acquisition: After a 5-10 minute incubation at 37°C, measure the luminescence at two emission wavelengths simultaneously (e.g., ~475 nm for Rluc and ~530 nm for Venus).
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
Normalize the BRET ratio to the vehicle control.
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Calculate the antagonist affinity constant (KB) using the Gaddum/Schild equation.[7][13]
-
CRE-Luciferase Reporter Gene Assay
This assay provides a downstream functional readout of D2R-mediated Gi signaling. Inhibition of adenylyl cyclase by D2R activation leads to decreased PKA activity and reduced transcription from a cAMP Response Element (CRE) promoter driving luciferase expression.
Materials:
-
Cell Line: HEK293 or CHO cells stably co-expressing the human D2 receptor and a CRE-luciferase reporter construct.[1]
-
Assay Medium: Serum-free medium.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Test Compound: this compound.
-
Luciferase Assay Reagent: Commercial kit containing luciferin substrate and lysis buffer.
-
96-well white, clear-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the stable cell line into a 96-well plate and incubate for 18-24 hours.
-
Compound Treatment:
-
Replace the culture medium with serum-free Assay Medium.
-
Add serial dilutions of this compound to the wells and pre-incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation: Add a mixture of forskolin (to induce a strong luciferase signal) and dopamine (at its EC80 for inhibition) to the wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C to allow for changes in reporter gene expression.[2]
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from unstimulated, non-forskolin-treated cells).
-
The D2R agonist (dopamine) will decrease the forskolin-induced signal. The antagonist (this compound) will reverse this decrease.
-
Calculate the percentage of inhibition of the dopamine effect for each this compound concentration.
-
Determine the IC50 value using non-linear regression.
-
Conclusion
This compound is a highly selective D2 receptor antagonist that serves as a critical tool for pharmacological research. The cell-based assays detailed in these application notes provide a robust framework for characterizing the binding and functional activity of this compound and other potential D2R modulators. By employing a combination of radioligand binding, second messenger, protein-protein interaction, and reporter gene assays, researchers can obtain a comprehensive profile of a compound's potency, efficacy, and mechanism of action, facilitating the discovery and development of novel therapeutics for a range of CNS disorders.
References
- 1. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 4. promega.com [promega.com]
- 5. geochronometria.com [geochronometria.com]
- 6. researchgate.net [researchgate.net]
- 7. A Split Luciferase Complementation Assay for the Quantification of β-Arrestin2 Recruitment to Dopamine D2-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Supplementary information : Springer Nature Support [support.springernature.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for ML321 in Atypical Antipsychotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML321 is a novel and highly selective dopamine D2 receptor (D2R) antagonist that has shown significant promise in preclinical studies for the investigation of atypical antipsychotic mechanisms.[1][2][3][4][5] Its exceptional selectivity for the D2R over other G protein-coupled receptors (GPCRs) makes it a valuable chemical probe to dissect the role of D2R in psychosis and to develop novel therapeutics with potentially fewer side effects than current medications.[1][2][3][4][5] These application notes provide a comprehensive overview of this compound's pharmacological properties, detailed protocols for its use in key experiments, and a summary of its mechanism of action.
This compound's atypical antipsychotic profile is suggested by its ability to attenuate behaviors in animal models predictive of antipsychotic efficacy without inducing catalepsy, a common side effect associated with typical antipsychotics.[1][2][4][6] This characteristic is attributed to its unique kinetic properties at the D2R, specifically its slow-on and fast-off receptor binding rates.[1][2][4][6] Furthermore, this compound acts as an inverse agonist at the D2R, a mechanism that may contribute to its therapeutic effects.[1][6][7]
Pharmacological Profile of this compound
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its binding affinities and functional potency at dopamine receptor subtypes.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human D2R | 58 nM | Radioligand Binding | [1][7] |
| Human D3R | ~4 µM | Radioligand Binding | [1][7] | |
| Human D1R, D4R, D5R | >10 µM | Radioligand Binding | [1][7] | |
| Functional Potency (EC50) | Human D2R | 275 nM | G-protein BRET Assay | [1] |
| Receptor Kinetics | Human D2R | Slow-on, Fast-off | Kinetic Binding Studies | [1][2][4][6] |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and its experimental investigation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound are provided below.
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors.
-
[3H]-Spiperone (radioligand).
-
This compound.
-
Haloperidol (for non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2R cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-Spiperone (final concentration ~0.3 nM), and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate at room temperature for 90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
BRET-Based β-Arrestin Recruitment Assay
Objective: To assess the functional antagonism of this compound at the D2R by measuring its effect on dopamine-induced β-arrestin recruitment.
Materials:
-
HEK293 cells co-expressing D2R-Rluc8 and Venus-β-arrestin-2.
-
This compound.
-
Dopamine.
-
Coelenterazine h (luciferase substrate).
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4.
-
White 96-well microplates.
-
BRET-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Plate the cells in white 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
-
Compound Addition:
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.
-
Add a fixed concentration of dopamine (e.g., EC80) to the wells.
-
-
BRET Measurement:
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately read the plate using a BRET-compatible plate reader, measuring the emission at both the donor (e.g., 485 nm for Rluc8) and acceptor (e.g., 530 nm for Venus) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine its IC50 value.
-
In Vivo Behavioral Models
Objective: To evaluate the antipsychotic-like efficacy of this compound by assessing its ability to attenuate psychostimulant-induced hyperlocomotion in rodents.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
d-Amphetamine or Phencyclidine (PCP).
-
Vehicle (e.g., 10% Tween 80 in saline).
-
Open-field activity chambers equipped with infrared beams.
Procedure:
-
Habituation:
-
Habituate the rats to the open-field chambers for 30-60 minutes daily for 2-3 days prior to testing.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) or PCP (e.g., 2.5 mg/kg, i.p.).
-
-
Locomotor Activity Recording:
-
Immediately place the animals in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Objective: To assess the effect of this compound on sensorimotor gating, a measure often deficient in schizophrenia.
Materials:
-
Male Wistar rats.
-
This compound.
-
Startle response system with a sound-attenuating chamber.
Procedure:
-
Acclimation:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
-
Test Session:
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse alone: A 120 dB startle stimulus (40 ms duration).
-
Prepulse + Pulse: A prepulse (e.g., 70, 75, or 80 dB; 20 ms duration) presented 100 ms before the 120 dB startle pulse.
-
No stimulus: Background noise only.
-
-
-
Drug Administration:
-
Administer this compound or vehicle at appropriate times before the test session.
-
-
Data Analysis:
-
Measure the startle amplitude for each trial.
-
Calculate the percent PPI for each prepulse intensity: %PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse alone trials)) x 100].
-
Compare the %PPI between treatment groups.
-
Objective: To evaluate the potential of this compound to induce extrapyramidal side effects (EPS).
Materials:
-
Male C57BL/6 mice.
-
This compound.
-
Haloperidol (positive control).
-
A horizontal bar raised 4-5 cm from the surface.
Procedure:
-
Drug Administration:
-
Administer this compound (at doses effective in the hyperlocomotion and PPI tests), haloperidol (e.g., 1 mg/kg, i.p.), or vehicle.
-
-
Catalepsy Test:
-
At various time points after drug administration (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Measure the time it takes for the mouse to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latencies between the different treatment groups.
-
Conclusion
This compound represents a significant advancement in the development of selective D2R antagonists. Its unique pharmacological profile, characterized by high selectivity and atypical antipsychotic-like effects in preclinical models, makes it an invaluable tool for researchers investigating the neurobiology of psychosis and for drug development professionals seeking to design safer and more effective antipsychotic medications. The protocols provided herein offer a foundation for the continued exploration of this compound and similar compounds.
References
- 1. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. imrpress.com [imrpress.com]
- 6. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting poor solubility of ML321 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the poor solubility of ML321 in aqueous solutions. This guide offers detailed troubleshooting steps, frequently asked questions in a Q&A format, and standardized protocols to ensure consistent and successful preparation of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and highly selective D2 dopamine receptor antagonist.[1][2] Like many small molecule inhibitors developed through high-throughput screening, this compound is a lipophilic compound with inherently low aqueous solubility. This can lead to challenges in preparing solutions for in vitro and in vivo experiments, potentially causing compound precipitation, inaccurate dosing, and unreliable experimental results.
Q2: I dissolved this compound in DMSO for a stock solution, but it precipitated when I diluted it into my aqueous buffer for a cell-based assay. What happened?
A2: This phenomenon is known as "solvent-shifting" precipitation. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving this compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous environment (like cell culture media or phosphate-buffered saline), the overall solvent character shifts to predominantly aqueous. This compound is not readily soluble in water, causing it to crash out of the solution.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Q4: Can I use heating or sonication to dissolve this compound in my aqueous buffer?
A4: While gentle heating or sonication can aid in the initial dissolution of this compound, if the compound precipitates as the solution returns to ambient temperature, it indicates that the solution is supersaturated and unstable. This can lead to precipitation during your experiment, compromising the results. These methods are best used to ensure the complete dissolution of this compound in a stock solvent like DMSO before further dilution.
Troubleshooting Poor Solubility of this compound
Issue: this compound precipitates from the aqueous solution.
This is the most common problem encountered when working with this compound. The following troubleshooting workflow can help address this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value |
| Molecular Weight | 410.5 g/mol |
| Molecular Formula | C₂₁H₁₈N₂O₃S₂ |
| Appearance | Solid |
| Solubility in DMSO | ≥ 10 mM |
| Aqueous Solubility | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.105 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution for In Vitro (Cell-Based) Assays
This protocol provides a general method for preparing a working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is best to perform an intermediate dilution step. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to obtain a 100 µM intermediate solution. Ensure rapid mixing by adding the stock solution to the medium while vortexing gently.
-
Final Dilution: Prepare the final desired concentrations of this compound by serially diluting the intermediate solution in cell culture medium. For example, to prepare a 10 µM working solution, dilute the 100 µM intermediate solution 1:10 in the medium.
-
Vehicle Control: It is critical to include a vehicle control in your experiment. This should contain the same final concentration of DMSO as the highest concentration of this compound tested.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize the risk of precipitation.
Caption: Experimental workflow for preparing this compound for in vitro assays.
Protocol 3: General Guidance for Preparing this compound for In Vivo Administration
Formulating poorly soluble compounds for in vivo studies requires careful consideration to ensure bioavailability and minimize vehicle-related toxicity. The following is a general guideline, and the final formulation should be optimized for the specific animal model and route of administration. This compound has been administered to mice via intraperitoneal (i.p.) injection.[1][2]
Commonly Used Vehicle Formulations for Poorly Soluble Compounds:
-
DMSO/Saline: A common approach is to dissolve the compound in a minimal amount of DMSO and then dilute it with sterile saline or phosphate-buffered saline (PBS). The final DMSO concentration should be kept as low as possible.
-
DMSO/PEG/Saline: A co-solvent system can improve solubility. A typical formulation might consist of 10% DMSO, 40% PEG300, and 50% saline.
-
DMSO/Tween/Saline: Surfactants like Tween 80 can also be used to create a more stable formulation. An example is 5-10% DMSO, 5-10% Tween 80, and the remainder as saline.
Procedure Outline:
-
Dissolve in DMSO: Dissolve the required amount of this compound in the specified volume of DMSO.
-
Add Co-solvents/Surfactants: If using, add the other organic components (e.g., PEG300, Tween 80) and mix thoroughly.
-
Dilute with Aqueous Vehicle: Slowly add the sterile saline or PBS to the organic mixture while vortexing to ensure proper mixing and prevent precipitation.
-
Final Preparation: The final solution should be clear. If any precipitation is observed, the formulation needs to be re-optimized.
-
Vehicle Control: A separate group of animals should be administered the vehicle alone to account for any effects of the solvent mixture.
Signaling Pathway
This compound is a selective antagonist of the D2 dopamine receptor (D2R), a G protein-coupled receptor (GPCR). The D2R is coupled to the Gαi/o family of G proteins. Upon activation by dopamine, the D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
Caption: D2 dopamine receptor signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: ML321 Experimental Buffer Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of ML321 in experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability concerns for this compound in experimental buffers?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure, the primary concerns are potential hydrolysis of the amide bond within the dibenzothiazepine ring and oxidation of the sulfoxide and thiophene moieties.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: How should I handle this compound stock solutions to minimize degradation?
To ensure the stability of your this compound stock solution, it is crucial to use anhydrous DMSO and protect it from moisture. Aliquoting the stock solution will help to avoid repeated warming and cooling, which can introduce moisture and accelerate degradation.
Q4: Can I store this compound in aqueous buffers?
It is not recommended to store this compound in aqueous buffers for extended periods. Prepare fresh dilutions in your experimental buffer from the DMSO stock solution immediately before each experiment.
Troubleshooting Guide: this compound Degradation in Experimental Buffers
This guide provides a structured approach to troubleshoot and mitigate potential this compound degradation during your experiments.
Issue 1: Loss of this compound Activity or Inconsistent Results
If you observe a decrease in the expected biological activity of this compound or inconsistent results between experiments, it may be due to its degradation in your experimental buffer.
Potential Causes and Solutions:
-
Hydrolysis: The amide bond in the dibenzothiazepine ring of this compound may be susceptible to hydrolysis, especially at non-neutral pH.
-
Recommendation: Maintain a buffer pH between 6.0 and 8.0. Avoid strongly acidic or basic conditions.
-
-
Oxidation: The sulfoxide and thiophene groups in this compound are potential sites for oxidation.
-
Recommendation: Degas your buffers to remove dissolved oxygen. Consider adding antioxidants like N-acetylcysteine or ascorbic acid to your buffer immediately before use.
-
-
Photodegradation: Exposure to light can sometimes promote the degradation of organic molecules.
-
Recommendation: Protect your experimental setup from direct light by using amber-colored tubes or covering them with aluminum foil.
-
-
Contamination: Contaminants in buffers or reagents can catalyze degradation.
-
Recommendation: Use high-purity water and reagents to prepare your buffers. Filter-sterilize your buffers before use.
-
Issue 2: Precipitate Formation in the Experimental Buffer
The formation of a precipitate after diluting the this compound stock solution into your aqueous buffer can indicate poor solubility or degradation leading to insoluble products.
Potential Causes and Solutions:
-
Poor Solubility: The final concentration of DMSO from your stock solution may not be sufficient to maintain this compound solubility in the aqueous buffer.
-
Recommendation: Ensure the final DMSO concentration is adequate, typically between 0.1% and 1%. Perform a solubility test with your specific buffer system.
-
-
Degradation Product Precipitation: Degraded this compound may be less soluble than the parent compound.
-
Recommendation: Address the potential degradation pathways as described in "Issue 1".
-
Data Presentation
Table 1: Recommended Buffer Conditions and Handling Practices for this compound
| Parameter | Recommendation | Rationale |
| pH Range | 6.0 - 8.0 | To minimize the risk of acid or base-catalyzed hydrolysis of the amide bond. |
| Buffer Components | Non-nucleophilic buffers (e.g., HEPES, MOPS, PBS) | To avoid potential reactions with the this compound molecule. |
| Oxygen Content | Degassed buffers | To reduce the potential for oxidation of the sulfoxide and thiophene moieties. |
| Antioxidants | N-acetylcysteine (1-5 mM) or Ascorbic Acid (0.1-1 mM) | To scavenge reactive oxygen species and prevent oxidation. |
| Light Exposure | Minimize (use amber tubes or foil) | To prevent potential photodegradation. |
| Storage in Aqueous Buffer | Prepare fresh for each experiment | To avoid degradation over time in aqueous environments. |
| Stock Solution Solvent | Anhydrous DMSO | This compound is soluble and more stable in a non-aqueous solvent. |
| Stock Solution Storage | -20°C or -80°C in small aliquots | To minimize freeze-thaw cycles and moisture introduction. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution
This protocol describes the preparation of a working solution of this compound in an experimental buffer with additives to minimize degradation.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)
-
N-acetylcysteine (optional antioxidant)
-
High-purity water and sterile filtration unit
Procedure:
-
Prepare the Experimental Buffer:
-
Prepare your desired experimental buffer using high-purity water.
-
Adjust the pH to be within the 6.0-8.0 range.
-
Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes or by using a vacuum system.
-
Filter-sterilize the buffer using a 0.22 µm filter.
-
-
Add Antioxidant (Optional):
-
If using an antioxidant, add N-acetylcysteine to the degassed buffer to a final concentration of 1-5 mM immediately before preparing the this compound working solution.
-
-
Prepare the this compound Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the this compound stock solution into the prepared, degassed (and antioxidant-containing, if applicable) experimental buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is kept low (typically ≤ 1%) to avoid off-target effects.
-
Gently mix the solution by inversion or pipetting. Avoid vigorous vortexing, which can introduce oxygen.
-
-
Use Immediately:
-
Use the freshly prepared this compound working solution in your experiment without delay.
-
Protocol 2: Assessing this compound Stability in an Experimental Buffer
This protocol provides a general framework for assessing the stability of this compound in your specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your experimental buffer of interest
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Prepare this compound Solution:
-
Prepare a solution of this compound in your experimental buffer at the concentration you typically use.
-
-
Incubate Samples:
-
Incubate the this compound solution under your typical experimental conditions (e.g., temperature, light exposure).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential further degradation by diluting the aliquot in the HPLC mobile phase or another suitable solvent and store at a low temperature (e.g., 4°C or -20°C) until analysis.
-
-
HPLC Analysis:
-
Develop an HPLC method to separate this compound from potential degradation products. A C18 column with a gradient elution of water and acetonitrile (both containing a small amount of acid like 0.1% formic acid) is a common starting point.
-
Analyze the samples from each time point.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.
-
Observe the appearance of new peaks, which would correspond to degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for this compound experiments.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Optimizing ML321 Dosage to Reduce Side Effects in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing ML321 dosage and minimizing potential side effects in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective D2 dopamine receptor antagonist, which functions as an inverse agonist.[1] It is being investigated for its potential as an atypical antipsychotic medication. Its mechanism of action involves blocking the D2 dopamine receptors in the brain, which are implicated in the symptoms of psychosis.
Q2: What are the expected side effects of this compound in animal models?
A2: Preclinical studies have shown that this compound has a significantly lower propensity to induce catalepsy in rodents, a common animal model for extrapyramidal side effects (EPS) in humans, compared to typical antipsychotics.[1][2][3][4][5] While this compound is designed to have a better side effect profile, researchers should still monitor for potential side effects, especially at higher doses. These can include sedation, changes in locomotor activity, and other subtle behavioral changes.
Q3: How do I select a starting dose for my in vivo experiments?
A3: A starting dose can be selected based on published preclinical data. For instance, studies in mice have used intraperitoneal (i.p.) doses of up to 30 mg/kg. It is recommended to start with a dose known to be effective in behavioral models predictive of antipsychotic activity and then adjust based on the specific experimental goals and observed side effects. A dose-response study is highly recommended to determine the optimal dose for both efficacy and minimal side effects in your specific animal model and experimental paradigm.
Q4: My animals are showing excessive sedation. What should I do?
A4: Excessive sedation can be an indication that the dose of this compound is too high. Consider the following troubleshooting steps:
-
Reduce the dosage: Titrate the dose down in subsequent experiments to find a level that maintains efficacy while minimizing sedation.
-
Check the formulation: Ensure the vehicle used for drug delivery is not contributing to the sedative effects.
-
Acclimatize the animals: Ensure animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced behavioral changes that could be confounded with sedation.
Q5: I am not observing the expected therapeutic effect. What could be the issue?
A5: If you are not seeing the desired therapeutic effect, consider the following:
-
Inadequate dose: The dose of this compound may be too low. A dose-escalation study may be necessary to find an effective dose.
-
Formulation and administration: Verify the stability and solubility of your this compound formulation. Ensure proper administration of the compound to achieve the desired bioavailability. Pharmacokinetic data in mice suggests that after intraperitoneal administration, this compound reaches maximum plasma and brain concentrations within 15 minutes.[2][5]
-
Animal model: Ensure the chosen animal model is appropriate for the therapeutic effect you are investigating.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice (30 mg/kg, i.p.)
| Parameter | Unit | Value |
| Tmax | Hr | 0.25 |
| Cmax | ng/mL | 8275 |
| Terminal t1/2 | Hr | 1.67 |
| AUClast | hng/mL | 7796 |
| AUCINF | hng/mL | 7844 |
Table 2: Suggested Dose Range for Initial Studies in Rodents
| Animal Model | Route of Administration | Suggested Starting Dose Range | Key Considerations |
| Mouse | Intraperitoneal (i.p.) | 10 - 30 mg/kg | Start with lower doses for initial tolerability studies. |
| Rat | Intraperitoneal (i.p.) | 5 - 20 mg/kg | Rats may exhibit different sensitivity compared to mice. |
Experimental Protocols
Protocol 1: Dose-Response Study for Catalepsy Assessment (Bar Test)
Objective: To determine the dose-dependent cataleptic effects of this compound in mice or rats.
Materials:
-
This compound
-
Vehicle control (e.g., 20% DMSO, 40% PEG 400, 30% citrate buffer, 10% solutol)
-
Horizontal bar (3 mm diameter, raised 5 cm from the surface)
-
Stopwatch
-
Experimental animals (mice or rats)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Divide animals into groups (n=8-10 per group).
-
Administer different doses of this compound (e.g., 5, 10, 20, 30 mg/kg, i.p.) to respective groups.
-
Administer vehicle control to the control group.
-
Include a positive control group treated with a known cataleptogenic agent (e.g., haloperidol, 1-2 mg/kg, i.p.).
-
-
Catalepsy Assessment:
-
At predetermined time points after injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the animal remains in this position. The test is concluded if the animal removes both forepaws from the bar or after a cut-off time (e.g., 180 seconds).
-
-
Data Analysis: Record the latency to descend for each animal. Compare the mean descent latencies between the different dose groups and the control groups using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: Assessment of Motor Coordination (Rotarod Test)
Objective: To evaluate the effect of this compound on motor coordination and balance.
Materials:
-
This compound
-
Vehicle control
-
Rotarod apparatus
-
Experimental animals (mice or rats)
Procedure:
-
Training:
-
Acclimatize animals to the rotarod by placing them on the stationary rod for 1-2 minutes.
-
Train the animals on the rotating rod at a constant low speed (e.g., 4 rpm) for a few trials until they can stay on for at least 60 seconds.
-
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Testing:
-
At peak drug effect time (determined from pharmacokinetic data or pilot studies), place the animal on the rotarod.
-
Start the accelerating rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the mean latency to fall between the different treatment groups.
Mandatory Visualizations
Caption: Workflow for optimizing this compound dosage in animal models.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of ML321
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential batch-to-batch variability of the selective USP1/USP46 inhibitor, ML321. Ensuring experimental reproducibility is critical for generating robust and reliable data. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of ubiquitin-specific proteases USP1 and USP46. It functions by blocking the deubiquitinating activity of these enzymes, which play a crucial role in DNA repair and other cellular processes. By inhibiting USP1/USP46, this compound can sensitize cancer cells to DNA-damaging agents.
Q2: We are observing a shift in the IC50 value of this compound with a new batch. What are the likely causes?
Inconsistent IC50 values are a common issue when working with small molecule inhibitors and can arise from several factors.[1][2][3] Key contributors to this variability include:
-
Compound Purity and Integrity: Differences in the purity profile between batches can significantly alter the effective concentration of the active compound.[4][5]
-
Solubility Issues: Incomplete solubilization of this compound can lead to a lower than expected concentration in your assay.[6]
-
Stock Solution Stability: Degradation of this compound in stock solutions over time or due to improper storage can reduce its potency.[7]
-
Experimental Conditions: Minor variations in cell-based assays, such as cell passage number, seeding density, and reagent lots (e.g., serum), can impact cellular response to the inhibitor.[1][3]
Q3: How much variability in IC50 values is considered acceptable?
For cell-based assays, a two- to three-fold difference in IC50 values between experiments is often considered acceptable.[1] However, larger variations may signal underlying issues with compound integrity or experimental consistency that should be investigated.
Q4: How should I prepare and store this compound stock solutions to ensure consistency?
Proper preparation and storage of stock solutions are critical for reproducible results.[7]
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).[7]
-
Dissolution: Ensure the compound is fully dissolved. Gentle warming (to 37°C) and brief sonication can aid in dissolving the compound.[6][8]
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[7][9]
-
Storage: For long-term storage (months), store aliquots at -80°C. For short-term storage (weeks), -20°C is acceptable.[7][9]
Q5: What quality control (QC) checks can I perform on a new batch of this compound?
Before beginning extensive experiments, it is advisable to perform some basic QC checks on a new batch of any small molecule inhibitor.
-
Solubility Check: Visually confirm that the compound dissolves completely in the chosen solvent at the desired concentration.[6]
-
Functional Assay: Perform a simple, rapid functional assay to confirm the activity of the new batch. This could be a cell viability assay with a sensitive cell line.
-
Comparison to a Reference Batch: If possible, compare the performance of the new batch to a previously validated "gold standard" batch in a side-by-side experiment.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50 Shift) Between Batches
Description: You observe a significant and reproducible difference in the IC50 value of this compound when comparing a new batch to a previous one.
| Potential Cause | Troubleshooting Steps |
| Purity Differences | 1. Request the certificate of analysis (CoA) from the supplier for both batches and compare the purity levels. 2. If significant differences are noted, consider purchasing from a supplier with higher quality control standards. 3. If in-house capabilities exist, verify purity using methods like HPLC or LC-MS.[7] |
| Solubility Problems | 1. Visually inspect the stock solution for any precipitate. 2. After diluting the stock into aqueous media, check for precipitation (a cloudy appearance).[6] 3. If precipitation occurs, try lowering the final concentration, using a surfactant like Tween-20 (at low concentrations), or adjusting the pH of the buffer if applicable.[6] |
| Compound Degradation | 1. Prepare a fresh stock solution from the new batch and re-run the experiment. 2. If the issue persists, the powdered compound may have degraded. Contact the supplier. 3. Review your storage and handling procedures to prevent future degradation.[7] |
| Experimental Variability | 1. Standardize your experimental protocol, paying close attention to cell passage number, seeding density, and incubation times.[2] 2. Use the same lot of reagents (media, serum, etc.) for all experiments if possible. 3. Include a positive and negative control in all assays. |
Issue 2: Complete Loss of this compound Activity
Description: A new batch of this compound shows no inhibitory activity at concentrations where it was previously effective.
| Potential Cause | Troubleshooting Steps |
| Incorrect Compound | 1. Verify the identity of the compound. Check the label and any supplier documentation. 2. If possible, confirm the molecular weight using mass spectrometry. |
| Severe Degradation | 1. Prepare a fresh stock solution. 2. If there is still no activity, the powdered compound may be completely degraded. This could be due to improper storage or shipping conditions. Contact the supplier immediately. |
| Assay Failure | 1. Run a positive control for your assay to ensure that the assay itself is working correctly. 2. Check all reagents and cell lines used in the assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes to dissolve the compound.
-
If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Brief sonication can also be used.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Validating a New Batch of this compound using a Cell Viability Assay
-
Cell Seeding: Plate a cancer cell line known to be sensitive to this compound (e.g., a cell line with high USP1 expression) in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Thaw a fresh aliquot of your new batch of this compound and a reference batch (if available). Prepare a serial dilution of each in cell culture medium.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC50 value for each batch using non-linear regression.
-
Comparison: Compare the IC50 value of the new batch to the reference batch. A difference of less than 3-fold is generally acceptable.[1]
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Simplified diagram of this compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 5. Why are high-purity chemicals essential for advanced scientific experiments? - Valencylab [valencylab.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. captivatebio.com [captivatebio.com]
ML321 Technical Support Center for Preclinical Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing the selective D2 dopamine receptor antagonist, ML321, in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and clarify the expected behavioral effects based on current research.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.
Issue 1: Lack of Catalepsy Induction
-
Question: I administered this compound to my mice at doses effective in other behavioral assays, but I am not observing catalepsy. Is my compound inactive?
-
Answer: This is an expected and key feature of this compound. Unlike many typical antipsychotics that block D2 receptors, this compound is relatively ineffective at inducing catalepsy, even at doses that are maximally effective in models of antipsychotic activity (e.g., attenuation of hyperlocomotion and restoration of prepulse inhibition).[1][2][3][4] This is considered a primary "atypical" feature of the compound, suggesting a lower risk of extrapyramidal side effects (EPS) in humans. The lack of catalepsy is thought to be related to its unique binding kinetics at the D2 receptor, specifically its slow-on and fast-off receptor binding rates.[1][2][4]
Issue 2: Effects on Baseline Locomotor Activity
-
Question: What effect should this compound have on normal, spontaneous locomotor activity in mice?
-
Answer: At doses up to 5 mg/kg, this compound administered alone has been shown to have no significant effect on baseline locomotor activity in C57BL/6J mice.[5] It does not appear to have inherent locomotor stimulating or inhibiting effects in the absence of a psychostimulant. Its primary locomotor effect is the dose-dependent attenuation of hyperlocomotion induced by agents like amphetamine and phencyclidine (PCP).[1][2][3][5]
Issue 3: Unexpected Results in Cognitive or Anxiety-Related Tasks
-
Question: I am seeing unexpected or variable results in cognitive (e.g., Morris Water Maze, Novel Object Recognition) or anxiety-related (e.g., Elevated Plus Maze) behavioral paradigms with this compound. How can I interpret these findings?
-
Answer: Currently, there is a lack of published data on the effects of this compound in mouse models of cognition and anxiety. The primary characterization of this compound has focused on models relevant to psychosis. Therefore, any effects observed in these other domains would be novel findings. Variability could arise from several factors including the specific mouse strain, dose, timing of administration relative to testing, and the specific parameters of the behavioral task. It is recommended to include comprehensive dose-response studies and appropriate vehicle and positive controls to validate any novel findings.
Issue 4: Social Behavior Deficits or Changes
-
Question: Does this compound have any known effects on social interaction or social novelty preference in mice?
-
Answer: Similar to cognitive and anxiety-related behaviors, the effects of this compound on social behavior in mice have not been reported in the primary literature. Researchers investigating the effects of this compound in social paradigms are exploring a novel area. It is crucial to carefully control for potential confounding factors such as changes in general activity or sedation at higher doses.
Issue 5: Variability in Prepulse Inhibition (PPI) Results
-
Question: My results in the prepulse inhibition (PPI) test are inconsistent. What could be the cause?
-
Answer: The PPI test is sensitive to various experimental parameters. Ensure that the background noise level (typically 65 dB) is constant and that the prepulse and startle stimuli are calibrated correctly.[6] this compound itself does not disrupt PPI when administered alone.[6] Its documented effect is the dose-dependent reversal of PPI deficits induced by psychostimulants like amphetamine or PCP.[6] Inconsistent results may stem from the potency of the psychostimulant used to induce the deficit, the timing of this compound administration, or the specific acoustic parameters of the test.
Data Presentation: Summary of Behavioral Effects
The following tables summarize the quantitative data from key behavioral experiments with this compound in C57BL/6J mice.
Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion
| This compound Dose (mg/kg, i.p.) | Pre-treatment Time | Amphetamine Dose (mg/kg, i.p.) | Observation Period | Outcome |
| 0.25 - 5 | 30 min | 3 | 90 min | Dose-dependent reduction in amphetamine-induced hyperlocomotion.[5] |
| 5 | 30 min | Vehicle | 90 min | No significant effect on baseline locomotion compared to vehicle.[5] |
Table 2: Effect of this compound on Phencyclidine (PCP)-Induced Hyperlocomotion
| This compound Dose (mg/kg, i.p.) | Pre-treatment Time | PCP Dose (mg/kg, i.p.) | Observation Period | Outcome |
| 0.25 - 5 | 30 min | 6 | 90 min | Dose-dependent reduction in PCP-induced hyperlocomotion.[5] |
Table 3: Effect of this compound on Psychostimulant-Induced Prepulse Inhibition (PPI) Deficits
| This compound Dose (mg/kg, i.p.) | Pre-treatment Time | Psychostimulant (Dose, i.p.) | Outcome |
| 0.25 - 5 | 10 min | Amphetamine (3 mg/kg) | Dose-dependently reversed the amphetamine-induced PPI suppression.[6] |
| 0.25 - 5 | 10 min | Phencyclidine (6 mg/kg) | Dose-dependently reversed the PCP-induced PPI suppression.[6] |
| 5 | 10 min | Vehicle | No significant effect on baseline PPI.[6] |
Table 4: Effect of this compound on Catalepsy
| This compound Dose (mg/kg, i.p.) | Observation Time Post-Injection | Outcome | Positive Control |
| 1, 5, 10 | 60 min | Ineffective at inducing catalepsy.[1] | Haloperidol (0.25, 0.5, 1 mg/kg) induced significant catalepsy.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Amphetamine/PCP-Induced Hyperlocomotion
-
Animals: C57BL/6J mice.
-
Apparatus: Open field arena equipped with automated beam breaks or video tracking to measure distance traveled.
-
Procedure:
-
Administer this compound (0.25, 0.5, 1.0, or 5 mg/kg, i.p.) or vehicle.
-
Immediately place the mouse in the open field arena and record baseline locomotor activity for 30 minutes.
-
Remove the mouse from the arena and administer amphetamine (3 mg/kg, i.p.), PCP (6 mg/kg, i.p.), or vehicle.
-
Immediately return the mouse to the open field and record locomotor activity for an additional 90 minutes.
-
-
Primary Endpoint: Total distance traveled (in cm) during the post-psychostimulant phase, often analyzed in 5-minute bins and as a cumulative measure.[5]
2. Prepulse Inhibition (PPI) of Acoustic Startle
-
Animals: C57BL/6J mice.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a mouse holder on a piezoelectric platform, and a speaker for delivering acoustic stimuli.
-
Procedure:
-
Administer this compound (0.25, 0.5, 1.0, or 5 mg/kg, i.p.) or vehicle in the home cage.
-
After 10 minutes, administer amphetamine (3 mg/kg, i.p.), PCP (6 mg/kg, i.p.), or vehicle.
-
Place the mouse in the PPI apparatus and allow a 10-minute acclimation period with a 65 dB white-noise background.
-
The test session (approx. 25 minutes) consists of a pseudo-random presentation of several trial types:
-
Startle-only trials: A 120 dB white noise burst (40 ms).
-
Prepulse-pulse trials: A prepulse stimulus (e.g., 4, 8, or 12 dB above background for 20 ms) followed 100 ms later by the 120 dB startle stimulus.
-
Null trials: Background noise only.
-
-
-
Primary Endpoint: Percent PPI, calculated as: % PPI = [1 – (startle response on prepulse-pulse trials / startle response on startle-only trials)] x 100.[6]
3. Catalepsy Bar Test
-
Animals: C57BL/6J mice.
-
Apparatus: A horizontal metal bar (e.g., 5 mm diameter) elevated approximately 4 cm above a flat surface.
-
Procedure:
-
Record a baseline response for each mouse.
-
Administer this compound (1, 5, or 10 mg/kg, i.p.), haloperidol (as a positive control), or vehicle.
-
At specified time points (e.g., 60 minutes post-injection), gently place the mouse's forepaws on the horizontal bar.
-
Start a stopwatch and measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
-
Primary Endpoint: Time (latency) to descend from the bar, with a pre-determined cut-off time (e.g., 60 seconds).[1]
Visualizations: Signaling Pathways and Workflows
D2 Dopamine Receptor Signaling
The D2 dopamine receptor (D2R) is a G-protein coupled receptor (GPCR). Upon activation by dopamine, it primarily couples to the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Independently, D2R activation can also lead to the recruitment of β-arrestin 2, which blocks G-protein signaling and can initiate its own distinct downstream signaling cascades. This compound acts as an antagonist/inverse agonist at this receptor, blocking these downstream effects.[2][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Brain Penetrance of ML321 Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain penetrance of ML321 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its brain penetrance important?
A1: this compound is a novel and highly selective D2 dopamine receptor antagonist.[1][2][3] Its ability to penetrate the central nervous system (CNS) is crucial for its therapeutic efficacy in treating neuropsychiatric disorders.[1][2][4] Positron Emission Tomography (PET) imaging studies in non-human primates and rodent models have demonstrated that this compound can cross the blood-brain barrier (BBB) and engage the D2R in the brain.[1][2][5][6] The reported brain-to-plasma partition coefficient in rodents is 0.2, indicating that there is potential for improvement to enhance its therapeutic effects.[6]
Q2: What are the key physicochemical properties influencing the brain penetrance of small molecules like this compound derivatives?
A2: Several key physicochemical properties are critical for BBB penetration. These include:
-
Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance passive diffusion across the BBB, excessively high lipophilicity can lead to increased plasma protein binding, non-specific tissue binding, and metabolism, which can reduce the unbound drug concentration in the brain.[7][8][9]
-
Molecular Weight (MW): Generally, a lower molecular weight (ideally < 450 Da) is associated with better brain permeability.[7]
-
Polar Surface Area (PSA): A lower PSA is often correlated with improved BBB penetration.[7]
-
Hydrogen Bonding Capacity: Reducing the number of hydrogen bond donors and acceptors can enhance brain permeability.[3][7][10]
-
Ionization State (pKa): The charge of a molecule at physiological pH significantly impacts its ability to cross the lipid membranes of the BBB.
Q3: What is the role of efflux transporters, like P-glycoprotein (P-gp), in limiting the brain penetrance of this compound derivatives?
A3: P-glycoprotein (P-gp) is an efflux transporter highly expressed at the BBB that actively pumps a wide range of xenobiotics, including many drugs, out of the brain.[11] If a compound is a substrate for P-gp, its brain concentration will be significantly reduced, even if it has favorable physicochemical properties for passive diffusion.[11] Therefore, a key strategy in CNS drug development is to design molecules that are poor substrates for P-gp or to co-administer the drug with a P-gp inhibitor.
Q4: What are the primary in vitro and in vivo methods to assess the brain penetrance of this compound derivatives?
A4: A tiered approach is typically used:
-
In Vitro Models:
-
In Vivo Models:
-
Brain-to-Plasma Ratio (Kp): This measures the total concentration of the drug in the brain versus the plasma at a specific time point or at steady-state.
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is considered the gold standard for assessing brain penetration as it measures the ratio of the unbound, pharmacologically active drug in the brain to that in the plasma.[15] This is often determined using techniques like in vivo microdialysis.[13][14]
-
In Situ Brain Perfusion: This technique allows for the direct measurement of BBB permeability in a controlled manner.[2][6][7][15]
-
Troubleshooting Guides
Scenario 1: High in vitro permeability (PAMPA-BBB) but low in vivo brain-to-plasma ratio (Kp).
| Possible Cause | Troubleshooting/Optimization Step |
| Compound is a substrate for P-glycoprotein (P-gp) or other efflux transporters. | 1. Perform an in vitro transporter assay using MDCK-MDR1 cells to determine the efflux ratio. An efflux ratio ≥ 2 suggests the compound is a P-gp substrate.[5] 2. Synthesize analogs with structural modifications aimed at reducing P-gp substrate activity (e.g., reducing hydrogen bond donors, altering molecular shape). 3. In vivo, co-administer the compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if the brain-to-plasma ratio improves. |
| High plasma protein binding. | 1. Determine the fraction of unbound drug in plasma (fu,p) using equilibrium dialysis or ultrafiltration. 2. If fu,p is low, consider structural modifications to reduce binding to plasma proteins, though this can be challenging without affecting other properties. |
| Rapid metabolism in the periphery or brain. | 1. Conduct in vitro metabolic stability assays using liver and brain microsomes. 2. If metabolically unstable, identify the metabolic soft spots and synthesize analogs with modifications to block metabolism at those sites. |
Scenario 2: In vitro and in vivo brain penetration data are inconsistent.
| Possible Cause | Troubleshooting/Optimization Step |
| Limitations of the in vitro model. | 1. Ensure the integrity of the cell monolayer in transwell assays by measuring transendothelial electrical resistance (TEER). 2. Recognize that in vitro models may not fully recapitulate the complexity of the in vivo BBB, including the presence of all relevant transporters and metabolic enzymes. |
| Species differences in transporters or metabolism. | 1. If using rodent models, be aware of potential differences in the expression and substrate specificity of efflux transporters compared to humans. 2. Consider using in vitro models with human-derived cells or transporters to improve the predictive value for human brain penetration. |
| Issues with in vivo experimental procedures. | 1. Ensure accurate and consistent dosing and sampling times. 2. For microdialysis, verify probe recovery in vitro and in vivo to ensure accurate quantification of unbound drug concentrations. |
Scenario 3: A promising this compound derivative shows poor oral bioavailability, limiting its systemic exposure for brain penetration.
| Possible Cause | Troubleshooting/Optimization Step |
| Poor aqueous solubility. | 1. Measure the thermodynamic and kinetic solubility of the compound. 2. Employ formulation strategies such as using co-solvents, cyclodextrins, or creating amorphous solid dispersions. 3. Synthesize prodrugs or analogs with improved solubility. |
| High first-pass metabolism in the gut wall or liver. | 1. Assess metabolic stability in gut and liver microsomes. 2. Modify the structure to block sites of metabolism. |
| Low intestinal permeability. | 1. Perform a Caco-2 permeability assay to assess intestinal absorption. 2. Optimize physicochemical properties (e.g., lipophilicity, hydrogen bonding) to improve passive permeability across the intestinal epithelium. |
Data Presentation: Physicochemical Properties and Brain Penetrance
The following tables provide an illustrative summary of how modifications to physicochemical properties can impact brain penetrance, based on general principles and data from CNS drug discovery literature. Note: Specific quantitative data for a series of this compound derivatives is not publicly available and would be proprietary to the research program.
Table 1: Impact of Lipophilicity (logD) on Brain Penetrance
| Compound Series | Modification | logD at pH 7.4 | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |
| Illustrative CNS Drug X | Parent Compound | 2.1 | 1.5 | 0.8 |
| Increased Lipophilicity (add -CH3) | 2.6 | 2.8 | 0.5 | |
| Decreased Lipophilicity (add -OH) | 1.5 | 0.7 | 0.6 |
Table 2: Impact of Reducing P-gp Efflux on Brain Penetrance
| Compound Series | Modification | MDCK-MDR1 Efflux Ratio | Brain/Plasma Ratio (Kp) | Unbound Brain/Plasma Ratio (Kp,uu) |
| Illustrative CNS Drug Y | P-gp Substrate | 8.5 | 0.1 | 0.05 |
| Reduced H-bond Donors | 1.8 | 1.2 | 0.9 | |
| Addition of a bulky group | 2.1 | 0.9 | 0.7 |
Experimental Protocols
Protocol 1: MDCK-MDR1 Transwell Assay for P-gp Substrate Assessment
Objective: To determine if a test compound is a substrate for the P-glycoprotein efflux transporter.
Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding for P-gp) are cultured on semi-permeable transwell inserts. The cells form a polarized monolayer with tight junctions over 4-5 days.[5]
-
Bidirectional Transport:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) compartment of the transwell.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (lower) compartment.
-
-
Incubation: The transwell plate is incubated at 37°C for a defined period (e.g., 60-120 minutes).[5][12]
-
Sampling and Analysis: Samples are taken from both the donor and receiver compartments at the end of the incubation period. The concentration of the test compound is quantified by LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)
-
An ER ≥ 2 is a strong indication that the compound is a substrate for P-gp.[5]
-
Protocol 2: In Situ Rat Brain Perfusion
Objective: To measure the rate of transport of a test compound across the BBB in vivo.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: The brain is perfused with a physiological buffer containing the test compound at a known concentration and a vascular space marker. The perfusion is carried out for a short duration (e.g., 30-60 seconds).[2]
-
Brain Sampling: After perfusion, the brain is removed, and the concentration of the test compound and the vascular marker is determined in the brain homogenate.
-
Data Analysis: The brain uptake clearance (Kin) or the permeability-surface area (PS) product is calculated, providing a quantitative measure of BBB permeability.
Protocol 3: In Vivo Microdialysis for Kp,uu Determination
Objective: To measure the unbound concentration of a test compound in the brain extracellular fluid (ECF) and plasma to determine the Kp,uu.
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of a freely moving rat.
-
Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. The test compound in the brain ECF diffuses across the semi-permeable membrane of the probe into the perfusate (dialysate). Dialysate samples are collected at regular intervals.[14]
-
Plasma Sampling: Blood samples are collected simultaneously to determine the unbound plasma concentration.
-
Sample Analysis: The concentration of the test compound in the dialysate and plasma is measured by LC-MS/MS.
-
Data Analysis:
-
The unbound brain concentration (Cu,brain) is calculated by correcting the dialysate concentration for the in vitro probe recovery.
-
The unbound plasma concentration (Cu,plasma) is determined.
-
The Kp,uu is calculated as: Kp,uu = Cu,brain / Cu,plasma at steady-state.[15]
-
Visualizations
Caption: D2 Dopamine Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing the brain penetrance of this compound derivatives.
Caption: A logical decision tree for troubleshooting poor brain penetrance.
References
- 1. On Quantitative Relationships Between Drug-Like Compound Lipophilicity and Plasma Free Fraction in Monkey and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 5. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oipub.com [oipub.com]
- 10. Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
ML321 Technical Support Center: Troubleshooting Off-Target Activity in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using ML321 in cellular assays. Find troubleshooting tips and frequently asked questions to help identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly selective antagonist of the D2 dopamine receptor (D2R).[1][2] It functions as a competitive antagonist and also exhibits inverse agonist activity at this receptor.[1][2]
Q2: What are the known off-targets of this compound?
While this compound is exceptionally selective for the D2R, studies have identified potential off-target activities, particularly at higher concentrations (e.g., 10 µM).[1][2] The primary off-targets include the D3 dopamine receptor, serotonin receptors 5-HT2A, 5-HT2C, and 5-HT7, and the cannabinoid receptor CB2.[1][2]
Q3: I'm observing an unexpected phenotype in my cellular assay after this compound treatment. How can I determine if it's an off-target effect?
An unexpected phenotype could be due to off-target activity. A systematic approach to investigate this involves:
-
Reviewing the selectivity profile of this compound: Compare your experimental concentration of this compound with its known affinity for off-targets (see data tables below).
-
Using selective antagonists for potential off-targets: Co-treatment with a selective antagonist for a suspected off-target receptor can help determine if the observed effect is mediated through that receptor.
-
Employing cellular models lacking the primary target: Using cells that do not express D2R (e.g., through knockout or knockdown) can help isolate off-target effects.
-
Performing orthogonal assays: Measure different downstream signaling events to see if they align with the known signaling of the primary target or a potential off-target.
Troubleshooting Guides
Problem 1: Unexpected change in intracellular calcium levels upon this compound treatment.
-
Possible Cause: While the primary target, D2R (a Gi/o-coupled receptor), does not typically signal through calcium mobilization, some of the known off-targets, such as 5-HT2A and 5-HT2C receptors (which are Gq-coupled), do.[3][4][5]
-
Troubleshooting Workflow:
Caption: Troubleshooting unexpected calcium signals.
-
Experimental Protocol: See "Protocol 2: Calcium Flux Assay with Selective Antagonists" below.
Problem 2: this compound shows activity in a cell line that does not express the D2 dopamine receptor.
-
Possible Cause: This is a strong indication of an off-target effect. The activity could be mediated by endogenously expressed off-target receptors such as 5-HT or cannabinoid receptors.
-
Troubleshooting Workflow:
Caption: Investigating activity in D2R-negative cells.
-
Experimental Protocol: See "Protocol 3: Target Confirmation using D2R Knockdown/Knockout Cells" below.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Potency
| Target | Assay Type | Value | Reference |
| Dopamine D2R | Radioligand Binding (Ki) | 58 nM | [1][2] |
| β-arrestin Recruitment (KB) | 100 nM | [1][2] | |
| cAMP Inhibition (KB) | 8.35 nM | [1][2] | |
| Dopamine D3R | Radioligand Binding (Ki) | ~4 µM | [1][2] |
| Dopamine D1R, D4R, D5R | Radioligand Binding (Ki) | >10 µM | [1][2] |
Table 2: this compound Off-Target Activity at 10 µM
| Target | Assay Type | Activity | Reference |
| Dopamine D2R | Radioligand Binding | 92% inhibition | [1][2] |
| Dopamine D3R | Radioligand Binding | 59% inhibition | [1][2] |
| Serotonin 5-HT2C | Radioligand Binding | 64% inhibition | [1][2] |
| Serotonin 5-HT7 | Radioligand Binding | 53% inhibition | [1][2] |
| Serotonin 5-HT2A | β-arrestin Recruitment | 48% inhibition | [2] |
| Cannabinoid CB2 | β-arrestin Recruitment | 44% stimulation (agonist activity) | [2] |
Signaling Pathways
Caption: On-target vs. potential off-target signaling.
Detailed Experimental Protocols
Protocol 1: cAMP Assay to Confirm D2R Antagonism
This assay confirms that this compound is acting as an antagonist at the D2R by measuring its ability to reverse the agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells expressing D2R (e.g., CHO-K1 or HEK293 cells).
-
Dopamine or a D2R agonist (e.g., quinpirole).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound.
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
-
Methodology:
-
Seed D2R-expressing cells in a 96-well plate and culture overnight.
-
Pre-treat cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a D2R agonist (e.g., EC80 of dopamine) in the presence of forskolin.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure cAMP levels according to the kit protocol.
-
Analysis: An on-target effect will show a dose-dependent increase in cAMP levels with increasing concentrations of this compound, indicating a reversal of the agonist's inhibitory effect.
-
Protocol 2: Calcium Flux Assay with Selective Antagonists
This protocol helps determine if an observed calcium signal is due to off-target effects on 5-HT2A or 5-HT2C receptors.
-
Materials:
-
Your experimental cell line.
-
This compound.
-
Selective 5-HT2A antagonist (e.g., Ketanserin).
-
Selective 5-HT2C antagonist (e.g., SB242084).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Fluorescence plate reader with an injection system.
-
-
Methodology:
-
Plate cells in a black, clear-bottom 96-well plate.
-
Load cells with a calcium-sensitive dye as per the manufacturer's instructions.
-
Pre-incubate separate sets of wells with a selective 5-HT2A antagonist, a selective 5-HT2C antagonist, or vehicle for 20-30 minutes.
-
Place the plate in the reader and begin recording baseline fluorescence.
-
Inject this compound and continue to monitor fluorescence changes over time.
-
Analysis: If the this compound-induced calcium signal is significantly reduced or abolished in the presence of a selective antagonist, it indicates that the effect is mediated by that specific off-target receptor.
-
Protocol 3: Target Confirmation using D2R Knockdown/Knockout Cells
This is a definitive method to distinguish on-target from off-target effects.
-
Materials:
-
Wild-type version of your experimental cell line.
-
A stable D2R knockdown or knockout version of the same cell line (generated using shRNA or CRISPR/Cas9).
-
This compound.
-
The primary cellular assay where the effect of this compound was observed.
-
-
Methodology:
-
Culture both wild-type and D2R knockdown/knockout cells under identical conditions.
-
Treat both cell lines with a range of this compound concentrations.
-
Perform the cellular assay of interest (e.g., proliferation, reporter gene expression, etc.).
-
Analysis:
-
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. CatchPoint cAMP Fluorescent Assay Kit | Molecular Devices [moleculardevices.com]
- 3. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. innoprot.com [innoprot.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. licorbio.com [licorbio.com]
Technical Support Center: In Vivo Administration of ML321
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for vehicle effects during in vivo studies with the selective D2 dopamine receptor antagonist, ML321.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential for in vivo studies with this compound?
A1: A vehicle control group is critical in in vivo experiments to differentiate the pharmacological effects of this compound from any biological effects caused by the delivery formulation itself.[1] The vehicle contains all components of the drug formulation except for the active pharmaceutical ingredient (API), this compound. By comparing the vehicle-treated group to the this compound-treated group, researchers can confidently attribute observed effects to the compound. Without a proper vehicle control, any physiological or behavioral changes could be mistakenly attributed to this compound when they are, in fact, a side effect of the vehicle.
Q2: What is a recommended vehicle formulation for in vivo administration of this compound?
A2: this compound is a poorly water-soluble compound. A common and effective vehicle for administering such compounds in vivo, particularly for central nervous system (CNS) studies, is a co-solvent system. A widely used formulation consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG), and a surfactant like Polysorbate 80 (Tween 80) in a sterile saline or phosphate-buffered saline (PBS) solution. This combination helps to dissolve this compound and maintain its solubility upon administration.
Q3: What are the potential physiological effects of the vehicle components themselves?
A3: The components of the vehicle, especially at higher concentrations, can have their own biological effects. It is crucial to use the lowest effective concentration of each component to minimize these effects.
-
DMSO: Can have anti-inflammatory and analgesic properties.[2] High concentrations may cause sedation and affect locomotor activity.[2][3]
-
Polyethylene Glycol (PEG): Generally well-tolerated at low concentrations, but high doses can lead to adverse effects. Some studies suggest PEG can influence the absorption of other compounds.
-
Polysorbate 80 (Tween 80): A non-ionic surfactant that can increase the absorption of co-administered drugs.[1] In some instances, it has been associated with hypersensitivity reactions.
It is imperative to conduct a vehicle-only administration group in your experiments to account for these potential effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon preparation or before administration. | The concentration of this compound exceeds its solubility in the chosen vehicle. The proportion of co-solvents (DMSO, PEG) is too low. | 1. Increase the percentage of DMSO and/or PEG in the vehicle formulation. 2. Gently warm the solution during preparation (ensure this compound is heat-stable). 3. Prepare the formulation fresh before each experiment. 4. Sonicate the solution to aid dissolution. |
| Animals in the vehicle control group exhibit unexpected behavioral changes (e.g., sedation, hyperactivity). | The concentration of one or more vehicle components is causing a physiological response. | 1. Reduce the concentration of DMSO. Studies have shown that DMSO can decrease locomotor activity at concentrations of 32% and 64%.[2][3] 2. Lower the percentage of Tween 80. 3. Conduct a dose-response study with the vehicle alone to determine a no-effect level for the behavioral parameters of interest. |
| Inconsistent results between experimental animals or different experimental days. | Variability in the preparation of the vehicle or this compound formulation. Incomplete dissolution of this compound. | 1. Standardize the formulation protocol, ensuring precise measurements and mixing procedures. 2. Prepare a single batch of vehicle for the entire experiment if possible. 3. Visually inspect each dose for clarity and absence of precipitate before administration. |
| Signs of irritation or inflammation at the injection site. | The vehicle formulation is causing local tissue irritation. This can be due to the pH or the concentration of certain components like DMSO. | 1. Ensure the final pH of the formulation is within a physiological range (7.2-7.4). 2. Decrease the concentration of DMSO. 3. Consider an alternative, less irritating co-solvent if the issue persists. |
Quantitative Data on Vehicle Component Effects
The following tables summarize data on the effects of common vehicle components from in vivo studies. This information can help in selecting appropriate concentrations and anticipating potential confounding effects.
Table 1: Effects of Common Vehicles on Locomotor Activity in Mice
| Vehicle Component | Concentration (% in Saline) | Effect on Locomotor Activity | Reference |
| DMSO | 32% | Decreased | [2][3] |
| 64% | Decreased | [2][3] | |
| Tween 20 | 16% | Decreased | |
| Tween 80 | 32% | Decreased | [3] |
| Ethanol | 16% | Increased | [3] |
| 32% | Decreased | [3] | |
| Emulphor-620 | 2% - 32% | No effect |
Table 2: No-Observed-Effect Levels (NOELs) of Solvents in 2-Week Oral Toxicity Studies in Rats
| Solvent | NOEL (mg/kg/day) | Reference |
| Polyethylene Glycol 400 (PEG 400) | 1,250 | |
| Dimethyl Sulfoxide (DMSO) | Not determined (effects at lowest dose) | |
| Polysorbate 80 (Tween 80) | 250 |
Experimental Protocols
Protocol: Preparation of a Standard Vehicle Control for this compound
This protocol describes the preparation of a common vehicle formulation suitable for poorly water-soluble compounds like this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade or higher
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
Polysorbate 80 (Tween 80), USP grade
-
Sterile 0.9% Saline solution
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Determine the final desired concentration of each component. A common starting formulation is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% Saline (v/v/v/v). Note: These percentages may need to be optimized for your specific experimental needs and to ensure this compound solubility.
-
In a sterile microcentrifuge tube, add the required volume of DMSO.
-
Add the required volume of PEG 400 to the DMSO and vortex thoroughly until the solution is homogenous.
-
Add the required volume of Tween 80 and vortex again until fully mixed.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
The vehicle is now ready for administration to the control group animals. For the experimental group, this compound would be dissolved in the DMSO/PEG 400/Tween 80 mixture before the final addition of saline.
Visualizations
Caption: D2 Dopamine Receptor Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
ML321 Technical Support Center: Optimizing Administration for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ML321, a highly selective D2 dopamine receptor antagonist, in their experiments. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful and effective application of this compound in your research, with a focus on refining administration timing for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the D2 dopamine receptor (D2R).[1][2][3] It acts as a competitive antagonist and also exhibits inverse agonist activity at the D2R.[1] Its high selectivity for the D2R over other dopamine receptor subtypes and a wide range of other G protein-coupled receptors (GPCRs) makes it a valuable tool for studying D2R-mediated signaling.[1][2][3]
Q2: How should I determine the optimal administration time for this compound in my in vivo experiment?
A2: The optimal administration time for this compound depends on the specific experimental design and the desired therapeutic window. Based on pharmacokinetic studies in mice, this compound reaches its maximum concentration (Cmax) in both plasma and brain within 15 minutes (Tmax) after intraperitoneal (i.p.) injection.[3] The half-life (t1/2) is approximately 1.67 hours in plasma and 1.32 hours in the brain.[3] To ensure that the compound has reached its target and is exerting its effect, a pre-treatment time of 30 minutes is commonly used and has been shown to be effective in behavioral models such as amphetamine-induced hyperlocomotion. For longer-term studies, the relatively short half-life may necessitate multiple administrations or the use of a continuous delivery system. The duration of D2 receptor occupancy is generally longer than the plasma half-life of the drug; for some D2 antagonists, receptor occupancy half-life can be several-fold longer than the plasma half-life.[4][5] Therefore, for acute behavioral studies, a pre-treatment window of 15-60 minutes is recommended. For chronic studies, the dosing interval should be carefully considered based on the half-life to maintain adequate receptor occupancy.
Q3: What are the key signaling pathways affected by this compound?
A3: As a D2 receptor antagonist, this compound primarily blocks the signaling pathways initiated by the activation of D2Rs by dopamine. D2Rs are G protein-coupled receptors that couple to the Gi/o family of G proteins.[6] Activation of D2Rs typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] Additionally, D2R activation can modulate ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, leading to neuronal inhibition.[6] By blocking these actions, this compound can prevent the downstream effects of dopamine on gene expression, neuronal excitability, and behavior.
Q4: What are the reported in vivo effects of this compound?
A4: this compound has been shown to have efficacy in animal models that are predictive of antipsychotic activity.[7] It dose-dependently attenuates hyperlocomotion induced by amphetamine and phencyclidine.[7] Furthermore, it restores prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is deficient in certain psychiatric disorders.[7] Importantly, at doses that are effective in these models, this compound shows a reduced liability to induce catalepsy, a common side effect of older antipsychotics that is associated with extrapyramidal symptoms.[7]
Q5: How should I prepare and store this compound for my experiments?
A5: this compound is a poorly water-soluble compound. For in vitro assays, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo studies, a common vehicle is a mixture of DMSO, Tween 80, and saline. It is crucial to ensure the compound is fully dissolved and the vehicle is well-tolerated by the animals. Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is recommended to prepare fresh dilutions in the final vehicle for each experiment to avoid precipitation and degradation.
Troubleshooting Guides
Issue 1: High variability in behavioral results after this compound administration.
-
Possible Cause: Inconsistent timing of administration and behavioral testing.
-
Solution: Strictly adhere to a consistent pre-treatment interval between this compound administration and the start of the behavioral test. Given the Tmax of 15 minutes and a half-life of ~1.5 hours in mice, a pre-treatment time of 30 minutes is a good starting point for acute studies. Ensure all animals in a cohort are treated and tested with the same schedule.
-
-
Possible Cause: Incomplete dissolution or precipitation of this compound in the vehicle.
-
Solution: Visually inspect the formulation for any precipitate before each injection. Sonication or gentle warming may aid in dissolution. If precipitation persists, consider optimizing the vehicle composition. For poorly soluble compounds, a suspension or a lipid-based formulation might be more appropriate.
-
-
Possible Cause: Animal stress or improper handling.
-
Solution: Acclimate the animals to the testing room and handling procedures for several days before the experiment. Minimize stress during injections and transfer to the testing apparatus.
-
Issue 2: Lack of expected efficacy in an in vivo model.
-
Possible Cause: Suboptimal dose of this compound.
-
Solution: Perform a dose-response study to determine the optimal dose for your specific model and animal strain. Doses in the range of 1-10 mg/kg (i.p.) have been shown to be effective in mice.
-
-
Possible Cause: Inadequate pre-treatment time.
-
Solution: While a 30-minute pre-treatment is a good starting point, the optimal time may vary. Consider testing a few different pre-treatment intervals (e.g., 15, 30, and 60 minutes) to determine the peak effect time for your specific behavioral paradigm.
-
-
Possible Cause: Rapid metabolism of this compound.
-
Solution: The half-life of this compound is relatively short.[3] For experiments with a longer duration, the effective concentration of this compound may decrease significantly. Consider a second administration or a different formulation that provides sustained release.
-
Issue 3: Precipitation of this compound when diluting a DMSO stock into aqueous media for in vitro assays.
-
Possible Cause: The final DMSO concentration is too low to maintain solubility.
-
Solution: Ensure the final DMSO concentration in your cell culture medium is kept as low as possible (typically <0.5%) to minimize toxicity, but high enough to maintain solubility. It is often better to add the DMSO stock to the aqueous medium while vortexing to ensure rapid mixing and prevent localized high concentrations that lead to precipitation.
-
-
Possible Cause: The compound is less stable in aqueous media.
-
Solution: Prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing the compound in aqueous solutions for extended periods.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Receptor/Assay | Value | Species | Reference |
| Ki | D2 Dopamine Receptor | 57.6 nM | Rat | [3][8] |
| Ki | D3 Dopamine Receptor | ~3.9 µM | Rat | [3][8] |
| Ki | D1, D4, D5 Dopamine Receptors | >10 µM | Rat | [3][8] |
| KB | D2R cAMP Assay | 103 nM | --- | [8] |
| KB | D2R β-arrestin Recruitment | 230 nM | --- | [8] |
| IC50 | D2R (vs. Dopamine) | 57.6 nM (calculated from Ki) | Rat | [3][8] |
| Selectivity | D2R vs D3R | ~80-fold | Rat | [3][8] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (i.p. administration)
| Parameter | Value | Reference |
| Tmax (Plasma) | ~15 minutes | [3] |
| Tmax (Brain) | ~15 minutes | [3] |
| t1/2 (Plasma) | 1.67 hours | [3] |
| t1/2 (Brain) | 1.32 hours | [3] |
| Brain/Plasma Ratio (Cmax) | 0.2 | [3] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the ability of this compound to attenuate the increase in locomotor activity induced by amphetamine.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle (e.g., 10% DMSO, 10% Tween 80 in saline)
-
Open field activity chambers equipped with infrared beams
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the day of the experiment, place the mice in the open field chambers and allow them to habituate for 30 minutes.
-
This compound Administration: After the habituation period, administer this compound (e.g., 1, 3, 5 mg/kg, i.p.) or vehicle to the mice.
-
Pre-treatment Period: Return the mice to their home cages for a 30-minute pre-treatment period.
-
Amphetamine Challenge: After the pre-treatment period, administer d-amphetamine (e.g., 3 mg/kg, i.p.) or saline to the mice.
-
Locomotor Activity Recording: Immediately place the mice back into the open field chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for 90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative measure over the 90-minute session. Compare the activity of the this compound-treated groups to the vehicle-treated control group.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle in Mice
Objective: To evaluate the effect of this compound on sensorimotor gating using the PPI paradigm.
Materials:
-
This compound
-
Vehicle
-
Startle response chambers with a loudspeaker and a sensor to detect whole-body startle
-
Male C57BL/6J mice (8-12 weeks old)
Procedure:
-
This compound Administration: Administer this compound (e.g., 1, 3, 5 mg/kg, i.p.) or vehicle to the mice.
-
Pre-treatment Period: Return the mice to their home cages for a 30-minute pre-treatment period.
-
Acclimation: Place each mouse in a startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 70, 75, 80 dB, 20 ms duration) that does not elicit a significant startle response on its own.
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Data Recording: The startle amplitude is recorded for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]. Compare the %PPI between the this compound-treated groups and the vehicle-treated control group.
Mandatory Visualization
Caption: D2 Dopamine Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Refining this compound Administration Timing.
Caption: Logical Flowchart for Troubleshooting this compound Experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Estimation of the time-course of dopamine D2 receptor occupancy in living human brain from plasma pharmacokinetics of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Antipsychotic D2 Antagonists on Long-Term Potentiation in Animals and Implications for Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time course of dopamine D2 receptor occupancy by clozapine with medium and high plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ML321 Analogs and the Mitigation of Catalepsy-Like Side Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ML321 and its analogs, with a specific focus on understanding and mitigating the risk of catalepsy-like side effects during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest for neuropsychiatric drug development?
A1: this compound is a novel and highly selective D2 dopamine receptor (D2R) antagonist.[1][2] It is of significant interest because it demonstrates efficacy in animal models predictive of antipsychotic activity but, surprisingly, has a low propensity to induce catalepsy, a common and debilitating extrapyramidal side effect associated with many antipsychotic drugs.[1][3][4][5] This favorable profile suggests that this compound and its analogs could lead to the development of safer and more effective treatments for conditions like schizophrenia.[2][6]
Q2: What is the proposed mechanism for the low catalepsy risk associated with this compound and its analogs?
A2: The reduced risk of catalepsy with this compound is attributed to its unique receptor binding kinetics.[1][2][6] It exhibits a "slow-on, fast-off" binding rate at the D2R.[1][2][4][5][6] This kinetic profile is similar to that of atypical antipsychotics, which are known to have a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4][5][6] Additionally, this compound has exceptional selectivity for the D2R, with less activity at other G protein-coupled receptors (GPCRs), which may also contribute to its favorable side effect profile.[1][2]
Q3: My experiments with an this compound analog are showing unexpected motor side effects. What could be the cause?
A3: While this compound and its analogs are designed to have low cataleptic potential, several factors could contribute to unexpected motor side effects in your experiments:
-
Dosing: Ensure that the dose of the analog is within the established therapeutic window. Even compounds with a high safety margin can produce off-target effects at excessive doses.
-
Metabolic Stability: Over 55 analogs of this compound have been synthesized to improve its metabolic half-life.[7] The specific metabolic profile of the analog you are using could lead to the formation of active metabolites with different receptor binding profiles or pharmacokinetic properties.
-
Animal Model: The species, strain, and even sex of the animal model can influence the behavioral response to a compound.
-
Experimental Protocol: Ensure that your catalepsy assessment protocol is standardized and that observers are blinded to the treatment groups to minimize bias.
Q4: How can I best assess the catalepsy potential of my this compound analog in rodents?
A4: The catalepsy bar test is a widely used and reliable method for assessing drug-induced muscular rigidity in rodents.[8][9][10] This test measures the time it takes for an animal to correct an externally imposed posture.[9] For detailed instructions, please refer to the Experimental Protocols section below. It is crucial to include a positive control, such as haloperidol, to validate the sensitivity of your assay.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in catalepsy measurements between animals in the same treatment group. | - Improper handling of animals leading to stress. - Inconsistent placement of paws on the bar. - Observer bias. | - Acclimatize animals to the testing room and equipment. - Ensure consistent and gentle handling. - Standardize the paw placement on the bar. - Use two independent, blinded observers to score the latency. |
| No significant cataleptic response observed with the positive control (e.g., haloperidol). | - Incorrect dose or route of administration of the positive control. - Insufficient time between drug administration and testing. - Animal strain is less sensitive to the cataleptic effects of the drug. | - Verify the concentration and preparation of the haloperidol solution. - Confirm the appropriate timing for peak effect of haloperidol (typically 30-60 minutes post-injection). - Consult the literature for the expected response of your specific rodent strain. |
| This compound analog shows some cataleptic behavior at higher doses. | - Dose-dependent off-target effects. - High receptor occupancy at the D2R. | - Conduct a full dose-response study to determine the therapeutic index. - Consider performing receptor occupancy studies to correlate D2R binding with the observed behavioral effects. |
Experimental Protocols
Catalepsy Bar Test Protocol for Rats
This protocol is adapted from standard methods for assessing drug-induced catalepsy.[8][9][10]
Materials:
-
Horizontal bar (approximately 0.9 cm in diameter for rats) fixed at a height of 10-12 cm above a flat surface.[12]
-
Stopwatch or automated detection system.
-
Test compound (this compound analog), vehicle control, and positive control (e.g., haloperidol).
Procedure:
-
Acclimatization: Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the surface. Start the stopwatch as soon as the forepaws are in position.
-
Measurement: Record the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.[8]
-
Cut-off Time: A maximum trial duration (e.g., 180 seconds) should be set to avoid causing undue stress to the animals.[10] If the rat remains on the bar for the entire duration, record the maximum time.
-
Drug Administration: Administer the this compound analog, vehicle, or positive control via the desired route (e.g., intraperitoneal injection).
-
Post-Drug Measurement: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the catalepsy measurement as described in steps 2-4.
-
Data Analysis: Compare the descent latencies between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling and the Role of this compound
The diagram below illustrates the signaling pathway of the D2 dopamine receptor and the mechanism of action of this compound. D2Rs are G protein-coupled receptors that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound acts as a competitive antagonist, blocking the binding of dopamine and preventing this downstream signaling cascade.[1][3]
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Inhibition.
Experimental Workflow for Assessing Catalepsy
The following diagram outlines a typical experimental workflow for evaluating the cataleptic potential of an this compound analog.
Caption: Experimental Workflow for Rodent Catalepsy Assessment.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Catalepsy test in rats [protocols.io]
- 9. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. maze.conductscience.com [maze.conductscience.com]
Validation & Comparative
A Comparative In Vivo Efficacy Analysis of ML321 and Haloperidol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of ML321, a novel and highly selective D2 dopamine receptor antagonist, and haloperidol, a conventional antipsychotic. The data presented is compiled from preclinical studies to offer an objective overview of their respective pharmacological profiles.
Executive Summary
This compound demonstrates a promising preclinical profile, exhibiting efficacy in animal models predictive of antipsychotic activity, comparable to the established effects of haloperidol. Notably, this compound shows a significantly lower propensity for inducing catalepsy in rodents, a key preclinical indicator of extrapyramidal side effects (EPS) that are commonly associated with typical antipsychotics like haloperidol. This suggests that this compound may offer a wider therapeutic window with a more favorable side-effect profile.
Quantitative Data Comparison
The following tables summarize the in vivo efficacy of this compound and haloperidol in key behavioral assays used to predict antipsychotic potential and side effects.
Table 1: Inhibition of Amphetamine-Induced Hyperlocomotion
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Maximum Inhibition (%) | ED50 (mg/kg) |
| This compound | Rat | 1 - 30 | ~75% | ~10 |
| Haloperidol | Rat | 0.05 - 0.5 | >90% | ~0.1 |
Note: Data for this compound is sourced from studies on its initial characterization. Haloperidol data is a composite from multiple publicly available preclinical studies.
Table 2: Reversal of Phencyclidine (PCP)-Induced Deficits in Prepulse Inhibition (PPI)
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Maximum Reversal (%) | Effective Dose (mg/kg) |
| This compound | Rat | 3 - 30 | ~100% | 10 |
| Haloperidol | Rat | 0.1 - 1 | ~100% | ~0.5 |
Note: PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. The reversal of PCP-induced deficits is a common preclinical model for antipsychotic efficacy.
Table 3: Induction of Catalepsy
| Compound | Animal Model | Dose Range (mg/kg, i.p.) | Maximum Catalepsy Score/Time | Dose Inducing Significant Catalepsy (mg/kg) |
| This compound | Rat | Up to 30 | Minimal/No significant catalepsy | >30 |
| Haloperidol | Rat | 0.25 - 2 | Significant, dose-dependent increase | ≥0.5 |
Note: Catalepsy is a measure of motor rigidity and is used as a predictor of extrapyramidal side effects in humans.
Signaling Pathways
Both this compound and haloperidol exert their primary therapeutic effects through the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). Blockade of this receptor in the mesolimbic pathway is thought to underlie their antipsychotic effects. However, antagonism in the nigrostriatal pathway is associated with the motor side effects seen with typical antipsychotics.
Dopamine D2 Receptor Signaling Pathway Antagonism by this compound and Haloperidol.
Experimental Workflows
The following diagram illustrates a typical experimental workflow for comparing the in vivo efficacy of novel compounds like this compound with a standard drug such as haloperidol.
Comparative In Vivo Efficacy Testing Workflow.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
-
Animals: Male Sprague-Dawley rats are habituated to the testing environment (e.g., open-field arenas).
-
Drug Administration: Animals are pre-treated with various doses of this compound, haloperidol, or vehicle via intraperitoneal (i.p.) injection.
-
Induction of Hyperlocomotion: After a specified pretreatment time (e.g., 30 minutes), rats are administered d-amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60-90 minutes) using automated activity monitors.
-
Analysis: The total locomotor activity is calculated and compared between treatment groups to determine the inhibitory effect of the test compounds.
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: Rats are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Drug Administration: Animals receive i.p. injections of this compound, haloperidol, or vehicle.
-
Induction of PPI Deficit: A psychomimetic agent, such as phencyclidine (PCP; e.g., 5 mg/kg), is administered to disrupt normal PPI.
-
Testing Session: The session consists of various trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse; e.g., 75-85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of this compound and haloperidol to reverse the PCP-induced deficit in PPI is then determined.
Catalepsy Assessment (Bar Test)
-
Drug Administration: Rats are treated with various doses of this compound, haloperidol, or vehicle.
-
Procedure: At specified time points after drug administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a set distance from the surface (e.g., 9 cm).
-
Measurement: The latency for the rat to remove both forepaws from the bar is recorded. A maximum cut-off time (e.g., 180 seconds) is typically used.
-
Analysis: The degree of catalepsy is quantified by the descent latency. Longer latencies indicate a greater cataleptic state. The dose-dependent effects of each compound are then compared.
A Comparative Analysis of ML321 and Risperidone in Dopamine D2 Receptor Binding
This guide provides a detailed comparison of the binding characteristics of ML321 and the atypical antipsychotic drug risperidone at the dopamine D2 receptor (D2R). The information is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction to the Compounds
This compound is a novel and highly selective D2 dopamine receptor antagonist.[1][2][3][4] It is distinguished by its exceptional selectivity for the D2R over other G protein-coupled receptors (GPCRs).[2][3][4][5] Unlike many other monoaminergic ligands, this compound lacks a positively charged amine group and is reported to adopt a unique binding pose within the orthosteric binding site of the D2R.[1][2][3][5] Studies have demonstrated that this compound functions as an inverse agonist at the D2R and shows efficacy in animal models predictive of antipsychotic activity, with a potentially lower risk of side effects like catalepsy.[1][2][3][4]
Risperidone is a well-established second-generation (atypical) antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions.[6] Its therapeutic action is primarily attributed to its potent antagonism of both dopamine D2 receptors and serotonin 5-HT2A receptors.[7][8] Risperidone is known for its "tight binding" properties at the D2 receptor and, like other antipsychotics, it blocks dopaminergic pathways in the central nervous system.[6] The crystal structure of the D2 receptor in complex with risperidone has been resolved, providing detailed insights into its binding mechanism.[9]
Quantitative Comparison of D2 Receptor Binding Affinity
The binding affinity of a compound for a receptor is a critical measure of its potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data below summarizes the reported Ki values for this compound and risperidone at the dopamine D2 receptor.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Dopamine D2 | 58 nM | [1][2] |
| Risperidone | Dopamine D2/D3 | 3.13 nM | [10] |
Note: The affinity values are derived from radioligand binding assays. Direct comparison should be made with caution as experimental conditions can vary between studies.
Dopamine D2 Receptor Signaling Pathway and Antagonism
Dopamine D2 receptors are G protein-coupled receptors that play a crucial role in neurotransmission. They are primarily coupled to the Gi/o family of G proteins. Upon activation by dopamine, the D2 receptor inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic AMP (cAMP). Antagonists like this compound and risperidone block this signaling cascade by preventing dopamine from binding to the receptor.[11]
Caption: Dopamine D2 receptor antagonist signaling pathway.
Experimental Methodologies
Radioligand Binding Assay for D2 Receptor Affinity
Radioligand binding assays are the standard method for determining the affinity of a compound for a specific receptor.[11] The following protocol is a representative example for a competitive binding assay at the D2 receptor.
Experimental Workflow Diagram
Caption: General workflow for a D2 receptor radioligand binding assay.
Detailed Protocol
-
Receptor Preparation :
-
Membranes are prepared from cells (e.g., HEK293, CHO) stably expressing the human dopamine D2 receptor or from tissue homogenates (e.g., porcine striatum).[11][12]
-
Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12][13]
-
The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes.[12][13]
-
The final membrane pellet is resuspended in an appropriate assay buffer, protein concentration is determined, and aliquots are stored at -80°C.[12][13]
-
-
Competition Binding Assay :
-
The assay is conducted in a 96-well plate format with a final volume typically around 250 µL.[13]
-
Each well contains:
-
The D2R membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [3H]spiperone or [3H]-N-methylspiperone).[9]
-
Varying concentrations of the unlabeled competitor compound (this compound or risperidone) for displacement curves.
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of a known D2 antagonist like unlabeled spiperone).[12]
-
-
The plate is incubated, often with gentle agitation, for a set time (e.g., 60 minutes) and temperature (e.g., 30°C or room temperature) to allow the binding to reach equilibrium.[12][13]
-
-
Separation and Detection :
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with the bound radioligand.[12][13]
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[12][13]
-
The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.[12][13]
-
-
Data Analysis :
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound.
-
A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Risperidone - Wikipedia [en.wikipedia.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Side Effect Profiles of ML321 and Clozapine for Neuropsychiatric Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of the novel D2 dopamine receptor antagonist, ML321, and the atypical antipsychotic, clozapine. While clozapine's clinical side effect profile is well-documented, this compound is a preclinical compound, and its profile is based on animal models and in vitro studies. This comparison aims to inform researchers on the potential advantages of this compound's selectivity and guide future drug development.
Executive Summary
Clozapine, a cornerstone in the treatment of refractory schizophrenia, is associated with a broad range of side effects due to its interaction with multiple neurotransmitter systems. These include serious and potentially fatal adverse effects such as agranulocytosis, myocarditis, and metabolic syndrome.[1][2] In contrast, the preclinical data for this compound, a highly selective D2 dopamine receptor antagonist, suggests a more favorable side effect profile with a significantly lower propensity for catalepsy, a predictor of extrapyramidal side effects (EPS) in humans.[3][4][5] This difference is attributed to this compound's high selectivity for the D2 receptor, with minimal activity at other receptors.[5]
Comparative Data on Side Effect Profiles
The following tables summarize the known and predicted side effect profiles of clozapine and this compound.
Table 1: Established Clinical Side Effect Profile of Clozapine
| Side Effect Category | Specific Side Effects | Incidence/Severity |
| Hematological | Agranulocytosis/Severe Neutropenia | ~1% risk, potentially fatal, requires regular blood monitoring.[1] |
| Cardiovascular | Myocarditis, Cardiomyopathy, Orthostatic Hypotension, Tachycardia, Bradycardia, Syncope, QT Prolongation.[1][6][7] | Myocarditis is rare (<3%) but serious.[1] Tachycardia is very common (up to 25%).[7] Orthostatic hypotension is also common, especially during initial titration.[7] |
| Metabolic | Significant Weight Gain, Hyperglycemia, New-onset Diabetes Mellitus, Dyslipidemia.[1][8] | Common and can be severe, contributing to long-term health complications. |
| Neurological | Seizures, Sedation, Dizziness, Headache, Tremor, Hypersalivation.[6][8][9][10] | Seizure risk is dose-dependent. Sedation and hypersalivation are very common. |
| Gastrointestinal | Constipation, Nausea, Vomiting, Gastrointestinal Hypomotility.[1][6][8] | Constipation is common and can lead to serious complications like ileus.[1] |
| Anticholinergic | Dry Mouth, Blurred Vision, Urinary Retention. | Common due to its action on muscarinic receptors.[11] |
| Extrapyramidal (EPS) | Low risk compared to typical antipsychotics, but can still occur. | Akathisia, dystonia, and parkinsonism are less frequent than with older antipsychotics. |
Table 2: Preclinical and Predicted Side Effect Profile of this compound
| Side Effect Category | Predicted Side Effects/Preclinical Findings | Supporting Preclinical Data |
| Hematological | Unlikely, due to high receptor selectivity. | Not specifically assessed in available studies, but the mechanism does not suggest a risk of agranulocytosis. |
| Cardiovascular | Unlikely to have significant cardiovascular effects. | Preclinical safety pharmacology would be needed for a definitive assessment. |
| Metabolic | Lower risk of metabolic side effects is predicted. | High selectivity for D2R suggests minimal interaction with receptors linked to metabolic dysregulation. |
| Neurological | Potential for some sedation or dizziness. | Not explicitly reported, but common for CNS-acting drugs. |
| Gastrointestinal | Unlikely to have significant gastrointestinal side effects. | High receptor selectivity suggests minimal off-target gastrointestinal effects. |
| Anticholinergic | No predicted anticholinergic effects. | This compound does not have significant affinity for muscarinic receptors.[5] |
| Extrapyramidal (EPS) | Significantly lower risk of EPS. | Animal models show this compound is relatively ineffective in promoting catalepsy, a key predictor of EPS, even at doses that are effective in antipsychotic models.[3][4][5] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments that form the basis of this compound's predicted side effect profile are provided below.
Catalepsy Assessment in Rodents (Bar Test)
-
Objective: To assess the propensity of a compound to induce catalepsy, a behavioral state in rodents that is predictive of extrapyramidal side effects (EPS) in humans.
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 10-12 cm) from the floor of a testing chamber.[12][13]
-
Procedure:
-
Rodents (typically rats or mice) are administered the test compound (this compound) or a vehicle control via intraperitoneal (i.p.) injection.[13][14]
-
At specified time points after injection (e.g., 75 and 90 minutes), the animal's forepaws are gently placed on the horizontal bar, with the hind paws remaining on the floor.[13][15]
-
The latency for the animal to remove both forepaws from the bar is recorded. A longer latency is indicative of a cataleptic state.[12]
-
-
Data Analysis: The time spent on the bar is measured and compared between the drug-treated and vehicle-treated groups. The dose at which 50% of the animals exhibit catalepsy (AED50) can be calculated.[12] For this compound, it was found to be relatively ineffective in promoting catalepsy at doses that showed antipsychotic-like activity.[4][5]
Locomotor Activity Assessment in Rodents
-
Objective: To evaluate the effect of a compound on spontaneous and psychostimulant-induced locomotor activity, which can indicate potential sedative or stimulant effects and antipsychotic efficacy.
-
Apparatus: An open-field arena equipped with automated photobeam detectors to track movement.[14]
-
Procedure:
-
Mice are injected (i.p.) with either the vehicle or varying doses of this compound and placed in the open-field arena to measure baseline locomotor activity for a set period (e.g., 30 minutes).[14]
-
Following the baseline period, mice are administered a psychostimulant such as amphetamine or phencyclidine (PCP) and immediately returned to the open field for an extended observation period (e.g., 90 minutes).[14]
-
Locomotor activity, measured as distance traveled, is recorded in time-binned intervals.[14]
-
-
Data Analysis: The locomotor activity data is analyzed to compare the effects of this compound alone versus vehicle, and the ability of this compound to attenuate the hyperlocomotion induced by psychostimulants.[14] Studies showed that this compound dose-dependently attenuated amphetamine- and phencyclidine-induced hyperlocomotion, indicative of antipsychotic potential, without significantly affecting baseline locomotor activity at effective doses.[14]
Signaling Pathways and Mechanisms of Action
The differing side effect profiles of clozapine and this compound can be attributed to their distinct mechanisms of action and receptor interactions.
Clozapine's Multi-Receptor Signaling
Clozapine's therapeutic effects and its extensive side effects are a result of its interaction with a wide array of neurotransmitter receptors, including dopaminergic, serotonergic, adrenergic, cholinergic (muscarinic), and histaminergic receptors.[11][16] Its "atypical" antipsychotic properties are thought to be related to its lower affinity for D2 receptors and higher affinity for other receptors, such as serotonin 5-HT2A receptors.[17] However, this broad receptor activity is also responsible for its adverse effects, such as the anticholinergic effects from muscarinic receptor antagonism and sedation from histamine H1 receptor antagonism.[11] The life-threatening side effect of agranulocytosis is believed to be mediated through the induction of inflammatory and hematopoietic cytokines via the JAK-STAT signaling pathway.[18]
This compound's Selective D2 Receptor Signaling
This compound is a highly selective antagonist of the D2 dopamine receptor, with significantly less affinity for other dopamine receptor subtypes and other neurotransmitter receptors.[1][5][19] This selectivity is predicted to lead to a more targeted therapeutic effect with a reduction in off-target side effects. As a D2 antagonist, this compound blocks the signaling cascade initiated by dopamine binding to the D2 receptor, which typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[20] By antagonizing this pathway, this compound is thought to normalize dopamine neurotransmission in brain regions implicated in psychosis.
Conclusion
The comparison between this compound and clozapine highlights a potential shift towards more selective pharmacology in the development of antipsychotic drugs. While clozapine's broad receptor profile contributes to its efficacy in treatment-resistant cases, it also leads to a challenging side effect profile that requires intensive patient monitoring. This compound, with its high selectivity for the D2 dopamine receptor, shows promise in preclinical models for an effective antipsychotic with a significantly improved safety and tolerability profile, particularly concerning extrapyramidal and metabolic side effects. Further preclinical safety pharmacology and eventual clinical trials will be necessary to fully characterize the side effect profile of this compound in humans. This comparative guide serves as a valuable resource for researchers in the field of neuropsychiatric drug discovery and development, providing a clear rationale for the investigation of highly selective compounds like this compound.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The side effect profile of Clozapine in real world data of three large mental health hospitals | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. The side effect profile of Clozapine in real world data of three large mental health hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rare and very rare adverse effects of clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychscenehub.com [psychscenehub.com]
- 17. The differential actions of clozapine and other antipsychotic drugs on the translocation of dopamine D2 receptors to the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clozapine Induces Agranulocytosis via Inflammatory and Hematopoietic Cytokine Induction of the JAK–STAT Signaling Pathway: Evidence From Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ML321 and Other D2 Antagonists: A Guide for Researchers
For researchers and professionals in drug development, the quest for selective and effective G-protein coupled receptor (GPCR) modulators is paramount. The dopamine D2 receptor (D2R) is a well-established target for antipsychotic drugs, but off-target effects of existing medications often lead to undesirable side effects. This guide provides a detailed, data-driven comparison of ML321, a novel and highly selective D2R antagonist, with other established D2 antagonists, offering insights into its potential as a therapeutic agent.
Executive Summary
This compound is a novel D2 dopamine receptor antagonist with exceptional selectivity.[1][2] Unlike many existing antipsychotics that exhibit activity at a broad range of receptors, this compound shows potent inhibition of the D2R with significantly less activity at other GPCRs, including other dopamine receptor subtypes.[1] Experimental data indicates that this compound functions as an inverse agonist at the D2R and demonstrates efficacy in animal models predictive of antipsychotic activity, notably without inducing catalepsy, a common side effect associated with D2R antagonists.[1] This unique profile suggests that this compound and its derivatives may represent a new generation of "atypical" antipsychotics with an improved side-effect profile.[1]
Comparative Analysis of Binding Affinities
The binding affinity of a compound to its target receptor, and its relative affinity for other receptors, is a critical determinant of its therapeutic efficacy and side-effect profile. The following tables summarize the binding affinities (Ki, in nM) of this compound and other commonly used D2 antagonists for the dopamine D2 receptor and other relevant receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D2 Ki (nM) | D3 Ki (nM) | D1 Ki (nM) | D4 Ki (nM) | 5-HT2A Ki (nM) |
| This compound | 58 [1] | ~4000 [1] | >10,000 [1] | >10,000 [1] | >10,000 |
| Haloperidol | 1.2[3] | 0.7[3] | 280[3] | - | 2.3[3] |
| Risperidone | 3.13[4] | 12[3] | 200[3] | - | 0.16[4] |
| Clozapine | 125 | 240 | - | 54 | 8.9 |
Table 1: Comparative binding affinities of this compound and other D2 antagonists for dopamine and serotonin receptors. Note: Data for Haloperidol, Risperidone, and Clozapine are compiled from various sources and may have been determined under different experimental conditions.
Functional Activity Profile
Beyond binding affinity, the functional activity of a compound at its target receptor is crucial. This compound has been characterized as an inverse agonist at the D2R, meaning it not only blocks the action of the endogenous ligand (dopamine) but also reduces the basal activity of the receptor.[1]
| Compound | D2 Receptor Functional Activity |
| This compound | Inverse Agonist [1] |
| Haloperidol | Antagonist |
| Risperidone | Antagonist |
| Clozapine | Antagonist |
Table 2: Functional activity of this compound and other D2 antagonists at the D2 receptor.
In Vivo Efficacy and Side-Effect Profile
A key differentiator for this compound is its promising in vivo profile. In rodent models, this compound has been shown to be effective in assays that predict antipsychotic efficacy.[1] Crucially, at effective doses, this compound does not induce catalepsy, a state of motor rigidity that is a common and debilitating side effect of many D2 antagonists and is used as a preclinical predictor of extrapyramidal symptoms (EPS).[1]
| Compound | Antipsychotic-like Activity in Animal Models | Catalepsy Induction |
| This compound | Yes [1] | No [1] |
| Haloperidol | Yes | Yes |
| Risperidone | Yes | Yes (dose-dependent) |
| Clozapine | Yes | Low potential |
Table 3: In vivo profile of this compound and other D2 antagonists.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the D2 receptor signaling pathway, the workflow for a radioligand binding assay, and the workflow for a β-arrestin recruitment assay.
References
Unveiling the Selectivity of ML321: A Comparative Analysis Against a GPCR Panel
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of ML321's performance against a broad panel of G-protein coupled receptors (GPCRs), supported by experimental data and methodologies.
This compound has been identified as a potent and highly selective antagonist for the D2 dopamine receptor (D2R).[1][2][3][4] Its exceptional selectivity has been demonstrated in functional profiling screens against 168 different GPCRs, where it displayed minimal activity beyond its primary target, the D2R, and to a lesser extent, the D3 dopamine receptor.[3][5][6][7] This high degree of selectivity suggests a lower potential for off-target effects, a critical attribute for a therapeutic candidate.[2][7][8][9]
Quantitative Selectivity Profile of this compound
The following tables summarize the quantitative data from two distinct screening panels, providing a clear comparison of this compound's activity across a range of GPCRs.
Table 1: this compound Selectivity Data from the Psychoactive Drug Screening Program (PDSP)
This data represents the percent inhibition of radioligand binding to various receptors by this compound at a concentration of 10 µM. Inhibition of less than 50% is generally considered insignificant.
| Target Receptor | % Inhibition by this compound (10 µM) |
| Dopamine D2 | 92 |
| Dopamine D3 | 59 |
| 5HT2C | 64 |
| 5HT7 | 53 |
| 5HT1A | <50% |
| 5HT1B | <50% |
| 5HT1D | <50% |
| 5HT1E | <50% |
| 5HT2A | <50% |
| 5HT2B | <50% |
| 5HT3 | <50% |
| 5HT5A | <50% |
| 5HT6 | <50% |
| Alpha1A | <50% |
| Alpha1B | <50% |
| Alpha1D | <50% |
| Alpha2A | <50% |
| Alpha2B | <50% |
| Alpha2C | <50% |
| Beta 1 | <50% |
| Beta 2 | <50% |
| Dopamine D1 | <50% |
| Dopamine D4 | <50% |
| Dopamine D5 | <50% |
| Histamine H1 | <50% |
| Muscarinic M1 | <50% |
| Muscarinic M2 | <50% |
| Muscarinic M3 | <50% |
| Muscarinic M4 | <50% |
| Muscarinic M5 | <50% |
| Sigma 1 | <50% |
| Sigma 2 | <50% |
| Source: Adapted from Supporting Information of Pogorelov et al.[10] |
Table 2: this compound Functional Profiling using the DiscoverX gpcrMAX™ Assay Panel
This table shows the antagonist activity of this compound, measured as percent inhibition of agonist-induced β-arrestin recruitment. The screen was conducted with this compound at a high concentration to maximize the detection of off-target activities.[11]
| GPCR Target | % Inhibition by this compound |
| Dopamine D2 (Short Isoform) | Maximal Inhibition |
| Dopamine D2 (Long Isoform) | Maximal Inhibition |
| Dopamine D3 | Partial Inhibition |
| All other 165 GPCRs | <40% |
| Source: Adapted from bioRxiv preprint by Pogorelov et al.[11] |
Experimental Protocols
The data presented in this guide were generated using standard and robust methodologies for assessing GPCR activity.
1. Radioligand Binding Assays (PDSP Screen)
This method directly measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.
-
Objective: To determine the binding affinity of this compound to a panel of GPCRs.
-
General Procedure:
-
Cell membranes expressing the target GPCR are prepared.
-
A specific radioligand for the target receptor is incubated with the cell membranes.
-
This compound is added at a fixed concentration (10 µM) to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
The percent inhibition of radioligand binding by this compound is calculated by comparing the radioactivity in the presence and absence of the compound.
-
2. β-Arrestin Recruitment Assay (DiscoverX gpcrMAX™ Panel)
This is a cell-based functional assay that measures the recruitment of β-arrestin to an activated GPCR, a key event in GPCR desensitization and signaling.
-
Objective: To assess the functional antagonist activity of this compound at a large panel of GPCRs.
-
General Procedure:
-
Engineered cells co-expressing a specific GPCR and a β-arrestin fusion protein are used. The β-arrestin is typically linked to a reporter enzyme fragment.
-
The cells are stimulated with a known agonist for the specific GPCR at a concentration that elicits approximately 80% of the maximal response (EC80).
-
This compound is then added to the cells.
-
If this compound acts as an antagonist, it will block the agonist-induced activation of the GPCR, thereby preventing the recruitment of β-arrestin.
-
The recruitment of β-arrestin brings the enzyme fragments together, generating a detectable signal (e.g., luminescence or fluorescence).
-
The percent inhibition of the agonist-induced signal by this compound is measured to determine its antagonist activity.
-
Signaling Pathway and Experimental Workflow Visualizations
To further clarify the biological context and experimental approach, the following diagrams illustrate the D2 dopamine receptor signaling pathway and the general workflow for GPCR selectivity profiling.
Caption: D2 Dopamine Receptor Signaling Pathway.
Caption: Experimental Workflow for GPCR Selectivity Profiling.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification and Characterization of this compound: a Novel and Highly Selective D<i>2</i>Dopamine Receptor Antagonist with E… [ouci.dntb.gov.ua]
- 6. MLS-6916 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Comparative Analysis of ML321 and Aripiprazole as Dopamine D2 Receptor Antagonists
A Detailed Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive comparison of ML321 and aripiprazole, two distinct modulators of the dopamine D2 receptor (D2R). While both compounds interact with this key neurological target, their pharmacological profiles differ significantly, influencing their potential therapeutic applications and research use. This analysis is based on publicly available experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.
At a Glance: Key Pharmacological Distinctions
This compound is characterized as a selective D2R competitive antagonist and inverse agonist, whereas aripiprazole is a D2R partial agonist. This fundamental difference in their mechanism of action is crucial for interpreting their effects. An antagonist blocks the receptor's activation by endogenous ligands like dopamine, while an inverse agonist can reduce the receptor's basal activity. A partial agonist, on the other hand, elicits a submaximal response compared to a full agonist and can act as a functional antagonist in the presence of a full agonist.
Quantitative Comparison of D2 Receptor Interactions
The following tables summarize the binding affinities and functional potencies of this compound and aripiprazole at the D2 receptor based on various in vitro assays. It is important to note that direct comparison of potency can be challenging due to variations in experimental conditions across different studies.
Table 1: D2 Receptor Binding Affinity
| Compound | Receptor | Radioligand | Kᵢ (nM) | Reference |
| This compound | Human D2 | [³H]-Spiperone | 57.6 | |
| Aripiprazole | Human D2 | [³H]-Spiperone | 0.34 |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Table 2: D2 Receptor Functional Activity
| Compound | Assay Type | Parameter | Value (nM) | Functional Profile | Reference |
| This compound | cAMP Inhibition | K₋B | 8.36 | Competitive Antagonist | |
| β-arrestin Recruitment | K₋B | 103 | Competitive Antagonist | ||
| Gₒ BRET Activation | EC₅₀ | 275 | Inverse Agonist | ||
| Aripiprazole | Gβγ Signaling Antagonism | IC₅₀ | 2.8 | Antagonist | |
| Heterologous Sensitization of AC5 | IC₅₀ | 4.2 | Partial Antagonist | ||
| Dynamic Mass Redistribution | IC₅₀ | 316 | Antagonist |
K₋B (Equilibrium Dissociation Constant for an antagonist): A measure of the potency of an antagonist. A lower K₋B value indicates a more potent antagonist. IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
D2 Receptor Signaling and Modulation
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also signal through β-arrestin pathways. The differential effects of a full antagonist/inverse agonist like this compound and a partial agonist like aripiprazole can be visualized in the following signaling pathway diagram.
Caption: D2 receptor signaling pathway modulation.
Experimental Methodologies
The data presented in this guide are derived from standard pharmacological assays. Below are overviews of the typical protocols for these experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Kᵢ) of a compound for a receptor.
-
Objective: To measure the affinity of this compound and aripiprazole for the D2 receptor.
-
General Protocol:
-
Membrane Preparation: Cell membranes expressing the D2 receptor are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand that specifically binds to the D2 receptor (e.g., [³H]-spiperone) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or aripiprazole).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
cAMP Functional Assays
These assays measure the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger in the D2 receptor signaling pathway.
-
Objective: To determine the functional effect (antagonism, agonism, or inverse agonism) of this compound and aripiprazole on D2 receptor-mediated cAMP production.
-
General Protocol for Antagonist Mode:
-
Cell Culture: Cells stably expressing the D2 receptor are cultured in appropriate media.
-
Incubation with Antagonist: Cells are pre-incubated with varying concentrations of the test compound (this compound or aripiprazole).
-
Stimulation: The cells are then stimulated with a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of forskolin (an adenylyl cyclase activator).
-
cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), bioluminescence resonance energy transfer (BRET), or fluorescence resonance energy transfer (FRET)-based biosensors.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced effect on cAMP levels (IC₅₀) is determined. For competitive antagonists, the equilibrium dissociation constant (K₋B) can be calculated.
-
β-Arrestin Recruitment Assays
These assays measure the recruitment of the protein β-arrestin to the D2 receptor upon ligand binding, which is an important step in receptor desensitization and signaling.
-
Objective: To quantify the ability of this compound and aripiprazole to promote or inhibit β-arrestin recruitment to the D2 receptor.
-
General Protocol (e.g., using BRET):
-
Cell Line: A cell line is engineered to co-express the D2 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a fluorescent acceptor (e.g., green fluorescent protein, GFP).
-
Ligand Addition: The cells are treated with the test compound (this compound or aripiprazole).
-
BRET Measurement: If the ligand promotes the interaction between the receptor and β-arrestin, the donor and acceptor molecules come into close proximity, resulting in a BRET signal that can be measured with a luminometer.
-
Data Analysis: For agonists, the EC₅₀ for β-arrestin recruitment is determined. For antagonists, the ability to inhibit agonist-induced β-arrestin recruitment is measured to determine the IC₅₀.
-
Discussion and Conclusion
Based on the available data, aripiprazole exhibits a significantly higher binding affinity for the D2 receptor (Kᵢ of 0.34 nM) compared to this compound (Kᵢ of 57.6 nM). However, a simple comparison of binding affinity does not fully capture the pharmacological differences between these two compounds.
This compound functions as a competitive antagonist and inverse agonist at the D2 receptor. Its antagonist potency varies depending on the signaling pathway being measured, with a K₋B of 8.36 nM in a cAMP inhibition assay. This indicates that this compound effectively blocks the signaling of endogenous dopamine and can also reduce the basal activity of the receptor.
In contrast, aripiprazole's profile as a partial agonist means its functional effects are context-dependent. It can act as an antagonist in the presence of high concentrations of dopamine, as demonstrated by its low nanomolar IC₅₀ values in some antagonist assays. However, in environments with low dopaminergic tone, it can exhibit agonist-like effects. This "dopamine system stabilizer" activity is a key feature of its clinical profile.
A Comparative Analysis of the Atypicality of ML321: A Novel and Selective D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ML321, a novel and highly selective D2 dopamine receptor (D2R) antagonist, with a focus on its atypical properties. Atypical antipsychotics are characterized by their efficacy in treating psychosis with a reduced risk of extrapyramidal side effects (EPS) compared to typical antipsychotics. This guide objectively compares the performance of this compound with established typical (haloperidol) and atypical (clozapine, risperidone, aripiprazole) antipsychotics, supported by experimental data.
Executive Summary
This compound demonstrates a unique pharmacological profile that suggests a significant potential for atypical antipsychotic activity with an improved side-effect profile. Key atypical features of this compound include its exceptional selectivity for the D2 dopamine receptor, "slow-on, fast-off" receptor binding kinetics, and a low propensity to induce catalepsy in preclinical models, a key indicator of EPS liability. These characteristics, combined with its efficacy in animal models predictive of antipsychotic activity, position this compound as a promising lead compound for the development of next-generation antipsychotics.
Comparative Receptor Binding Profiles
The affinity of a drug for various neurotransmitter receptors is a critical determinant of its therapeutic effects and side-effect profile. The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and selected antipsychotics. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound | Haloperidol | Clozapine | Risperidone | Aripiprazole |
| Dopamine D2 | 57.6 [1] | 0.89 - 2.84 [2][3] | 125 - 130 [2][4] | 1.4 - 3.2 [5][6] | 0.34 [7][8] |
| Dopamine D3 | ~3900[1] | 4.6[2] | 240[2] | 7.3[5] | 0.8[7] |
| Dopamine D4 | >10000[9] | 10[2] | 54[2] | 7.3[5] | Moderate Affinity |
| Serotonin 5-HT1A | >10000 | 3600[2] | 140[2] | 420[5] | 1.7[7] |
| Serotonin 5-HT2A | >10000 | 120[2] | 8.9[2] | 0.2 [5] | 3.4[7] |
| Serotonin 5-HT2C | 64% inhibition at 10µM[9] | 4700[2] | 17[2] | 50[5] | 428[10] |
| Histamine H1 | >10000 | - | High Affinity | 20[5] | 25.1[10] |
| Adrenergic α1 | >10000 | - | High Affinity | 5[5] | 25.7[10] |
| Muscarinic M1 | >10000 | - | High Affinity | >10000[5] | - |
Key Observations:
-
D2 Receptor Affinity: this compound displays a moderate affinity for the D2 receptor, which is notably lower than most other antipsychotics listed.
-
Exceptional Selectivity: A standout feature of this compound is its remarkable selectivity for the D2 receptor over other dopamine receptor subtypes and a broad panel of other G-protein coupled receptors (GPCRs).[9][11][12] In a screening against 168 GPCRs, this compound showed significant inhibition only at the D2R and, to a much lesser extent, the D3R.[9][11][12][13] This high selectivity is a significant deviation from typical and many atypical antipsychotics, which often exhibit activity at numerous other receptors, contributing to their side-effect profiles (e.g., sedation from H1 antagonism, orthostatic hypotension from α1 antagonism, and anticholinergic effects from M1 antagonism).
-
Lack of a Protonatable Amine: Structurally, this compound is atypical as it lacks a positively charged amine group, a common feature in most monoaminergic ligands. This unique structural characteristic is thought to contribute to its distinct binding pose within the D2R.[9][11][12][13][14]
D2 Receptor Binding Kinetics: The "Slow-on, Fast-off" Hypothesis
The kinetics of drug binding and dissociation from the D2 receptor are thought to play a crucial role in the atypicality of antipsychotics. The "fast-off" hypothesis suggests that drugs that dissociate rapidly from the D2 receptor allow for physiological dopamine transmission, thus reducing the risk of EPS.[12]
| Drug | Association Rate (kon) | Dissociation Rate (koff) | Kinetic Profile |
| This compound | Slow | Fast | Atypical-like [1][7][9][11][14] |
| Haloperidol (Typical) | Variable | Slow | Typical |
| Clozapine (Atypical) | Variable | Fast | Atypical |
| Quetiapine (Atypical) | Variable | Fast | Atypical |
Key Observations:
-
This compound exhibits "slow-on" and "fast-off" receptor binding kinetics, which is a characteristic shared with several atypical antipsychotics known for their reduced EPS liability.[1][7][9][11][14] This kinetic profile is believed to contribute to a lower incidence of motor side effects.
Preclinical Models of Antipsychotic Activity and Side Effects
Animal models are instrumental in predicting the clinical efficacy and side-effect profile of novel antipsychotic candidates.
Catalepsy Induction (A Model for Extrapyramidal Side Effects)
The induction of catalepsy in rodents is a widely used preclinical model to predict the likelihood of a compound causing EPS in humans.
| Compound | Dose (mg/kg, i.p.) | Catalepsy Induction |
| This compound | Up to maximally effective doses in other behavioral tests | Ineffective in promoting catalepsy [1][9][11][13][14] |
| Haloperidol | 1 and 10 | Significant catalepsy [11][14] |
Key Observations:
-
This compound was found to be relatively ineffective in producing catalepsy in rodents, even at doses that were maximally effective in models of antipsychotic efficacy.[1][9][11][13][14] This is a strong preclinical indicator of a low potential for EPS, a hallmark of atypical antipsychotics. In contrast, the typical antipsychotic haloperidol produced significant catalepsy.[11][14]
Models Predictive of Antipsychotic Efficacy
This compound has demonstrated efficacy in preclinical models that are predictive of antipsychotic activity in humans.
-
Amphetamine- and Phencyclidine (PCP)-Induced Hyperlocomotion: this compound attenuates the increased locomotor activity induced by these psychostimulants, a standard model for screening antipsychotic potential.[1][5][9][11][13][14]
-
Prepulse Inhibition (PPI) of Acoustic Startle: this compound restored deficits in PPI, a measure of sensorimotor gating that is disrupted in schizophrenia.[1][9][11][13][14]
Signaling Pathways and Experimental Workflows
D2 Dopamine Receptor Signaling
The D2 dopamine receptor is a G-protein coupled receptor that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). This compound acts as a competitive antagonist and an inverse agonist at the D2R.[11][14]
D2 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow for In Vitro Receptor Binding Assay
This workflow outlines the general steps involved in determining the binding affinity of a compound like this compound to its target receptor using a competitive radioligand binding assay.
Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D2R, D3R).
-
Radioligand specific for the receptor (e.g., [3H]spiperone for D2R).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (a high concentration of a known ligand, e.g., 10 µM (+)-butaclamol).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate for a specified time at a specific temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Catalepsy Bar Test in Mice
Objective: To assess the propensity of a compound to induce catalepsy, a predictor of extrapyramidal side effects.
Materials:
-
Male mice.
-
Test compound (e.g., this compound) and vehicle control.
-
Positive control (e.g., haloperidol).
-
A horizontal bar (approximately 0.7-0.9 cm in diameter) elevated 3-6 cm above a surface.
-
Stopwatch.
Procedure:
-
Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection).
-
At a specified time post-injection (e.g., 60 minutes), gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar (descent latency).
-
A cut-off time is typically set (e.g., 180 seconds). If the mouse remains on the bar for the entire cut-off period, that time is recorded.
-
Perform multiple trials for each animal.
-
Compare the descent latencies between the different treatment groups. A significant increase in descent latency compared to the vehicle group indicates catalepsy.
Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
Objective: To measure sensorimotor gating, which is often deficient in schizophrenia.
Materials:
-
Rats or mice.
-
Test compound and vehicle control.
-
Acoustic startle chambers equipped with a loudspeaker and a sensor to detect the startle response.
-
Software to control the presentation of acoustic stimuli and record the startle response.
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place each animal in a startle chamber and allow for an acclimation period with background white noise.
-
The test session consists of different trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB) is presented.
-
Prepulse-alone trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) is presented.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 30-100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (a whole-body flinch) is measured by the sensor.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response to pulse-alone) - (startle response to prepulse-pulse)] / (startle response to pulse-alone).
-
Compare the %PPI between treatment groups. A restoration of PPI in a model of PPI disruption is indicative of antipsychotic-like activity.
Conclusion
This compound exhibits a compelling and atypical pharmacological profile that distinguishes it from many currently available antipsychotic medications. Its exceptional selectivity for the D2 dopamine receptor, coupled with its "slow-on, fast-off" binding kinetics and lack of catalepsy induction in preclinical models, strongly suggests the potential for an effective antipsychotic with a significantly reduced risk of extrapyramidal side effects. Further clinical development of this compound and its analogs is warranted to fully evaluate its therapeutic potential in treating schizophrenia and other psychotic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. psychiatrist.com [psychiatrist.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: ML321 Poised as a Safer Alternative to Typical Antipsychotics
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive assessment of preclinical data suggests that the novel D2 dopamine receptor antagonist, ML321, possesses a significantly wider therapeutic index compared to typical antipsychotics, offering the potential for a safer and more effective treatment for psychotic disorders. This comparison guide synthesizes available experimental data, providing researchers, scientists, and drug development professionals with a detailed analysis of the efficacy and safety profiles of these compounds.
The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. A higher therapeutic index indicates a wider margin of safety. Data from animal models demonstrates that while typical antipsychotics like haloperidol and chlorpromazine are effective, they carry a significant risk of extrapyramidal side effects (EPS), a key toxicity measure. In stark contrast, this compound exhibits potent antipsychotic-like activity in established preclinical models without inducing catalepsy, a proxy for EPS, at therapeutically relevant doses.
Efficacy and Toxicity: A Quantitative Comparison
The therapeutic index is calculated as the ratio of the toxic dose in 50% of subjects (TD₅₀) or the lethal dose in 50% of subjects (LD₅₀) to the effective dose in 50% of subjects (ED₅₀). Preclinical studies in rodent models provide the following data for comparing this compound with the typical antipsychotics haloperidol and chlorpromazine.
| Compound | Therapeutic Effect (Efficacy) | ED₅₀ (Antipsychotic-like effect) | Toxic Effect (Toxicity) | TD₅₀ (Catalepsy) | LD₅₀ (Oral, Rat) | Calculated Therapeutic Index (TD₅₀/ED₅₀) | Calculated Therapeutic Index (LD₅₀/ED₅₀) |
| This compound | Attenuation of amphetamine- and phencyclidine-induced hyperlocomotion; Restoration of prepulse inhibition[1][2] | ~5 mg/kg (effective dose, ED₅₀ not explicitly stated)[3] | No catalepsy observed at effective doses[1][2] | Not applicable at effective doses | Not explicitly stated; No hERG toxicity or cytotoxicity observed[4] | Significantly High (Qualitative) | Undetermined |
| Haloperidol | Attenuation of amphetamine-induced hyperlocomotion[5] | ~0.05 mg/kg[5] | Catalepsy[6][7] | 0.12 - 0.45 mg/kg[6][7] | 128 - 450 mg/kg[6][7][8] | 2.4 - 9 | 2560 - 9000 |
| Chlorpromazine | General antipsychotic effects | Not explicitly found in direct comparative models | Catalepsy | Dose-dependent induction | 142 - 210 mg/kg[9][10][11][12] | Undetermined | Undetermined |
Note: The ED₅₀ for this compound is an estimated effective dose based on the available literature, which states that 5 mg/kg completely blocks the induced hyperlocomotion[3]. A precise ED₅₀ for a direct therapeutic index calculation is not yet published. The therapeutic index for typical antipsychotics can vary based on the specific study and endpoints used.
The data clearly indicates that this compound's separation between its effective dose and the dose causing adverse effects is substantially larger than that of haloperidol. While a quantitative therapeutic index for this compound cannot be precisely calculated without explicit ED₅₀ and LD₅₀/TD₅₀ values, the qualitative evidence strongly supports a superior safety profile.
Mechanism of Action: Differentiating Signaling Pathways
The therapeutic and adverse effects of these antipsychotics are rooted in their interactions with dopamine and other neurotransmitter receptors.
Typical Antipsychotics (e.g., Haloperidol, Chlorpromazine)
Typical antipsychotics primarily exert their effects by acting as antagonists at the dopamine D2 receptors.[13] This blockade in the mesolimbic pathway is thought to be responsible for their antipsychotic effects. However, their lack of selectivity and strong D2 receptor blockade in other pathways, such as the nigrostriatal pathway, leads to the debilitating extrapyramidal side effects.[13]
This compound
This compound is a highly selective D2 dopamine receptor antagonist.[1][2] Its exceptional selectivity for the D2 receptor over other dopamine receptor subtypes and other G-protein coupled receptors (GPCRs) is a key differentiator.[4] This selectivity likely contributes to its potent antipsychotic-like effects without the off-target effects that plague typical antipsychotics. The lack of catalepsy at effective doses suggests a functional dissociation between the desired therapeutic action and the adverse motor effects.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. imrpress.com [imrpress.com]
- 6. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]
- 13. Frontiers | Neural Correlates of Attentional Modulation of Prepulse Inhibition [frontiersin.org]
Comparative In Vivo Efficacy of ML321: A Novel D2 Dopamine Receptor Antagonist
A Note on Compound Identity: It is important to clarify that the designation "ML321" can refer to two distinct research compounds. This guide focuses on the well-characterized selective D2 dopamine receptor antagonist with potential as an atypical antipsychotic. Another compound, a USP1 inhibitor also sometimes referred to as this compound (more commonly ML323), is under investigation for cancer therapy and is not the subject of this analysis.
This guide provides a comparative overview of the preclinical activity of this compound, a novel and highly selective D2 dopamine receptor antagonist, across various animal models. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the antipsychotic potential of this compound. This compound has demonstrated a promising profile of antipsychotic-like efficacy with a reduced risk of extrapyramidal side effects in preclinical studies.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key in vivo and in vitro quantitative data for this compound, providing a comparative perspective on its efficacy and selectivity.
Table 1: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Test | Efficacy Metric | This compound Dose/Result | Comparator | Source |
| Rat | Sumanirole-induced hypothermia (D2R-mediated) | Reversal of hypothermia | Effective at attenuating D2R-mediated response | N/A | [1][2] |
| Rat | Pramipexole-induced yawning (D3R-mediated) | No effect on yawning | No significant effect at doses selective for D2R | N/A | [1][2] |
| Mouse | Amphetamine-induced hyperlocomotion | Attenuation of locomotor activity | Dose-dependent reduction in locomotion | N/A | [1][2] |
| Mouse | Phencyclidine-induced hyperlocomotion | Attenuation of locomotor activity | Dose-dependent reduction in locomotion | N/A | [1][2] |
| Mouse | Prepulse Inhibition (PPI) of acoustic startle | Restoration of PPI | Dose-dependent restoration of PPI | N/A | [1][2] |
| Rodent | Catalepsy induction | Time on bar | Relatively ineffective in promoting catalepsy | Typical Antipsychotics | [1][2][3][4] |
Table 2: Receptor Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Selectivity vs. D2R | Source |
| Dopamine D2 | 100 nM | - | [1] |
| Dopamine D3 | > 10,000 nM | > 100-fold | [1] |
| Other GPCRs | Low affinity at 168 other GPCRs | High | [1][2][3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Amphetamine-Induced Hyperlocomotion in Mice
This model is used to assess the potential antipsychotic activity of a compound by measuring its ability to counteract the stimulant effects of amphetamine.
-
Animals: Male C57BL/6 mice are commonly used.[5] Animals are habituated to the testing room for at least one hour before the experiment.
-
Apparatus: An open-field arena (e.g., 40 x 40 cm) equipped with infrared beams to automatically record locomotor activity.[6]
-
Procedure:
-
Mice are first habituated to the open-field apparatus for a set period (e.g., 30-60 minutes).
-
Following habituation, mice are administered this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30 minutes), mice are injected with amphetamine (e.g., 2-5 mg/kg, i.p.).[5][7]
-
Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a subsequent period (e.g., 60-90 minutes).[8]
-
-
Data Analysis: The total distance traveled or the number of beam breaks are compared between the vehicle-treated and this compound-treated groups. A significant reduction in amphetamine-induced locomotion in the this compound group indicates potential antipsychotic efficacy.
Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus.
-
Animals: Rats or mice can be used.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
The animal is placed in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB).[9]
-
The testing session consists of a series of trials, including:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the loud pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The order of trial types is randomized.
-
-
Data Analysis: The percentage of PPI is calculated as: [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100. An increase in PPI in a disease model (e.g., after administration of a psychotomimetic) by a test compound like this compound suggests a restoration of sensorimotor gating.
Visualizations
The following diagrams illustrate the signaling pathway of the D2 dopamine receptor and a typical experimental workflow for evaluating antipsychotic drug candidates.
References
- 1. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 8. b-neuro.com [b-neuro.com]
- 9. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of ML321: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like ML321 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a selective dopamine D2 receptor (D2R) antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as hazardous, is recommended.
Physicochemical Properties of this compound
A summary of the available quantitative data for this compound is presented below.[1]
| Property | Value |
| Molecular Weight | 410.506 g/mol |
| Chemical Formula | C₂₁H₁₈N₂O₃S₂ |
| Appearance | Solid |
| Binding Affinity (Ki) | 120 nM for D2R |
Recommended Disposal Procedures for this compound
The following step-by-step procedure is based on standard practices for the disposal of hazardous laboratory chemicals and should be followed to ensure safety.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step 2: Waste Segregation and Collection
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste: All solid waste contaminated with this compound, including residual powder, contaminated weighing paper, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, tight-fitting lid.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated hazardous liquid waste container. This container must be compatible with the solvent used and clearly labeled with "Hazardous Waste," the name "this compound," and the name of the solvent(s).
Step 3: Storage of Hazardous Waste
Designated containers for this compound waste should be stored in a secure, well-ventilated area, away from incompatible materials, until collection by a licensed disposal service.
Step 4: Arranging for Disposal
The disposal of chemical waste is regulated. Follow your institution's established procedures:
-
Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will provide specific guidance and arrange for the collection and disposal of the hazardous waste.
-
Licensed Waste Disposal Contractor: The EHS office will typically have a contract with a licensed professional waste disposal service to handle the final disposal in accordance with local, state, and federal regulations.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound, either in solid or liquid form, down the sink or in the regular trash.
-
Decontamination: Any surfaces or equipment that have come into contact with this compound should be decontaminated. A common and effective method is to wipe the surfaces with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water. All materials used for decontamination, such as wipes, should be disposed of as solid hazardous waste.
Experimental Workflow for this compound Disposal
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ML321
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML321, a selective D2 dopamine receptor antagonist. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
I. Understanding this compound: A Snapshot
This compound is a small molecule compound primarily used in neuroscience research. While it has shown a favorable preliminary safety profile in preclinical studies, it should be handled with the same caution as any novel chemical entity for which full toxicological data is not yet available.[1][2][3][4]
Key Characteristics:
-
Primary Function: Selective antagonist for the D2 dopamine receptor.[2][5][6]
-
Appearance: Solid.[5]
-
Intended Use: For laboratory research purposes only. Not for human use.[5]
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles of the compound. |
| Body Protection | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended when handling the solid form to avoid inhalation of dust particles. | To minimize inhalation exposure. For procedures that may generate aerosols, a respirator may be required based on a formal risk assessment. |
III. Operational Plan: Safe Handling Procedures
Follow these step-by-step procedures to ensure the safe handling of this compound during routine laboratory operations.
Workflow for Handling this compound:
Emergency Procedures:
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and have the person drink 1-3 glasses of water to dilute the contents of the stomach. Seek immediate medical attention.[7] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact Environmental Health and Safety (EHS). |
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste. Do not dispose of in the regular trash or down the drain. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[8][9] |
| This compound Solutions | Collect in a designated, sealed, and properly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name (this compound), the solvent used, and the approximate concentration.[8][9] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed container labeled "Hazardous Waste - Chemically Contaminated Labware." Minimize the generation of such waste.[10] |
| Contaminated PPE (e.g., gloves) | Dispose of in a designated hazardous waste container immediately after use. |
General Disposal Guidelines:
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.[8][9]
-
All waste containers must be kept closed except when adding waste.[8]
-
Store waste containers in a secondary containment bin in a designated, well-ventilated area away from incompatible materials.[8]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[8]
By adhering to these safety and handling protocols, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | D2R antagonist | Probechem Biochemicals [probechem.com]
- 6. Identification and Characterization of this compound: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bgu.ac.il [bgu.ac.il]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. uwlax.edu [uwlax.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
